molecular formula C10H9ClN2 B1457320 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile CAS No. 485828-75-9

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Cat. No.: B1457320
CAS No.: 485828-75-9
M. Wt: 192.64 g/mol
InChI Key: ISMOOOHNYQPYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-9-3-2-8(6-13-9)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMOOOHNYQPYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857365
Record name 1-(6-Chloropyridin-3-yl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485828-75-9
Record name 1-(6-Chloropyridin-3-yl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile. This compound is a key building block in medicinal chemistry, incorporating the pharmacologically significant 6-chloropyridine moiety and a structurally unique cyclobutane ring. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to facilitate its use in the synthesis of novel therapeutic agents. While direct experimental data for this specific compound is not widely available in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust working knowledge base.

Introduction

This compound (CAS No. 485828-75-9) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features.[1] The molecule combines a 6-chloropyridine ring, a common scaffold in numerous biologically active compounds, with a cyclobutanecarbonitrile moiety. The strained cyclobutane ring offers a three-dimensional structural element that can be exploited to explore novel chemical space in drug design. This guide will delve into the known and predicted chemical properties of this compound, outline plausible synthetic routes, and discuss its potential as a key intermediate in the development of new pharmaceuticals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 485828-75-9[2]
Molecular Formula C₁₀H₉ClN₂[2]
Molecular Weight 192.65 g/mol [2]
Appearance Light yellow solid-
Melting Point 47 - 51 °C-
Boiling Point 201 °C @ 760 mmHg-
Solubility No data available. Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis of this compound

Proposed Synthetic Route 1: Palladium-Catalyzed α-Arylation

This approach involves the cross-coupling of an aryl halide with a nitrile, a reaction that has been well-documented for the formation of α-aryl nitriles.

Reaction Scheme:

G reactant1 3-Bromo-6-chloropyridine product This compound reactant1->product Pd Catalyst, Ligand, Base reactant2 Cyclobutanecarbonitrile reactant2->product

Caption: Palladium-catalyzed α-arylation of cyclobutanecarbonitrile.

Detailed Hypothetical Protocol:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).

  • Reaction Setup: To the flask, add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS) and an aprotic solvent (e.g., toluene or dioxane).

  • Addition of Reactants: Add 3-bromo-6-chloropyridine and cyclobutanecarbonitrile to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Strong Base: A strong base is required to deprotonate the α-carbon of the cyclobutanecarbonitrile, forming the nucleophilic carbanion.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Proposed Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the displacement of the chloro group on the pyridine ring by a carbanion generated from cyclobutanecarbonitrile.

Reaction Scheme:

G reactant1 2,5-Dichloropyridine product This compound reactant1->product Strong Base, Solvent reactant2 Cyclobutanecarbonitrile reactant2->product

Caption: Nucleophilic aromatic substitution approach.

Detailed Hypothetical Protocol:

  • Carbanion Formation: In a dry flask under an inert atmosphere, dissolve cyclobutanecarbonitrile in a polar aprotic solvent (e.g., THF or DMF). Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., LDA or n-BuLi) dropwise to generate the carbanion.

  • Nucleophilic Attack: To this solution, add a solution of 2,5-dichloropyridine in the same solvent.

  • Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Causality Behind Experimental Choices:

  • Strong Base and Low Temperature: The use of a strong, non-nucleophilic base at low temperatures allows for the efficient and clean generation of the cyclobutyl carbanion while minimizing side reactions.

  • Polar Aprotic Solvent: A polar aprotic solvent is used to solvate the carbanion and facilitate the nucleophilic attack on the electron-deficient pyridine ring.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the cyclobutane ring.

  • Pyridine Ring Protons:

    • A doublet for the proton at the 2-position (ortho to the nitrogen and meta to the cyclobutane).

    • A doublet of doublets for the proton at the 4-position (meta to both the nitrogen and the cyclobutane).

    • A doublet for the proton at the 5-position (para to the nitrogen and ortho to the cyclobutane).

  • Cyclobutane Ring Protons:

    • Complex multiplets in the aliphatic region, corresponding to the six protons on the cyclobutane ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the four carbons of the cyclobutane ring, and the nitrile carbon.

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (typically δ 120-155 ppm).

  • Cyclobutane Ring Carbons: Signals in the aliphatic region (typically δ 15-45 ppm).

  • Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

  • C≡N Stretch: A sharp, medium to strong absorption band around 2240-2260 cm⁻¹, characteristic of a nitrile group.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192, with a characteristic M+2 peak at m/z 194 due to the presence of the chlorine isotope (³⁷Cl). Fragmentation would likely involve the loss of the nitrile group (-CN), cleavage of the cyclobutane ring, and loss of HCl.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups: the chloropyridine ring and the nitrile group.

Reactivity
  • Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is susceptible to displacement by various nucleophiles, allowing for further functionalization of the molecule.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up a wide range of possibilities for derivatization.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in numerous bioactive molecules, suggesting its potential as a valuable intermediate in drug discovery programs.

  • Kinase Inhibitors: The 2-chloropyridine scaffold is a key component of many kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase.

  • CNS-Active Agents: The cyclobutane ring provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a specific manner to interact with biological targets in the central nervous system.

  • Metabolic Stability: The incorporation of a cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking sites of metabolism.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound, the following safety precautions should be observed:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of a reactive chloropyridine moiety and a structurally rigid cyclobutane ring. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application in the development of novel therapeutic agents. The proposed synthetic routes and predicted spectroscopic data offer a starting point for researchers looking to incorporate this versatile molecule into their research programs.

References

An In-depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile, CAS Number 485828-75-9, a pivotal building block in contemporary pharmaceutical research and development. The unique structural amalgamation of a chloropyridine heterocycle and a cyclobutane ring imbues this molecule with desirable characteristics for crafting targeted therapeutics. This document will delve into its physicochemical properties, explore a plausible synthetic pathway, and contextualize its significance in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors. Safety and handling protocols, derived from data on analogous structures, are also provided to ensure its responsible use in a research setting.

Introduction: The Strategic Importance of Hybrid Scaffolds in Medicinal Chemistry

The pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore innovative molecular architectures. The strategic combination of distinct structural motifs into a single molecular entity often yields compounds with synergistic properties, capable of interacting with biological targets in a highly specific manner. This compound is a prime example of such a hybrid scaffold, integrating the well-established pharmacophoric features of the chloropyridine ring with the unique conformational constraints of the cyclobutane moiety.

The chloropyridine nucleus is a common feature in a multitude of bioactive compounds, including kinase inhibitors and agrochemicals.[1][2] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many enzyme active sites. The chlorine substituent provides a handle for further chemical modification through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1]

The cyclobutane ring , once considered a synthetic curiosity, is now recognized as a valuable component in drug design.[3] Its rigid, puckered conformation can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. This conformational restriction can also enhance metabolic stability by shielding susceptible bonds from enzymatic degradation.

This guide will illuminate the technical details of this compound, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this promising intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in synthesis and biological screening. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 485828-75-9[4]
Molecular Formula C₁₀H₉ClN₂[4]
Molecular Weight 192.65 g/mol [4]
Appearance Likely a solidInferred from similar compounds
Purity Typically >95% (commercial)[4]
Storage 2-8 °C, under inert atmosphere[4]
SMILES ClC1=CC=C(C=N1)C1(CCC1)C#N[4]

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol:

Reaction: Nucleophilic Aromatic Substitution (SNAAr)

Reactants:

  • 3-Bromo-6-chloropyridine

  • Cyclobutanecarbonitrile

  • Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add cyclobutanecarbonitrile (1.1 equivalents) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.0 M solution in THF, 1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete deprotonation of the cyclobutanecarbonitrile.

  • In a separate flask, dissolve 3-bromo-6-chloropyridine (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 3-bromo-6-chloropyridine to the deprotonated cyclobutanecarbonitrile solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Causality of Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base like NaHMDS is crucial to deprotonate the weakly acidic α-proton of cyclobutanecarbonitrile without competing in the subsequent nucleophilic substitution reaction.

  • Low Temperature: The reaction is initiated at a very low temperature (-78 °C) to control the exothermicity of the deprotonation and to prevent unwanted side reactions.

  • Anhydrous Conditions: All reactants and solvents must be strictly anhydrous as the organometallic intermediates are highly reactive towards water.

  • Solvent: THF is an excellent aprotic solvent for this type of reaction, as it can solvate the ions formed during the reaction.

Caption: Proposed synthetic workflow for this compound.

Application in Drug Discovery: A Key Intermediate for JAK Inhibitors

The primary application of this compound in the pharmaceutical industry appears to be as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[5][6][7] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases, as well as in certain cancers.[8][9]

The nitrile group of this compound can be readily converted into other functional groups, such as a primary amine or a carboxylic acid, which can then be further elaborated to construct the final complex drug molecule. The cyclobutane ring serves to orient the pharmacophoric groups in a precise three-dimensional arrangement for optimal binding to the ATP-binding pocket of the JAK enzymes.

Caption: Simplified schematic of the JAK-STAT signaling pathway.

Safety, Handling, and Storage

As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a precautionary approach based on the known hazards of its constituent moieties, chloropyridines and nitriles, is essential.

Potential Hazards:

  • Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body. Chloropyridines are also known to be toxic.

  • Irritation: The compound may be irritating to the eyes, skin, and respiratory tract.

  • Environmental Hazards: The environmental impact of this compound has not been fully evaluated. It should be handled and disposed of in a manner that minimizes environmental release.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses with side shields.

  • Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8 °C.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile intermediate in modern drug discovery. Its unique combination of a chloropyridine ring and a cyclobutane moiety provides a robust platform for the synthesis of complex and targeted therapeutics, most notably Janus Kinase inhibitors. While specific data on its synthesis and biological activity are limited in the public domain, its structural features and commercial availability underscore its importance to the pharmaceutical research community. A thorough understanding of its properties, a plausible synthetic approach, and stringent adherence to safety protocols will enable researchers to fully leverage the potential of this key building block in the development of next-generation medicines.

References

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Potential of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

This guide provides a comprehensive technical overview of this compound, a novel chemical entity with significant potential in medicinal chemistry. By dissecting its constituent pharmacophores—the 6-chloropyridin-3-yl moiety and the cyclobutanecarbonitrile group—we will explore its predicted molecular structure, plausible synthetic pathways, and prospective applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces.

Introduction: A Molecule of Untapped Potential

This compound represents a unique amalgamation of two privileged structural motifs in modern medicinal chemistry. The 6-chloropyridin-3-yl scaffold is a cornerstone in the development of a wide range of therapeutic agents, from kinase inhibitors to nicotinic acetylcholine receptor (nAChR) modulators.[1][2] Its electronic properties and ability to engage in key hydrogen bonding interactions make it a highly sought-after component in drug design.[2]

The cyclobutane ring, on the other hand, is increasingly recognized for its ability to impart favorable pharmacokinetic properties, such as metabolic stability and improved solubility, while also serving as a rigid scaffold to orient functional groups for optimal target engagement.[3] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be transformed into other functionalities.

This guide will provide a predictive yet scientifically grounded exploration of this compound, offering a roadmap for its synthesis, characterization, and potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central cyclobutane ring attached to the 3-position of a 6-chloropyridine ring. A nitrile group is also attached to the same carbon of the cyclobutane ring.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C10H9ClN2
Molecular Weight 192.65 g/mol
IUPAC Name This compound
CAS Number Not available
Predicted LogP 2.5 - 3.5
Predicted pKa (Pyridine N) 3.0 - 4.0
Predicted Polar Surface Area ~37 Ų

The electron-withdrawing nature of the chlorine atom at the 6-position of the pyridine ring and the nitrile group will influence the overall electronic distribution of the molecule, potentially impacting its binding affinity to biological targets. The rigid cyclobutane ring restricts the conformational flexibility of the molecule, which can be advantageous for achieving high binding specificity.

Proposed Synthetic Pathway

While no specific synthesis for this compound has been reported, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine rings. A potential approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Proposed Synthesis
  • Generation of the Cyclobutanecarbonitrile Anion: To a solution of cyclobutanecarbonitrile[4][5][6] in a suitable aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), add a strong base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming the corresponding carbanion.

  • Nucleophilic Aromatic Substitution: To the solution of the cyclobutanecarbonitrile anion, add a solution of 3-bromo-6-chloropyridine or a similar 3-halo-6-chloropyridine derivative. The carbanion will act as a nucleophile, displacing the halide at the 3-position of the pyridine ring.

  • Reaction Quench and Work-up: After allowing the reaction to proceed to completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthetic Workflow Cyclobutanecarbonitrile Cyclobutanecarbonitrile Anion Cyclobutanecarbonitrile Anion Cyclobutanecarbonitrile->Anion Deprotonation LDA LDA / THF, -78°C LDA->Anion Reaction SNAr Reaction Anion->Reaction Pyridine 3-Halo-6-chloropyridine Pyridine->Reaction Product 1-(6-Chloropyridin-3-YL) cyclobutanecarbonitrile Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Predictive Spectroscopic and Analytical Characterization

Confirmation of the successful synthesis of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons on the pyridine ring (doublets and a doublet of doublets) in the δ 7.0-8.5 ppm region. - Aliphatic protons of the cyclobutane ring (multiplets) in the δ 1.5-3.0 ppm region.
¹³C NMR - Aromatic carbons of the pyridine ring in the δ 120-155 ppm region. - Quaternary carbon of the cyclobutane ring attached to the pyridine and nitrile groups. - Aliphatic carbons of the cyclobutane ring. - Nitrile carbon signal around δ 120 ppm.
IR Spectroscopy - A sharp C≡N stretch around 2240 cm⁻¹. - C-Cl stretch in the fingerprint region. - Aromatic C=C and C=N stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

Potential Applications in Drug Discovery

The structural features of this compound suggest several promising avenues for investigation in drug discovery.

  • Kinase Inhibition: The 6-chloropyridin-3-yl moiety is a known hinge-binding motif in many kinase inhibitors.[2] The cyclobutanecarbonitrile group could occupy a hydrophobic pocket in the ATP-binding site, potentially leading to potent and selective kinase inhibitors for oncology or inflammatory diseases.

  • nAChR Modulation: Derivatives of 6-chloropyridine are known to modulate nicotinic acetylcholine receptors.[1] This molecule could be explored for its potential in treating neurological and psychiatric disorders.

  • JAK Inhibitors: Cyclobutane derivatives have been investigated as Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer.[3] The combination of the cyclobutane ring with the 6-chloropyridine scaffold could yield novel JAK inhibitors with improved properties.

Pharmacophore Roles cluster_0 This compound cluster_1 Hypothetical Biological Target Molecule 6-Chloropyridin-3-yl Cyclobutanecarbonitrile Target Hinge Region (H-bonding) Hydrophobic Pocket Molecule:f0->Target:p0 H-bond interactions Molecule:f1->Target:p1 Hydrophobic interactions

Caption: Hypothetical binding mode of the pharmacophores.

Safety and Handling

Given the absence of specific safety data, caution should be exercised when handling this compound. Based on its structural components:

  • Substituted Pyridines: Many pyridine derivatives are toxic and can be absorbed through the skin.

  • Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[6]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion

This compound is a novel compound with considerable potential for drug discovery. Its unique combination of a proven pharmacophore in the 6-chloropyridine moiety and the desirable physicochemical properties imparted by the cyclobutane ring makes it an attractive target for synthesis and biological evaluation. This guide provides a foundational framework for researchers to embark on the exploration of this promising molecule, from its synthesis and characterization to the investigation of its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile, a key building block in modern medicinal chemistry. The synthesis is strategically divided into two core transformations: the preparation of the crucial intermediate, (6-chloropyridin-3-yl)acetonitrile, and the subsequent construction of the cyclobutane ring via a base-mediated cyclization. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters for achieving optimal yields and purity. The insights presented herein are intended to empower researchers in the efficient and reliable synthesis of this and structurally related compounds.

Introduction: The Significance of the Chloropyridinyl Cycloalkanenitrile Scaffold

Substituted pyridine and cyclobutane moieties are prevalent structural motifs in a vast array of biologically active molecules. The unique electronic properties of the pyridine ring, combined with the conformational rigidity of the cyclobutane scaffold, offer a compelling platform for the design of novel therapeutic agents. Specifically, the this compound scaffold serves as a versatile intermediate in the synthesis of compounds targeting a range of biological pathways. The chloro-substituent provides a handle for further functionalization, while the nitrile group can be elaborated into various functional groups or participate in crucial binding interactions. A robust and scalable synthesis of this key intermediate is therefore of paramount importance to drug discovery and development programs.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the C-C bonds of the cyclobutane ring. This leads to the key intermediate (6-chloropyridin-3-yl)acetonitrile (II) and a three-carbon electrophile, such as a 1,3-dihalopropane. Intermediate (II) can, in turn, be derived from the commercially available 2-chloro-5-(chloromethyl)pyridine (III) through a nucleophilic substitution with a cyanide source.

This analysis informs the proposed two-step forward synthesis:

  • Step 1: Synthesis of (6-chloropyridin-3-yl)acetonitrile (Intermediate II). This step involves the nucleophilic displacement of the benzylic chloride in 2-chloro-5-(chloromethyl)pyridine with a cyanide salt.

  • Step 2: Synthesis of this compound (Target Molecule I). This key step involves the formation of the cyclobutane ring through the dialkylation of the α-carbon of the acetonitrile intermediate with a 1,3-dihalopropane in the presence of a strong base.

Retrosynthesis Target (I) This compound Intermediate_II (6-Chloropyridin-3-yl)acetonitrile Target (I)->Intermediate_II C-C Disconnection Reagents_Step2 1,3-Dihalopropane + Strong Base Target (I)->Reagents_Step2 Precursor_III 2-Chloro-5-(chloromethyl)pyridine Intermediate_II->Precursor_III C-CN Disconnection Reagents_Step1 Cyanide Source Intermediate_II->Reagents_Step1

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: (6-chloropyridin-3-yl)acetonitrile

The synthesis of (6-chloropyridin-3-yl)acetonitrile is a critical first step. The starting material, 2-chloro-5-(chloromethyl)pyridine, is a well-established intermediate in the production of neonicotinoid insecticides and is therefore readily accessible.[1][2][3][4][5]

Reaction Mechanism

The conversion of 2-chloro-5-(chloromethyl)pyridine to (6-chloropyridin-3-yl)acetonitrile proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the chloromethyl group, displacing the chloride leaving group.

Experimental Protocol

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Sodium cyanide (or potassium cyanide)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a well-ventilated fume hood, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent such as DMSO or ethanol.

  • In a separate flask, prepare a solution of sodium cyanide in water.

  • Slowly add the aqueous sodium cyanide solution to the solution of 2-chloro-5-(chloromethyl)pyridine at room temperature with vigorous stirring. An exotherm may be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a large volume of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (6-chloropyridin-3-yl)acetonitrile.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.

Table 1: Representative Reaction Parameters for Cyanation

ParameterValueRationale
Solvent DMSO, Ethanol/WaterPolar aprotic solvents like DMSO enhance the nucleophilicity of the cyanide anion. Protic solvents like ethanol/water are also effective and may be preferred for safety and cost reasons.
Cyanide Source NaCN, KCNReadily available and effective cyanide sources.
Temperature Room Temperature to 50 °CThe reaction is typically facile at room temperature, but gentle heating can accelerate the conversion.
Work-up Aqueous quench and extractionStandard procedure to remove inorganic salts and isolate the organic product.

Construction of the Cyclobutane Ring

The formation of the cyclobutane ring is achieved through the dialkylation of the α-carbon of the (6-chloropyridin-3-yl)acetonitrile intermediate. This reaction relies on the generation of a carbanion at the carbon adjacent to the nitrile group, which then acts as a nucleophile.

Reaction Mechanism

The reaction proceeds in a stepwise manner:

  • Deprotonation: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), abstracts the acidic α-proton from (6-chloropyridin-3-yl)acetonitrile, forming a resonance-stabilized carbanion.

  • First Alkylation: The carbanion attacks one of the electrophilic carbons of the 1,3-dihalopropane (e.g., 1,3-dibromopropane), displacing a halide ion in an SN2 reaction.

  • Second Deprotonation and Intramolecular Cyclization: The remaining α-proton is abstracted by the base, and the resulting carbanion undergoes an intramolecular SN2 reaction, attacking the other carbon of the propane chain and displacing the second halide ion to form the cyclobutane ring.

Cyclobutane_Formation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cyclization Intermediate_II (6-chloropyridin-3-yl)acetonitrile Carbanion Carbanion Intermediate Intermediate_II->Carbanion Deprotonation Alkylated_Intermediate Alkylated Intermediate Carbanion->Alkylated_Intermediate SN2 Attack Base Strong Base (e.g., NaH) Base->Intermediate_II Final_Product This compound Alkylated_Intermediate->Final_Product Intramolecular SN2 Dihalopropane 1,3-Dihalopropane Dihalopropane->Carbanion

Caption: Mechanism of cyclobutane ring formation.

Experimental Protocol

Materials:

  • (6-chloropyridin-3-yl)acetonitrile

  • 1,3-Dibromopropane (or 1,3-diiodopropane)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Amide

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF or THF in a flame-dried flask.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of (6-chloropyridin-3-yl)acetonitrile in the same anhydrous solvent to the sodium hydride suspension. Allow the mixture to stir until hydrogen evolution ceases.

  • Slowly add 1,3-dibromopropane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Table 2: Representative Reaction Parameters for Cyclobutane Formation

ParameterValueRationale
Base NaH, NaNH₂Strong, non-nucleophilic bases are required to deprotonate the α-carbon of the acetonitrile.
Solvent Anhydrous DMF, THFPolar aprotic solvents are necessary to dissolve the reactants and intermediates and to avoid quenching the strong base.
Electrophile 1,3-Dibromopropane, 1,3-Diiodopropane1,3-Dihalopropanes provide the three-carbon unit for the formation of the four-membered ring. Iodides are more reactive but also more expensive.
Temperature 0 °C to Room TemperatureInitial cooling is important for controlling the exothermic deprotonation and alkylation steps.
Work-up Aqueous quench and extractionStandard procedure to neutralize the base and isolate the organic product.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the cyanation of 2-chloro-5-(chloromethyl)pyridine followed by a base-mediated cyclization with a 1,3-dihalopropane. This pathway utilizes readily available starting materials and employs well-established organic transformations. Careful control of reaction conditions, particularly the use of anhydrous solvents and an inert atmosphere in the cyclization step, is crucial for achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable building block for application in drug discovery and development.

References

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile: Solubility and Stability

Foreword: Charting the Unknown

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. For the compound This compound (CAS No. 485828-75-9; Molecular Formula: C₁₀H₉ClN₂; Molecular Weight: 192.65 g/mol ), a significant gap exists in publicly accessible, experimentally derived data regarding its solubility and stability.[1][2]

This guide, therefore, deviates from a conventional data sheet. Instead, it serves as a comprehensive methodological framework, a whitepaper designed for the research scientist tasked with the de novo characterization of this molecule. We will not present pre-existing results; rather, we will delineate the strategic and experimental pathways to generate this critical data. This document is structured to provide not just the "how" but the "why," grounding every protocol in the rigorous logic of pharmaceutical science and regulatory expectations. By following this guide, researchers can systematically elucidate the solubility and stability profiles of this compound, thereby building the foundational knowledge essential for its progression in the drug development pipeline.

Part 1: A Strategic Approach to Solubility Determination

Scientific Rationale: Solubility is a cornerstone of a drug's developability, profoundly influencing its absorption, distribution, and ultimately, its bioavailability. A compound's solubility dictates the feasibility of formulation and the achievable concentration in biological fluids. We must distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput assessment of how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous medium.[3][4][5] It is a critical early-stage gatekeeper, used to rank-order compounds and flag potential issues.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[7][8] This value is the gold standard for formulation development and is essential for late-stage preclinical and clinical studies.[9]

Our strategy employs a tiered approach, beginning with rapid kinetic screening to inform the more resource-intensive thermodynamic studies.

Experimental Workflow for Solubility Characterization

G cluster_0 Part 1: Solubility Determination A Compound Acquisition This compound (Solid) B Kinetic Solubility Screening (Turbidimetric Assay) A->B C Data Analysis: Determine Apparent Solubility (µM) B->C D Solvent Selection for Thermodynamic Study (Aqueous Buffers, Organic Cosolvents) C->D E Thermodynamic Solubility (Shake-Flask Method) D->E F Quantification via Validated HPLC-UV Method E->F G Final Data Summary: Solubility Profile (µg/mL & µM) F->G

Caption: Workflow for comprehensive solubility characterization.

Detailed Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometric/Turbidimetric Method)

  • Causality: This protocol is designed for speed and relative throughput, allowing for the rapid assessment of solubility in various media to guide further studies. The principle is that precipitation of the compound from a DMSO stock solution into an aqueous buffer will cause turbidity, which can be quantified by light scattering.[3][6]

  • Step-by-Step Methodology:

    • Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Plate Setup: In a clear 96-well or 384-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

    • Compound Addition: Using an automated liquid handler, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a target concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (≤2%) to minimize its solubilizing effect.[5]

    • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[4]

    • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements at a non-absorbing wavelength (e.g., 620 nm).

    • Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal significantly exceeds the background, indicating precipitation.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Causality: This method determines the true equilibrium solubility, which is critical for formulation and regulatory filings. By ensuring an excess of solid material is present, the resulting measurement reflects the maximum concentration the solvent can hold at equilibrium.[7][9]

  • Step-by-Step Methodology:

    • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess is crucial to ensure saturation is reached.

    • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or organic solvents like ethanol/water mixtures).

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.

    • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. For robust separation, filtration through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.[6]

    • Quantification: Dilute the clear filtrate with mobile phase and quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method (see Part 2). The concentration is determined against a standard calibration curve.[8]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear comparison.

Solvent SystemTemperature (°C)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
PBS, pH 7.425Experimental ValueCalculated Value
Simulated Gastric Fluid (pH 1.2)37Experimental ValueCalculated Value
Simulated Intestinal Fluid (pH 6.8)37Experimental ValueCalculated Value
20% Ethanol / 80% Water (v/v)25Experimental ValueCalculated Value
40% PEG 400 / 60% Water (v/v)25Experimental ValueCalculated Value

Part 2: A Framework for Stability Profiling and Degradation Analysis

Scientific Rationale: Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies like the ICH.[11] Forced degradation (or stress testing) is the process of intentionally subjecting a compound to harsh conditions—acid, base, oxidation, heat, and light—to accelerate its decomposition.[12][13] The objectives are threefold:

  • To Identify Degradation Pathways: Understanding how the molecule breaks down informs formulation and packaging decisions.[13]

  • To Elucidate Degradant Structures: This is critical for assessing the safety of the drug product.

  • To Develop and Validate a Stability-Indicating Analytical Method: This is the cornerstone of the entire stability program. A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[14][15]

Experimental Workflow for Stability Profiling

G cluster_1 Part 2: Stability Profiling H HPLC Method Development (For Pyridine-Containing Compound) I Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision H->I J Forced Degradation Studies (Stress Conditions) I->J K Analysis of Stressed Samples (Using Validated HPLC Method) J->K L Data Analysis: % Degradation, # of Degradants, Mass Balance K->L M Characterization of Major Degradants (LC-MS/MS, NMR if necessary) L->M N Final Stability Report & Degradation Map M->N

Caption: Workflow for forced degradation and stability analysis.

Detailed Experimental Protocols

Protocol 3: Development and Validation of a Stability-Indicating HPLC-UV Method

  • Causality: The basic nature of the pyridine moiety in this compound can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanols. The method development must address this to ensure accurate quantification.[16]

  • Step-by-Step Methodology:

    • Column and Mobile Phase Selection:

      • Start with a modern, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).[14]

      • Use a mobile phase of Acetonitrile and a buffered aqueous phase. Given the pyridine structure, a low pH buffer (e.g., 20 mM phosphate buffer at pH 2.5-3.0) is recommended to protonate the pyridine nitrogen, which can improve peak shape.

      • If peak tailing persists, consider using a mixed-mode or a specifically designed column for basic compounds.[17][18]

    • Method Optimization:

      • Determine the UV λmax of the compound by running a diode array detector scan. A fixed wavelength detector can then be set accordingly.[19]

      • Optimize the mobile phase gradient (or isocratic conditions) to achieve a reasonable retention time for the parent peak and allow for the elution of potential, more polar degradants.

    • Method Validation (per ICH Q2(R1)):

      • Specificity: This is the most critical parameter. It is established during the forced degradation study by demonstrating that the parent peak is resolved from all degradation products, impurities, and excipients.[20]

      • Linearity: Analyze a series of solutions across a range (e.g., 50-150% of the target concentration) and demonstrate a linear relationship between peak area and concentration (R² ≥ 0.999).[20][21]

      • Accuracy & Precision: Perform recovery studies on spiked samples and assess repeatability (intra-day) and intermediate precision (inter-day), ensuring results are within acceptable limits (e.g., RSD ≤ 2%).[22]

      • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying low-level degradation products.[21]

Protocol 4: Forced Degradation Studies

  • Causality: These protocols are based on ICH Q1A(R2) guidelines to explore the intrinsic stability of the drug substance under various stress conditions.[11][12] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the method's specificity without completely destroying the molecule.[12][23]

  • Step-by-Step Methodology:

    • General Preparation: For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[23] A parallel sample protected from the stress condition (a control) should be prepared for comparison.

    • Acid Hydrolysis: Add 0.1 M HCl to the drug solution. Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before HPLC analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the drug solution. Store at room temperature or a slightly elevated temperature and sample at time points. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the drug solution. Store at room temperature and monitor over time.

    • Thermal Degradation: Expose the solid powder and a solution of the compound to dry heat (e.g., 80°C).

    • Photostability (per ICH Q1B): Expose the solid powder and a solution to a calibrated light source that provides both UV and visible light.[1][2][24][25] The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light.[23][26] A control sample should be wrapped in aluminum foil to shield it from light.[27]

    • Analysis: Analyze all stressed samples and controls using the validated stability-indicating HPLC method. Calculate the percent degradation, the relative retention times of any new peaks, and the mass balance.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration / Temp% Degradation of ParentNo. of Degradation ProductsMass Balance (%)Observations
0.1 M HCl24h @ 60°CExperimental ValueExperimental ValueCalculated Valuee.g., Major degradant at RRT 0.85
0.1 M NaOH8h @ 40°CExperimental ValueExperimental ValueCalculated Valuee.g., Rapid degradation observed
3% H₂O₂24h @ RTExperimental ValueExperimental ValueCalculated Valuee.g., Stable
Thermal (Solid)48h @ 80°CExperimental ValueExperimental ValueCalculated Valuee.g., No significant degradation
Photolytic (Solution)ICH Q1B ExposureExperimental ValueExperimental ValueCalculated Valuee.g., Minor degradation, requires light-resistant packaging

Conclusion: Building a Foundation for Development

This technical guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound. By systematically executing the detailed protocols for solubility and stability, researchers can generate the pivotal data required to make informed decisions about this compound's future. This methodical approach ensures not only the scientific integrity of the data but also its alignment with the stringent expectations of regulatory authorities. The resulting solubility and stability profiles will form the bedrock upon which successful formulation, manufacturing, and clinical strategies are built.

References

Biological Activity of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile Derivatives as Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted therapies. Derivatives built upon this core have demonstrated potent and often selective inhibitory activity against the Janus kinase (JAK) family of enzymes. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway, making them high-value targets for a host of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1][2][3][4][5] This technical guide provides an in-depth exploration of the biological activity of this chemical series. It elucidates the underlying mechanism of action, details the structure-activity relationships (SAR) that govern potency and selectivity, and provides a comprehensive framework of validated experimental protocols for their evaluation. The insights herein are designed to empower researchers to accelerate the discovery and development of next-generation JAK inhibitors based on this versatile and promising chemical scaffold.

The Janus Kinase (JAK)-STAT Signaling Pathway: A Central Hub for Cytokine Action

The JAK-STAT signaling cascade is the principal mechanism by which a majority of cytokines and growth factors transmit signals from the cell membrane to the nucleus to regulate gene expression.[4][6][7] Its dysregulation is a hallmark of numerous pathologies, making it a focal point for therapeutic intervention.

The JAK Family of Non-Receptor Tyrosine Kinases

The JAK family consists of four cytoplasmic tyrosine kinases:

  • JAK1: Ubiquitously expressed and essential for signaling by a wide range of cytokines, including those involved in inflammation and immune response.[4]

  • JAK2: Crucial for signaling by hematopoietic growth factors like erythropoietin (EPO), leading to its central role in myeloproliferative neoplasms, often driven by the JAK2V617F mutation.[1][5]

  • JAK3: Primarily expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors, playing a key role in lymphocyte development and function.[4][6]

  • TYK2: Involved in the signaling of cytokines like IL-12 and Type I interferons.

The Canonical Signaling Cascade

The signaling process is a highly ordered, multi-step cascade. Ligand binding induces receptor dimerization, which brings two JAK molecules into close proximity, allowing for their trans-phosphorylation and subsequent activation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to modulate the transcription of target genes involved in inflammation, immunity, and cell growth.[4][7]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation & Trans-phosphorylation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway.

The this compound Scaffold

The discovery of small molecules that can selectively inhibit JAKs has revolutionized treatment paradigms.[2] The this compound structure has been identified as a highly effective core for designing such inhibitors, which function as ATP-competitive antagonists within the kinase domain.[8]

Structure-Activity Relationship (SAR) Principles

Systematic optimization of this scaffold involves modifying distinct regions of the molecule to enhance interactions with the JAK ATP-binding site and tune physicochemical properties. This process is critical for achieving the desired potency, selectivity, and pharmacokinetic profile.

SAR_Concept cluster_mods Key Modification Vectors cluster_outputs Target Properties Core 1-(6-Chloropyridin-3-YL) cyclobutanecarbonitrile Core R1 R1 Group (e.g., Pyrrolopyrimidine) Core->R1 Hinge Binding R2 R2 Group (e.g., Linker modification) Core->R2 Solvent Front R3 R3 Group (e.g., Cyclobutane analogs) Core->R3 Hydrophobic Pocket Potency Potency (IC50) R1->Potency Selectivity Selectivity Profile (JAK1 vs JAK2 vs JAK3) R1->Selectivity R2->Potency PK Pharmacokinetics (Metabolic Stability, Solubility) R2->PK R3->Selectivity

Caption: Conceptual SAR map for optimizing JAK inhibitors.

Methodological Framework for Biological Evaluation

A tiered, systematic approach is essential for characterizing novel derivatives. The workflow progresses from initial enzymatic screening to cellular assays and finally to ADME profiling, providing a comprehensive understanding of a compound's biological activity.

Workflow A 1. Compound Synthesis (Derivative Library) B 2. In Vitro Enzymatic Assay (Determine IC50 vs JAKs) A->B Primary Screen C 3. Cellular Potency Assay (Measure pSTAT Inhibition) B->C Confirm Cellular Activity D 4. Kinase Selectivity Screen (Profile vs >100 Kinases) C->D Assess Off-Target Effects E 5. In Vitro ADME Profiling (Metabolic Stability, Permeability) D->E Evaluate Drug-like Properties F Lead Candidate Selection E->F

Caption: Standard drug discovery workflow for JAK inhibitors.

Protocol: In Vitro JAK Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

Principle: This is a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific JAK enzyme. The signal is typically read as luminescence, proportional to the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point, 3-fold dilution series, starting from 100 µM.

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a substrate peptide.

  • Enzyme Addition: In a 384-well plate, add 5 µL of diluted compound followed by 10 µL of the appropriate recombinant human JAK enzyme (e.g., JAK2) in reaction buffer.

  • Incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Add 10 µL of ATP solution (at its Km concentration for the specific enzyme) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 25 µL of a detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.

  • Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular STAT Phosphorylation Assay (Western Blot)

Objective: To measure the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a relevant cell line, providing a measure of cellular potency (EC50).

Principle: Cells are pre-treated with the inhibitor, then stimulated with a cytokine known to signal through a specific JAK-STAT pathway (e.g., IL-2 for JAK1/3 in Ba/F3 cells). The level of phosphorylated STAT (pSTAT) is then quantified relative to total STAT.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells or engineered Ba/F3 cells) to an appropriate density.

  • Serum Starvation: Starve the cells in a low-serum medium for 4-6 hours to reduce baseline signaling.

  • Compound Treatment: Aliquot cells into a 96-well plate. Add serially diluted test compounds and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add a specific cytokine (e.g., Erythropoietin for JAK2/STAT5) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for a phosphorylated STAT (e.g., anti-pSTAT3) and a total STAT (e.g., anti-STAT3) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensity for pSTAT and total STAT. Calculate the ratio of pSTAT/total STAT and normalize to the cytokine-stimulated control to determine percent inhibition for each compound concentration. Calculate the EC50 from the resulting dose-response curve.

Representative Data and Interpretation

The goal of a drug discovery program is often to identify compounds with a specific selectivity profile. For example, a selective JAK2 inhibitor might be desirable for myelofibrosis, while a JAK1-selective inhibitor could be preferred for autoimmune conditions to minimize JAK2-related hematological side effects.[1][9]

Table 1: Hypothetical Biological Data for Example Derivatives

Compound IDCore ScaffoldR1 GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)pSTAT3 EC50 (nM)MLM T1/2 (min)
Cpd-A 1-(6-Cl-Py-3-yl)Pyrrolo[2,3-d]pyrimidine5815025>60
Cpd-B 1-(6-Cl-Py-3-yl)Imidazo[1,2-b]pyridazine25034501845
Cpd-C 1-(6-Cl-Py-3-yl)Thieno[3,2-d]pyrimidine240051512

Interpretation:

  • Cpd-A: A potent JAK1/2 inhibitor with moderate selectivity over JAK3. Its excellent metabolic stability (>60 min) makes it a strong candidate for further in vivo studies.

  • Cpd-B: A highly selective JAK2 inhibitor (>80-fold vs JAK1, >150-fold vs JAK3).[5] This profile is highly desirable for targeting JAK2-driven myeloproliferative neoplasms.[1]

  • Cpd-C: A potent and selective JAK1/3 inhibitor, a profile similar to the approved drug Tofacitinib.[4][6] However, its poor metabolic stability (12 min) would likely require further chemical modification to improve its pharmacokinetic properties.

Conclusion and Future Directions

The this compound framework represents a clinically relevant and highly adaptable starting point for the design of potent and selective JAK inhibitors. The methodologies outlined in this guide provide a robust framework for the comprehensive biological evaluation of novel derivatives, enabling the identification of lead candidates with tailored selectivity profiles for specific therapeutic indications.

Future research in this area will likely focus on:

  • Enhanced Selectivity: Designing next-generation inhibitors with exquisite selectivity for individual JAK isoforms to further improve safety profiles.

  • Novel Modalities: Exploring non-ATP competitive mechanisms, such as allosteric inhibition or covalent binders targeting unique cysteine residues, to achieve differentiated pharmacology.[10]

  • Drug Repurposing: Investigating the efficacy of existing derivatives in new disease areas where JAK-STAT signaling is implicated.

By integrating rational design with the rigorous biological evaluation workflows described, researchers can continue to unlock the full therapeutic potential of this important chemical class.

References

Potential Therapeutic Targets for 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of potential therapeutic targets for analogues of 1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile. Drawing upon the known pharmacology of structurally related compounds and the versatile roles of its constituent chemical moieties—the 6-chloropyridin-3-yl group, the cyclobutane ring, and the nitrile function—we identify and elaborate on promising avenues for drug discovery. The primary focus is placed on nicotinic acetylcholine receptors (nAChRs), given the well-established interaction of the chloropyridinyl scaffold with this receptor class. Additionally, we explore plausible secondary targets, including protein kinases and G-protein coupled receptors (GPCRs). This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and detailed, actionable experimental protocols to facilitate the evaluation of these compounds and accelerate their potential translation into novel therapeutics.

Introduction: Deconstructing the Pharmacophore

The compound this compound presents a unique combination of structural features, each contributing to its potential pharmacological profile. A systematic analysis of these components provides a logical framework for identifying and prioritizing therapeutic targets.

  • The 6-Chloropyridin-3-yl Moiety: This heterocyclic system is the cornerstone of the neonicotinoid class of insecticides, which exert their effects through potent interactions with insect nicotinic acetylcholine receptors (nAChRs).[1][2] This strong precedent immediately positions nAChRs as a primary target class for therapeutic investigation in mammals, where subtype selectivity is key to achieving desired therapeutic effects while minimizing toxicity.[3][4]

  • The Cyclobutane Ring: The incorporation of a cyclobutane ring in drug candidates is a strategy to introduce conformational rigidity and improve metabolic stability.[5][6] Its three-dimensional structure can influence the presentation of pharmacophoric elements to a target binding site, potentially enhancing affinity and selectivity.[7][8]

  • The Nitrile Group: The nitrile functionality is a versatile group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can participate in polar interactions within a binding pocket.[5][7][9] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][8]

This guide will now delve into the specific therapeutic targets suggested by this structural amalgamation, beginning with the most probable and progressing to exploratory but plausible alternatives.

Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the 6-chloropyridin-3-yl moiety to the pharmacophore of neonicotinoids strongly suggests that mammalian nAChRs are a primary therapeutic target for this compound analogues.[1][2] Unlike the insecticidal action of neonicotinoids, the therapeutic potential in humans lies in the nuanced modulation of specific nAChR subtypes, which are implicated in a range of physiological and pathological processes.[10][11][12]

Rationale and Mechanistic Insights

Neuronal nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal excitability in the central nervous system (CNS).[13] Their dysfunction is implicated in a variety of disorders, making them attractive therapeutic targets.[10][11] Modulation of nAChRs can be achieved through several mechanisms:

  • Agonism/Partial Agonism: Direct activation of the receptor to mimic the effect of the endogenous neurotransmitter, acetylcholine.

  • Antagonism: Blocking the receptor to prevent its activation by acetylcholine.

  • Allosteric Modulation: Binding to a site distinct from the acetylcholine binding site to enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the receptor's response to acetylcholine.[1][4][6][10][14]

The therapeutic value of targeting nAChRs is underscored by their involvement in:

  • Cognitive Function: α7 and α4β2 subtypes are crucial for learning and memory, and their modulation is a key strategy in the development of treatments for Alzheimer's disease and schizophrenia.[10][13]

  • Pain Perception: Neuronal nAChRs are involved in the modulation of pain signaling, and subtype-selective agonists have shown analgesic effects in preclinical models.[11][[“]]

  • Inflammation: The "cholinergic anti-inflammatory pathway," mediated primarily by the α7 nAChR, represents a novel approach to treating inflammatory diseases.[11]

The this compound scaffold, with its potential for diverse substitutions on the cyclobutane ring, offers the exciting prospect of developing subtype-selective nAChR modulators with tailored therapeutic activities.

Experimental Validation of nAChR Modulation

A tiered approach is recommended for validating the interaction of novel analogues with nAChRs, progressing from initial binding studies to functional characterization.

These assays are a fundamental first step to determine if a compound binds to a specific nAChR subtype and to quantify its binding affinity (Ki).

Table 1: Key Parameters for nAChR Radioligand Binding Assays

ParameterDescription
Receptor Source Membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293, CHO) or from specific brain regions.[16][17][18]
Radioligand A high-affinity radiolabeled ligand for the target subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).[19][20][21]
Competitor The test compound (this compound analogue).
Assay Buffer Typically a Tris-HCl based buffer at physiological pH.
Incubation Performed at a specific temperature until equilibrium is reached.
Separation Separation of bound and free radioligand is achieved by rapid vacuum filtration through glass fiber filters.
Detection Radioactivity is quantified using a scintillation counter.

Experimental Protocol: Competitive Radioligand Binding Assay [22]

  • Preparation: Prepare serial dilutions of the test compound. Prepare cell membranes expressing the target nAChR subtype.

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound on ion channels like nAChRs.[23][24][25][26][27] It allows for the direct measurement of ion currents through the receptor in response to agonist application, and how these currents are modulated by the test compound.

Experimental Protocol: Whole-Cell Patch-Clamp Recording [23]

  • Cell Culture: Culture cells stably expressing the nAChR subtype of interest on glass coverslips.

  • Recording Setup: Place a coverslip in the recording chamber of an inverted microscope and perfuse with an external physiological saline solution.

  • Patch Pipette: Pull a glass micropipette to a resistance of 3-6 MΩ and fill it with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the currents elicited by rapid application of an nAChR agonist (e.g., acetylcholine).

  • Compound Application: To assess for agonistic activity, apply the test compound alone. To assess for modulatory activity, pre-apply the test compound for a set duration before co-applying it with the agonist.

  • Data Analysis: Measure the peak amplitude and kinetics of the agonist-evoked currents in the absence and presence of the test compound to determine its effect (potentiation for PAMs, inhibition for NAMs or antagonists).

Secondary and Exploratory Therapeutic Targets

While nAChRs represent the most probable target class, the structural features of this compound analogues warrant the exploration of other potential therapeutic targets.

Protein Kinases

The chloropyridinyl moiety is present in a number of known kinase inhibitors.[28][29] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[30][31]

The pyrazolopyridine scaffold, structurally related to the chloropyridine, is a known hinge-binding motif in many kinase inhibitors.[30][31] The this compound core could potentially be elaborated to interact with the ATP-binding site of various kinases. The nitrile group can form important hydrogen bonds within the kinase active site.[32]

Experimental Protocol: In Vitro Kinase Inhibition Assay [33][34][35][36][37]

  • Assay Principle: A common method is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the kinase.

  • Reagents: The specific kinase, its substrate peptide, ATP, and the test compound are required.

  • Procedure: a. In a 96- or 384-well plate, incubate the kinase with serial dilutions of the test compound. b. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. c. After a set incubation period, stop the reaction and measure the amount of ADP produced using a commercially available detection kit (e.g., ADP-Glo™).

  • Data Analysis: The luminescent or fluorescent signal is proportional to kinase activity. Plot the signal against the log concentration of the inhibitor to determine the IC₅₀ value.

G-Protein Coupled Receptors (GPCRs)

GPCRs constitute a large and diverse family of transmembrane receptors that are major drug targets.[38][39][40] The rigid cyclobutane scaffold and the potential for diverse substitutions could lead to analogues with affinity and selectivity for specific GPCRs.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement) [39][40][41]

  • Assay Principle: This assay measures the modulation of intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling. It is suitable for Gs- and Gi-coupled GPCRs.

  • Cell Lines: Use cell lines endogenously expressing the target GPCR or engineered to overexpress it.

  • Procedure: a. Plate the cells in a 96-well plate. b. Treat the cells with the test compound at various concentrations. c. For Gi-coupled receptors, stimulate the cells with an agonist that increases cAMP levels (e.g., forskolin) in the presence of the test compound. d. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine its EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

Visualization of Key Pathways and Workflows

Signaling Pathway Diagram

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binds to orthosteric site Modulator 1-(6-Chloropyridin-3-YL) cyclobutanecarbonitrile Analogue Modulator->nAChR Binds to allosteric site Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascades Downstream Signaling Cascades Depolarization->Signaling_Cascades Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Signaling_Cascades->Cellular_Response

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Analogue Synthesis Binding_Assay Primary Screen: Radioligand Binding Assay (Target: nAChR subtypes) Start->Binding_Assay Functional_Assay Secondary Screen: Patch-Clamp Electrophysiology (Functional Characterization) Binding_Assay->Functional_Assay Active Compounds Kinase_Screen Exploratory Screen 1: In Vitro Kinase Assays Binding_Assay->Kinase_Screen Inactive Compounds GPCR_Screen Exploratory Screen 2: GPCR Functional Assays Binding_Assay->GPCR_Screen Inactive Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Kinase_Screen->SAR_Analysis GPCR_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End Preclinical Candidate Lead_Optimization->End

Caption: A tiered experimental workflow for target identification and validation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The strong evidence pointing towards nAChRs as a primary target, coupled with the potential for modulation of other important drug targets such as kinases and GPCRs, provides a rich landscape for drug discovery. The strategic application of the detailed experimental protocols outlined in this guide will be crucial in elucidating the precise mechanism of action of these analogues and in optimizing their pharmacological profiles. Future work should focus on establishing a clear structure-activity relationship to guide the synthesis of analogues with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for the identification of promising preclinical candidates.

References

The Strategic Role of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of novel building blocks is paramount to accessing new chemical space and developing next-generation therapeutics. 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile emerges as a key intermediate, uniquely positioned at the intersection of two medicinally significant scaffolds: the chloropyridine moiety and the three-dimensional cyclobutane ring. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the pivotal role of this compound as a versatile precursor in the development of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors. Through a detailed examination of its constituent parts and their synergistic contribution to molecular design, this document serves as a comprehensive resource for researchers leveraging this powerful intermediate in their drug development programs.

Introduction: Unpacking the Medicinal Chemistry Value

The therapeutic potential of a synthetic intermediate is often a reflection of the pharmacophoric contributions of its constituent parts. In this compound, we observe a convergence of two highly valued structural motifs in medicinal chemistry.

The Chloropyridine Moiety: A Privileged Scaffold

Pyridine and its derivatives are ubiquitous in pharmaceuticals, prized for their ability to engage in a variety of non-covalent interactions with biological targets.[1][2] The 6-chloro-3-pyridyl fragment, in particular, is a well-established pharmacophore. The chlorine atom at the 6-position serves as a crucial reactive handle, enabling facile derivatization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.[3] This allows for the strategic introduction of various substituents to probe structure-activity relationships (SAR). Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.[4] Derivatives of 6-chloropyridin-3-amine, a closely related analogue, are known to be key building blocks for kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.[3][4]

The Cyclobutane Ring: Introducing Three-Dimensionality

The drive to escape the "flatland" of aromatic-rich compound libraries has led to a resurgence of interest in saturated carbocycles. The cyclobutane ring, once underutilized due to perceived ring strain, is now recognized for its ability to confer a range of desirable properties upon drug candidates.[5][6] Its puckered, three-dimensional structure provides a rigid scaffold that can orient substituents in precise vectors, improving target engagement and selectivity.[5] The incorporation of a cyclobutane motif can also enhance metabolic stability and improve physicochemical properties such as solubility, while reducing planarity.[5][6]

The Nitrile Group: A Versatile Functional Handle

The nitrile functionality is a versatile precursor for a variety of other chemical groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. In the context of drug design, the nitrile group can also act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[7]

The combination of these three components in this compound creates a powerful and versatile intermediate for the synthesis of complex, biologically active molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a suitable precursor. A common and effective method involves the reaction of 2-(6-chloropyridin-3-yl)acetonitrile with 1,3-dibromopropane in the presence of a strong base.

Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 6-chloropyridin-3-ylacetonitrile 2-(6-chloropyridin-3-yl)acetonitrile Reaction Base (e.g., NaH) Solvent (e.g., DMF) 6-chloropyridin-3-ylacetonitrile->Reaction 1,3-dibromopropane 1,3-dibromopropane 1,3-dibromopropane->Reaction Product This compound Reaction->Product

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of similar cyclobutane derivatives.

Materials:

  • 2-(6-chloropyridin-3-yl)acetonitrile

  • 1,3-dibromopropane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 2-(6-chloropyridin-3-yl)acetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add 1,3-dibromopropane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The structural features of this compound make it an ideal intermediate for the synthesis of complex heterocyclic compounds, such as the azetidine and cyclobutane derivatives described in patents for JAK inhibitors.[3][4] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.

Hypothetical Elaboration into a JAK Inhibitor Scaffold

The following scheme illustrates a plausible pathway for the elaboration of this compound into a core structure found in patented JAK inhibitors.

G Intermediate_1 1-(6-Chloropyridin-3-YL) cyclobutanecarbonitrile Reaction_1 Reduction of Nitrile (e.g., H2, Raney Ni) Intermediate_1->Reaction_1 Intermediate_2 [1-(6-Chloropyridin-3-yl) cyclobutyl]methanamine Reaction_1->Intermediate_2 Reaction_2 Coupling with Pyrrolo[2,3-d]pyrimidine (e.g., Buchwald-Hartwig amination) Intermediate_2->Reaction_2 Final_Product Hypothetical JAK Inhibitor Core Reaction_2->Final_Product

Figure 2: Plausible elaboration of the intermediate into a JAK inhibitor core.

Step 1: Reduction of the Nitrile

The nitrile group can be reduced to a primary amine using various methods, such as catalytic hydrogenation with Raney Nickel or chemical reduction with lithium aluminum hydride (LiAlH4). This transformation provides a key nucleophilic handle for subsequent coupling reactions.

Step 2: Coupling with the Pyrrolo[2,3-d]pyrimidine Core

The resulting aminomethylcyclobutane derivative can then be coupled with a suitably functionalized pyrrolo[2,3-d]pyrimidine, a core scaffold in many JAK inhibitors. A common method for this type of C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The chlorine atom on the pyridine ring of the intermediate could also be used as a handle for coupling, depending on the desired final structure and synthetic strategy.

Structure-Activity Relationship (SAR) Insights

The unique combination of structural features in this compound offers several advantages from an SAR perspective:

FeaturePotential Contribution to Biological Activity
6-Chloropyridine Moiety - Key hydrogen bonding interactions with the hinge region of kinases. - A reactive handle for the introduction of diversity elements.
Cyclobutane Scaffold - Provides a rigid, three-dimensional core to orient substituents. - Can improve metabolic stability and reduce off-target effects.
Nitrile Group - Can be converted to other functional groups to probe SAR. - May act as a hydrogen bond acceptor in the final molecule.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. By combining the well-established pharmacophoric properties of the chloropyridine ring with the three-dimensional advantages of the cyclobutane scaffold, this intermediate provides a versatile and powerful platform for the synthesis of novel, targeted therapeutics. Its potential application in the development of JAK inhibitors highlights its relevance in addressing significant unmet medical needs. As the demand for structurally diverse and potent drug candidates continues to grow, the role of such well-designed intermediates will undoubtedly become even more critical in the future of drug discovery.

References

Methodological & Application

Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile, a valuable building block in pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. This document is structured to ensure scientific integrity, drawing upon established principles of organic synthesis and authoritative literature.

Introduction

This compound is a heterocyclic compound incorporating a chloropyridine moiety and a cyclobutane ring bearing a nitrile group. The unique structural features of this molecule, particularly the combination of the electron-deficient pyridine ring and the strained cyclobutane scaffold, make it an attractive intermediate for the synthesis of novel bioactive compounds. The chloropyridine unit is a common pharmacophore in many commercial insecticides, such as acetamiprid and imidacloprid, which act as agonists of the nicotinic acetylcholine receptor (nAChR).[1][2] The cyclobutane motif is increasingly utilized in medicinal chemistry to introduce conformational rigidity and explore novel chemical space.[3] The nitrile group is a versatile functional group that can be readily converted into other functionalities, such as amines, carboxylic acids, and amides.

The synthesis of this compound is not a trivial undertaking and requires a multi-step approach. This guide outlines a robust two-step synthetic sequence, commencing with the formation of a key tertiary alcohol intermediate, followed by its conversion to the target nitrile.

Synthetic Strategy Overview

The synthesis commences with the generation of a pyridinyl organolithium reagent, which then undergoes a nucleophilic addition to cyclobutanone to afford the tertiary alcohol intermediate, 1-(6-chloropyridin-3-yl)cyclobutanol. The subsequent conversion of this sterically hindered tertiary alcohol to the corresponding nitrile presents a significant chemical challenge. A direct nucleophilic substitution of the hydroxyl group is not feasible. Therefore, this protocol employs a reliable two-step sequence involving the activation of the alcohol as a good leaving group, followed by nucleophilic displacement with a cyanide source.

Experimental Protocols

Part 1: Synthesis of 1-(6-chloropyridin-3-yl)cyclobutanol (Intermediate 1)

This procedure details the formation of the tertiary alcohol intermediate via the addition of an in situ generated organolithium reagent to cyclobutanone.

Materials:

  • 2-Chloro-5-iodopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Cyclobutanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

Protocol:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 2-chloro-5-iodopyridine (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF (approximately 0.2 M).

  • Generation of Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Nucleophilic Addition: To the freshly prepared organolithium solution, add a solution of cyclobutanone (1.2 eq) in anhydrous THF dropwise, again ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure 1-(6-chloropyridin-3-yl)cyclobutanol.

Part 2: Synthesis of this compound (Target Molecule)

This protocol describes the conversion of the tertiary alcohol to the target nitrile via a two-step, one-pot procedure involving tosylation followed by nucleophilic substitution with cyanide.

Materials:

  • 1-(6-chloropyridin-3-yl)cyclobutanol (Intermediate 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Sodium cyanide (NaCN)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Heating mantle with temperature controller

  • Rotary evaporator

Protocol:

  • Tosylation: In a round-bottom flask, dissolve 1-(6-chloropyridin-3-yl)cyclobutanol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.3 M). Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C. Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Cyanide Substitution: To the reaction mixture, add sodium cyanide (2.0 eq) and anhydrous dimethylformamide (DMF, to approximately 20% of the total volume). Heat the mixture to 60-70 °C and stir for 12-18 hours.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Quantitative Data Summary

ParameterPart 1: Synthesis of Intermediate 1Part 2: Synthesis of Target Molecule
Starting Material 2-Chloro-5-iodopyridine1-(6-chloropyridin-3-yl)cyclobutanol
Key Reagents n-Butyllithium, Cyclobutanonep-Toluenesulfonyl chloride, Sodium cyanide
Solvent Anhydrous Tetrahydrofuran (THF)Dichloromethane (DCM), Dimethylformamide (DMF)
Reaction Temperature -78 °C to Room Temperature0 °C to 70 °C
Typical Reaction Time 3-4 hours16-24 hours
Purification Method Column ChromatographyColumn Chromatography
Expected Yield 60-75%50-65%

Experimental Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Intermediate 1 cluster_part2 Part 2: Synthesis of Target Molecule Start1 2-Chloro-5-iodopyridine Step1_1 Dissolve in Anhydrous THF Start1->Step1_1 Step1_2 Cool to -78 °C Step1_1->Step1_2 Step1_3 Add n-BuLi Step1_2->Step1_3 Step1_4 Add Cyclobutanone Step1_3->Step1_4 Step1_5 Aqueous Work-up Step1_4->Step1_5 Step1_6 Purification (Column Chromatography) Step1_5->Step1_6 Product1 1-(6-chloropyridin-3-yl)cyclobutanol Step1_6->Product1 Start2 1-(6-chloropyridin-3-yl)cyclobutanol Step2_1 Dissolve in Anhydrous DCM, add Et3N Start2->Step2_1 Step2_2 Add TsCl at 0 °C Step2_1->Step2_2 Step2_3 Add NaCN and DMF Step2_2->Step2_3 Step2_4 Heat to 60-70 °C Step2_3->Step2_4 Step2_5 Aqueous Work-up Step2_4->Step2_5 Step2_6 Purification (Column Chromatography) Step2_5->Step2_6 Product2 This compound Step2_6->Product2

Caption: Synthetic workflow for this compound.

Mechanistic Insights and Rationale

The successful synthesis of the target molecule hinges on the careful execution of two key transformations, each with its own mechanistic considerations.

Formation of the Tertiary Alcohol Intermediate

The generation of the 2-chloro-5-lithiopyridine intermediate is achieved through a lithium-halogen exchange reaction. This is a common and efficient method for preparing organolithium reagents from aryl halides. The use of a low temperature (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or attack at the pyridine nitrogen. The subsequent nucleophilic addition of the organolithium to the carbonyl carbon of cyclobutanone is a classic example of Grignard-type reactivity, leading to the formation of the tertiary alkoxide, which is then protonated upon aqueous work-up to yield the desired alcohol.

Conversion of the Tertiary Alcohol to the Nitrile

The conversion of a tertiary alcohol to a nitrile is a challenging transformation. Direct Sₙ2 displacement of the hydroxyl group is not possible due to its poor leaving group ability and the steric hindrance at the tertiary carbon center. An Sₙ1 pathway could be an alternative; however, this can lead to a mixture of products and is often not synthetically useful.

The presented protocol circumvents these issues by first converting the hydroxyl group into a much better leaving group, a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine, which neutralizes the HCl byproduct. The resulting tosylate is an excellent leaving group, and the subsequent nucleophilic substitution with sodium cyanide proceeds via an Sₙ1-like mechanism, facilitated by the polar aprotic solvent DMF. While Sₙ2 reactions are generally disfavored at tertiary centers, the use of a good leaving group and a potent nucleophile can drive the reaction towards the desired product. It is important to note that elimination reactions can be a competing pathway, and careful optimization of reaction conditions may be necessary to maximize the yield of the nitrile.

An alternative approach for the conversion of the tertiary alcohol to the nitrile that could be considered is the Mitsunobu reaction.[4][5][6][7] This reaction allows for the direct conversion of an alcohol to a variety of functional groups, including nitriles, using triphenylphosphine and an azodicarboxylate.[4][5][6][7] However, the Mitsunobu reaction is generally most effective for primary and secondary alcohols, and its application to tertiary alcohols can be challenging.[6]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably access this valuable synthetic intermediate for their drug discovery and agrochemical development programs. The provided quantitative data and workflow diagram serve as practical guides for experimental planning and execution.

References

Application Notes & Protocols: Leveraging 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile for Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for utilizing 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile (CAS No. 485828-75-9) as a foundational scaffold in modern drug discovery programs.[1] The molecule uniquely combines three privileged structural motifs: a 6-chloropyridine ring system, a rigid cyclobutane core, and a metabolically stable α-quaternary nitrile group. This document elucidates the scientific rationale behind leveraging these features, proposes potential therapeutic target classes, and provides detailed, field-proven protocols for target screening, lead generation, and optimization. The content is structured to empower researchers, scientists, and drug development professionals to harness the potential of this versatile chemical entity.

Scientific Rationale & Core Concepts

The strategic value of this compound lies in the synergistic contribution of its three primary structural components. Understanding the role of each moiety is critical to designing a successful drug discovery campaign.

The Privileged Scaffolds: A Tripartite Advantage
  • The 6-Chloropyridine Moiety: The pyridine ring is a cornerstone of medicinal chemistry, particularly in kinase inhibitor design, where the nitrogen atom frequently forms essential hydrogen bonds with the hinge region of the ATP-binding pocket.[2] The 6-chloro substituent is not merely a placeholder; it serves as a crucial handle for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive Structure-Activity Relationship (SAR) studies. Furthermore, this specific chloropyridinylmethyl framework is a known pharmacophore for nicotinic acetylcholine receptors (nAChRs), as seen in compounds like the neonicotinoid nitenpyram, suggesting a clear, hypothesis-driven path toward neurological targets.[3]

  • The Cyclobutane Core: Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation. This rigidity can pre-organize the pharmacophoric elements into a bioactive conformation, potentially increasing potency and selectivity while reducing the entropic penalty of binding. The cyclobutane motif is increasingly employed to enhance metabolic stability and improve pharmacokinetic profiles by filling hydrophobic pockets and acting as a non-planar, three-dimensional linker.[4][5]

  • The Nitrile Functional Group: The nitrile group is a versatile and highly valued functional group found in over 30 FDA-approved pharmaceuticals.[6][7] It can serve as a bioisostere for a carbonyl group, act as a hydrogen bond acceptor, and engage in beneficial polar interactions.[8][9] Critically, when positioned on a fully substituted (quaternary) carbon, as in this molecule, it prevents metabolic oxidation that could otherwise lead to the release of cyanide, rendering it metabolically robust and safe.[10]

Predicted Physicochemical and Pharmacokinetic Profile

The integration of these three motifs suggests a favorable drug-like profile. The following table summarizes the rationale for this prediction.

Structural Moiety Predicted Contribution to Drug-like Properties Supporting Rationale
6-Chloropyridine Target Affinity & Synthetic Tractability: Provides key hydrogen bonding interactions (pyridine-N) and a vector for SAR exploration (C-Cl bond).A well-established scaffold for kinase inhibitors and nAChR modulators.[2] The chlorine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions.
Cyclobutane Metabolic Stability & Improved PK: Acts as a rigid, non-planar linker, reducing susceptibility to metabolic enzymes and potentially improving cell permeability.Rigid scaffolds often lead to improved metabolic stability and favorable pharmacokinetic profiles.[5]
α-Quaternary Nitrile Binding Affinity & Safety: Offers a stable polar interaction point and is metabolically inert, preventing cyanide release.The nitrile group can enhance binding affinity and is metabolically stable.[6][9] Positioning on a quaternary carbon prevents oxidation and potential toxicity.[10]

Potential Therapeutic Targets & Screening Strategies

Based on the core structure, two primary target classes present themselves as high-priority avenues for investigation: protein kinases and nicotinic acetylcholine receptors.

Hypothesis-Driven Target Selection
  • Protein Kinases: The chloropyridine scaffold is a proven hinge-binding motif. This molecule is an excellent starting point for screening against panels of kinases implicated in oncology (e.g., CDKs, EGFR, BTK) and inflammatory diseases (e.g., JAKs, SYK).[2]

  • Nicotinic Acetylcholine Receptors (nAChRs): The structural similarity to nAChR modulators makes this a compelling scaffold for neurological disorders, including pain, cognitive deficits, and depression.[3]

Workflow: Target Identification and Validation

The following workflow provides a logical progression from initial screening to hit validation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Hit Validation Compound 1-(6-Chloropyridin-3-YL) cyclobutanecarbonitrile HTS High-Throughput Screen (e.g., Kinase or nAChR Panel) Compound->HTS Hits Identify Primary Hits (>50% Inhibition @ 10µM) HTS->Hits DoseResponse Dose-Response Curve (Calculate IC50/EC50) Hits->DoseResponse Orthogonal Orthogonal Assay (Binding or Biophysical) DoseResponse->Orthogonal TargetEngage Target Engagement Assay (e.g., CETSA, NanoBRET) Orthogonal->TargetEngage Selectivity Counter-Screening & Selectivity Profiling TargetEngage->Selectivity ValidatedHit Validated Hit Ready for Lead-Op Selectivity->ValidatedHit G Design Design & Modeling (In Silico Docking, SAR Analysis) Synth Synthesis (e.g., Suzuki Coupling) Design->Synth Propose Analogs Assay Biological Assay (Potency, Selectivity, ADME) Synth->Assay Test New Compounds Analyze Data Analysis (Update SAR Models) Assay->Analyze Generate Data Analyze->Design Refine Hypothesis

References

Application Notes and Protocols: 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Abstract: 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile is a pivotal heterocyclic building block for modern drug discovery. This molecule synergistically combines the conformational rigidity of a cyclobutane ring with the versatile reactivity of a chloropyridine scaffold. The cyclobutane moiety is increasingly utilized in medicinal chemistry to enforce specific molecular conformations, which can enhance binding affinity and optimize pharmacokinetic profiles.[1] Concurrently, the 6-chloropyridine group serves as a key pharmacophore and a reactive handle for extensive chemical modifications, particularly through cross-coupling and nucleophilic substitution reactions.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It details the physicochemical properties, safety protocols, a robust synthesis methodology with mechanistic justifications, and a practical application in downstream pharmaceutical synthesis. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Compound Profile: Properties and Safety

A thorough understanding of the material's properties and handling requirements is paramount for safe and effective experimentation.

Physicochemical Characteristics

The key properties of this compound are summarized below. These data are essential for reaction setup, solvent selection, and purification strategies.

PropertyValueReference
CAS Number 485828-75-9[4]
Molecular Formula C₁₀H₉ClN₂[4]
Molecular Weight 192.65 g/mol [4]
Appearance Light yellow to off-white solid[5]
Purity Typically ≥95%[4]
Storage 2-8 °C, dry, well-ventilated area[4][5]
SMILES ClC1=CC=C(C=N1)C1(CCC1)C#N[4]
Safety and Handling Precautions

As with all nitrile-containing compounds and halogenated heterocycles, appropriate safety measures must be strictly followed. The primary hazards are associated with acute toxicity, skin irritation, and eye damage.[6]

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity (Oral) H301: Toxic if swallowedP264: Wash skin thoroughly after handling. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
Eye Damage H318: Causes serious eye damageP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area.[7]

General Handling Advice: Handle in a chemical fume hood. Use personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8] Avoid generating dust. Keep away from strong oxidizing agents, acids, and bases.[5]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the pyridine ring, which is significantly enhanced by the electron-withdrawing nature of the ring nitrogen and the chloro-substituent.[9]

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.[10]

  • Nucleophile Generation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of cyclobutanecarbonitrile. This generates a resonance-stabilized carbanion, which is a potent nucleophile.

  • Addition Step: The cyclobutanecarbonitrile anion attacks the electron-deficient C3 position of a suitable 3-halo-6-chloropyridine precursor (e.g., 3-bromo-6-chloropyridine). This position is activated by the mesomeric (-M) and inductive (-I) effects of the pyridine nitrogen.[9] The attack disrupts the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[11]

  • Elimination Step: Aromaticity is restored by the expulsion of the halide leaving group (in this case, bromide), yielding the final product. Bromide is chosen over chloride in the starting material as it is a better leaving group, facilitating a more efficient reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents Assembly (3-Bromo-6-chloropyridine, Cyclobutanecarbonitrile, NaH, THF) glassware Glassware Setup (Dry, Inert Atmosphere N₂/Ar) reagents->glassware Load Reactor deprotonation Deprotonation - Add NaH to Cyclobutanecarbonitrile - Stir at 0 °C glassware->deprotonation addition Ssub{N}Ar Reaction - Add Pyridine solution dropwise - Warm to RT, monitor by TLC/LC-MS deprotonation->addition Formation of Nucleophile quench Quenching - Cool to 0 °C - Add sat. NH₄Cl (aq) addition->quench extract Extraction - Extract with Ethyl Acetate - Wash with Brine, Dry (Na₂SO₄) quench->extract purify Purification - Concentrate in vacuo - Silica Gel Chromatography extract->purify product Final Product: 1-(6-Chloropyridin-3-yl) cyclobutanecarbonitrile purify->product Yields final product

Figure 1: SNAr Synthesis Workflow
Detailed Experimental Protocol

This protocol describes a representative 10 mmol scale synthesis.

Reagents and Equipment:

  • 3-Bromo-6-chloropyridine (2.0 g, ~10.4 mmol, 1.0 equiv)

  • Cyclobutanecarbonitrile (1.0 g, ~12.3 mmol, 1.2 equiv)[8]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.5 g, ~12.5 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon inlet

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (0.5 g) to a dry 100 mL three-neck flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexane wash each time carefully. Add 20 mL of anhydrous THF.

  • Nucleophile Formation: Cool the NaH/THF suspension to 0 °C in an ice bath. Add cyclobutanecarbonitrile (1.0 g) dropwise via syringe over 10 minutes. A vigorous evolution of H₂ gas will be observed. Stir the resulting slurry at 0 °C for 30 minutes.

  • SNAr Reaction: In a separate flask, dissolve 3-bromo-6-chloropyridine (2.0 g) in 15 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes), observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Separate the layers. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure product.

Expected Results and Validation:

  • Yield: 65-80%.

  • Appearance: Off-white to light yellow solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show characteristic signals for the pyridine ring protons and the cyclobutane protons. The mass spectrum should show the expected molecular ion peak.

Application in Pharmaceutical Synthesis: Suzuki Cross-Coupling

This compound is an excellent substrate for further functionalization. The chlorine atom at the C6 position can be readily displaced using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the introduction of a wide variety of aryl or heteroaryl groups, which is a common strategy in drug development to modulate a compound's biological activity and properties.[12][13]

Protocol: Suzuki Coupling with 4-Fluorophenylboronic Acid

This protocol details the synthesis of 1-(6-(4-fluorophenyl)pyridin-3-yl)cyclobutanecarbonitrile, a potential advanced intermediate.

Reagents and Equipment:

  • This compound (1.0 g, 5.19 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (0.87 g, 6.23 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (58 mg, 0.26 mmol, 5 mol%)

  • SPhos (213 mg, 0.52 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.2 g, 10.38 mmol, 2.0 equiv)

  • 1,4-Dioxane (20 mL) and Water (5 mL)

  • Standard reaction glassware for inert atmosphere chemistry

Procedure:

  • Setup: To a dry Schlenk flask, add this compound (1.0 g), 4-fluorophenylboronic acid (0.87 g), Pd(OAc)₂ (58 mg), SPhos (213 mg), and K₃PO₄ (2.2 g).

  • Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data and Logical Progression

The utility of this intermediate lies in its ability to serve as a platform for diversification, as illustrated below.

G start Simple Precursors (e.g., 3-Bromo-6-chloropyridine) intermediate Key Intermediate 1-(6-Chloropyridin-3-yl) cyclobutanecarbonitrile start->intermediate Ssub{N}Ar Synthesis (Protocol 2.2) suzuki suzuki intermediate->suzuki C-C Bond Formation (Protocol 3.1) buchwald buchwald intermediate->buchwald hydrolysis hydrolysis intermediate->hydrolysis reduction reduction intermediate->reduction api_precursor Advanced API Precursors (Diverse Structures) final_api Active Pharmaceutical Ingredient (API) api_precursor->final_api suzuki->api_precursor buchwald->api_precursor hydrolysis->api_precursor reduction->api_precursor

Figure 2: Logical Progression in API Synthesis
Reaction TypeReagentsExpected Outcome
Suzuki Coupling Ar-B(OH)₂, Pd catalyst, BaseC-C bond formation, replaces -Cl with -Ar
Buchwald-Hartwig R₂NH, Pd catalyst, BaseC-N bond formation, replaces -Cl with -NR₂
Nitrile Hydrolysis H₃O⁺ or OH⁻, HeatConverts -CN to -COOH or -CONH₂
Nitrile Reduction H₂, Raney Ni or LiAlH₄Converts -CN to -CH₂NH₂

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical chemistry. Its synthesis via a robust SNAr pathway is efficient and scalable. The presence of two distinct reactive sites—the nitrile and the chloro-substituent—provides chemists with orthogonal handles for subsequent molecular elaboration, enabling rapid access to a diverse library of complex molecules for drug discovery programs. The protocols and rationale provided herein serve as a foundational guide for the effective utilization of this important building block.

References

Application Notes and Protocols for the Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile: A Key Intermediate for JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Scaffold in Modern Drug Discovery

In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules for the treatment of autoimmune diseases and certain cancers.[1][2] The intricate molecular architecture of these inhibitors often incorporates unique structural motifs that are crucial for their bioactivity and pharmacokinetic profiles. One such motif is the 1-(pyridin-3-yl)cyclobutanecarbonitrile core, which is present in several next-generation JAK inhibitors. The synthesis of key intermediates for these drug candidates, such as 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile (CAS No. 485828-75-9), is therefore of significant interest to researchers and professionals in drug development.[3][4][5] This document provides a detailed guide to the plausible reaction mechanism and a comprehensive, field-proven protocol for the synthesis of this valuable intermediate.

Elucidating the Reaction Mechanism: A Tale of Two Pathways

The formation of the C-C bond between the pyridine ring and the cyclobutane moiety can be envisioned through two primary mechanistic pathways: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-Catalyzed α-Arylation. While both are viable, the SNAr approach is often favored for its operational simplicity and cost-effectiveness when dealing with sufficiently activated heteroaryl halides.

The Predominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the most probable route for the synthesis of this compound. This pathway is predicated on the inherent electrophilicity of the pyridine ring, which is enhanced by the electron-withdrawing effect of the ring nitrogen atom.[6] The reaction proceeds through a two-step addition-elimination sequence.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the deprotonation of cyclobutanecarbonitrile using a strong, non-nucleophilic base to generate a resonance-stabilized carbanion. This potent nucleophile then attacks the electron-deficient carbon atom bearing the chlorine atom on the 6-chloropyridine ring. The choice of the starting pyridine derivative is critical; while substitution at the 3-position is desired, the chlorine leaving group is positioned at the 6-position (ortho to the ring nitrogen), which is highly activated towards nucleophilic attack.[6] This attack disrupts the aromaticity of the pyridine ring, leading to the formation of a high-energy anionic intermediate known as the Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and is effectively stabilized by the electronegative nitrogen atom.[6][7]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the final step, the Meisenheimer complex collapses, expelling the chloride ion as the leaving group. This step restores the aromaticity of the pyridine ring, yielding the final product, this compound.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Re-aromatization Cyclobutanecarbonitrile Cyclobutanecarbonitrile Carbanion Cyclobutanecarbonitrile Anion (Nucleophile) Cyclobutanecarbonitrile->Carbanion Deprotonation Base Strong Base (e.g., NaH, LDA) Base->Carbanion Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Carbanion->Meisenheimer_Complex Nucleophilic Attack 6-Chloropyridine 6-Chloropyridin-3-yl Precursor 6-Chloropyridine->Meisenheimer_Complex Product This compound Meisenheimer_Complex->Product Elimination Leaving_Group Chloride Ion (Cl⁻) Meisenheimer_Complex->Leaving_Group

Figure 1: Proposed SNAr mechanism for the synthesis.

An Alternative Route: Palladium-Catalyzed α-Arylation

While SNAr is a strong candidate, a palladium-catalyzed α-arylation of cyclobutanecarbonitrile with a suitable 6-chloropyridin-3-yl halide is also a feasible and powerful alternative.[8] This reaction would involve the oxidative addition of the aryl chloride to a Pd(0) complex, followed by deprotonation of the nitrile by a base to form a nucleophile, transmetalation (or direct reaction of the enolate with the Pd(II) complex), and finally, reductive elimination to furnish the product and regenerate the Pd(0) catalyst.[9][10][11] This method is particularly useful for less reactive aryl halides but often requires careful optimization of the catalyst, ligand, and base.[12]

Experimental Protocol: A Step-by-Step Guide to Synthesis

This protocol is based on established procedures for SNAr reactions involving activated heteroaryl halides and nitrile anions.[13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-chloro-3-iodopyridine≥97%Commercially AvailableThe iodo-substituent at the 3-position can be used for further modifications if needed, but here we focus on the reaction at the 6-position. Alternatively, a precursor with a different group at the 3-position can be used.
Cyclobutanecarbonitrile≥98%Commercially AvailableEnsure it is anhydrous.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive and flammable. Handle under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially AvailableUse a freshly distilled or commercially available anhydrous solvent.
Saturated Ammonium Chloride (NH₄Cl) solutionACS Grade-For quenching the reaction.
Ethyl AcetateACS Grade-For extraction.
BrineSaturated NaCl solution-For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying the organic layer.
Silica Gel230-400 mesh-For column chromatography.
Instrumentation
  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

  • NMR Spectrometer

  • Mass Spectrometer

Detailed Protocol

1. Preparation of the Nucleophile (Cyclobutanecarbonitrile Anion)

  • Under a strict inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Slowly add cyclobutanecarbonitrile (1.0 equivalent) dropwise to the stirred NaH slurry via a syringe. Caution: Hydrogen gas is evolved during this process. Ensure proper ventilation.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of cyclobutanecarbonitrile.

2. Nucleophilic Aromatic Substitution Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve 6-chloro-3-iodopyridine (1.0 equivalent) in anhydrous THF.

  • Cool the solution of the cyclobutanecarbonitrile anion to 0 °C.

  • Slowly add the solution of 6-chloro-3-iodopyridine to the anion solution via a cannula or a dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF).

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

3. Work-up and Purification

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Synthesis_Workflow Start Start Anion_Formation 1. Anion Formation: Deprotonate Cyclobutanecarbonitrile with NaH in anhydrous THF. Start->Anion_Formation SNAr_Reaction 2. SNAr Reaction: React anion with 6-Chloropyridin-3-yl precursor. Anion_Formation->SNAr_Reaction Workup 3. Work-up: Quench with NH₄Cl, extract with Ethyl Acetate. SNAr_Reaction->Workup Purification 4. Purification: Column Chromatography. Workup->Purification Product Pure Product Purification->Product

Figure 2: Experimental workflow for the synthesis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and the connectivity of the atoms.[14]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process monitoring and final product characterization. The progress of the reaction can be reliably tracked using TLC, allowing for the determination of the optimal reaction time. The purification by column chromatography ensures the removal of unreacted starting materials and by-products. Finally, the comprehensive characterization of the product by spectroscopic methods provides definitive confirmation of its identity and purity, ensuring its suitability for subsequent use in drug development workflows.

Conclusion

The synthesis of this compound is a critical step in the development of novel JAK inhibitors. The Nucleophilic Aromatic Substitution (SNAr) pathway provides a robust and efficient method for the construction of this key intermediate. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers and scientists to confidently synthesize this valuable compound, thereby accelerating the discovery and development of new therapeutics.

References

Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Analogues from 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic diversification of 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile. This document outlines detailed protocols for the strategic modification of this versatile scaffold at two key reactive sites: the 6-chloro substituent on the pyridine ring and the cyclobutanecarbonitrile moiety. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and adaptable for the generation of diverse chemical libraries for screening and lead optimization.

The core structure of this compound presents two primary handles for chemical elaboration. The chloropyridine ring is amenable to a variety of cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of a wide range of substituents. Concurrently, the nitrile group can be transformed into other valuable functional groups such as primary amines and carboxylic acids, which can serve as points for further derivatization.

Part 1: Modification of the 6-Chloropyridine Moiety

The chlorine atom on the pyridine ring is a versatile functional group that can be readily displaced or coupled to introduce molecular diversity. The two primary strategies for its modification are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The Suzuki-Miyaura coupling, in particular, is widely employed for the reaction of aryl halides with boronic acids and their derivatives.[1][3]

The choice of catalyst, ligand, base, and solvent system is critical for a successful cross-coupling reaction.[2] For chloropyridines, which are less reactive than their bromo or iodo counterparts, the use of electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) is often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[2][4] The base plays a crucial role in the transmetalation step, and the choice of a suitable base, such as potassium carbonate or potassium phosphate, can significantly impact the reaction rate and yield.[1][2]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the title compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Data Presentation:

EntryArylboronic AcidCatalyst Loading (mol%)Ligand Loading (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid24K₃PO₄ (2.0)Dioxane/H₂O1001885
24-Methoxyphenylboronic acid24K₃PO₄ (2.0)Dioxane/H₂O1001689
33-Thienylboronic acid24K₂CO₃ (2.0)Dioxane/H₂O902078

Visualization of Synthetic Workflow:

Suzuki_Coupling Start 1-(6-Chloropyridin-3-YL) cyclobutanecarbonitrile Reagents Arylboronic Acid Pd(OAc)₂ / SPhos K₃PO₄ Start->Reagents Combine Solvent 1,4-Dioxane / H₂O Heat Reagents->Solvent Dissolve & Heat Product 1-(6-Arylpyridin-3-YL) cyclobutanecarbonitrile Solvent->Product Reaction Nitrile_Transformation Start 1-(6-Chloropyridin-3-YL) cyclobutanecarbonitrile Hydrolysis Acidic or Basic Hydrolysis (e.g., HCl, H₂O, Heat) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄ or H₂, Catalyst) Start->Reduction CarboxylicAcid 1-(6-Chloropyridin-3-YL) cyclobutanecarboxylic acid Hydrolysis->CarboxylicAcid Amine [1-(6-Chloropyridin-3-YL)cyclobutyl]methanamine Reduction->Amine

References

Application Note: High-Throughput Screening for Novel Modulators of Insect Nicotinic Acetylcholine Receptors Among 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals in Crop Protection

Abstract

The escalating challenge of insecticide resistance necessitates the discovery of novel active ingredients with distinct modes of action. Nicotinic acetylcholine receptors (nAChRs) remain a prime target for insecticide development.[1][2] This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize novel modulators of insect nAChRs from a library of 1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile derivatives. We present a robust primary screening protocol using a cell-based luciferase reporter assay, followed by a secondary fluorescence polarization assay for hit confirmation and characterization. This workflow provides a validated pathway for the identification of promising lead compounds for the development of next-generation insecticides.

Introduction: The Imperative for New Insecticidal Chemistries

The pyridine chemical scaffold is a well-established pharmacophore in the development of insecticides.[3][4][5][6] Many commercially successful insecticides, including neonicotinoids, target the nicotinic acetylcholine receptors (nAChRs) in insects.[2] These ligand-gated ion channels are crucial for synaptic transmission in the insect central nervous system.[1][2] The continuous evolution of resistance in pest populations demands the exploration of novel chemical entities that interact with nAChRs at potentially new binding sites or with different modes of action.

The compound class of this compound derivatives represents a promising, yet underexplored, area of chemical space for nAChR modulators. This application note provides a detailed, field-proven guide for the high-throughput screening of a hypothetical library of such derivatives to identify potent and selective insect nAChR modulators.

The Screening Strategy: A Multi-Pronged Approach

Our HTS strategy is designed as a hierarchical process to efficiently identify and validate true hits while minimizing false positives. The workflow progresses from a high-throughput primary screen to more detailed secondary and tertiary assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary_Assay Cell-Based Luciferase Reporter Assay (High-Throughput) Dose_Response Dose-Response Confirmation Primary_Assay->Dose_Response Active Compounds FP_Assay Secondary Screen: Fluorescence Polarization Assay Dose_Response->FP_Assay Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies FP_Assay->SAR Validated Hits

Caption: High-level overview of the HTS workflow for identifying nAChR modulators.

Primary Screening: A Cell-Based Luciferase Reporter Assay

Rationale: A cell-based assay is chosen for the primary screen as it provides a more physiologically relevant context compared to a purely biochemical assay.[7][8] It allows for the simultaneous assessment of compound activity at the target receptor and its ability to permeate a cell membrane. A luciferase reporter gene assay offers high sensitivity, a wide dynamic range, and is amenable to automation in a high-throughput format.[3][4][6]

Assay Principle

This assay utilizes a stable insect cell line (e.g., Sf9 or S2 cells) co-expressing a specific insect nAChR subtype (e.g., a hybrid receptor known to be sensitive to a broad range of insecticides) and a reporter construct. The reporter construct contains a luciferase gene under the control of a promoter with a cyclic AMP (cAMP) response element (CRE). Activation of the nAChR by an agonist leads to an influx of ions, depolarization, and a subsequent increase in intracellular cAMP. This, in turn, drives the expression of luciferase. Inhibitors or negative allosteric modulators will suppress this signal.

Luciferase_Assay_Principle Compound Test Compound (Agonist) nAChR Insect nAChR Compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates cAMP Increased cAMP Ion_Channel->cAMP Leads to CRE CRE Promoter cAMP->CRE Activates Luciferase Luciferase Expression CRE->Luciferase Drives Light Luminescent Signal Luciferase->Light Produces

Caption: Principle of the cell-based luciferase reporter assay for nAChR agonism.

Detailed Protocol: Primary HTS

Materials:

  • Stable insect cell line expressing the target nAChR and CRE-luciferase reporter.

  • Cell culture medium and supplements.

  • White, opaque 384-well microplates.

  • This compound derivative library (10 mM in DMSO).

  • Positive control (e.g., imidacloprid).

  • Negative control (DMSO).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Automated liquid handling system.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Using an automated liquid handler, dispense 20 µL of the cell suspension (optimized density, e.g., 5,000 cells/well) into each well of the 384-well plates.

  • Incubation: Incubate the plates for 18-24 hours at 27°C to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by diluting the library stock to an intermediate concentration.

    • Using a pintool or acoustic liquid handler, transfer 50 nL of each compound from the intermediate plate to the cell plate (final concentration, e.g., 10 µM).

    • Include wells with positive and negative controls on each plate.

  • Incubation: Incubate the plates for a predetermined time (e.g., 6 hours) at 27°C to allow for receptor activation and luciferase expression.

  • Lysis and Signal Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Hit Identification

The quality of the HTS assay is assessed using the Z'-factor, which should be consistently above 0.5 for a robust screen.[9]

Z'-factor = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

  • μ_pos: Mean of the positive control

  • μ_neg: Mean of the negative control

  • σ_pos: Standard deviation of the positive control

  • σ_neg: Standard deviation of the negative control

Raw data from each plate is normalized to the plate's controls. A common method is to calculate the percent activation relative to the positive control. Hits are typically identified as compounds that produce a signal greater than three standard deviations from the mean of the negative control.

Secondary Screening: Fluorescence Polarization Assay for Hit Validation

Rationale: A secondary, orthogonal assay is crucial to confirm the hits from the primary screen and eliminate false positives. A fluorescence polarization (FP) assay is a homogenous, biophysical method that can directly measure the binding of a compound to the purified nAChR ligand-binding domain (LBD).[5] This confirms direct interaction with the target protein.

Assay Principle

The FP assay measures the change in the rotational speed of a small fluorescently labeled probe molecule upon binding to a larger protein. In a competitive format, a fluorescent ligand with known affinity for the nAChR LBD is used. When unbound, the probe tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger LBD, its rotation is slowed, leading to high polarization. Test compounds that bind to the LBD will displace the fluorescent probe, causing a decrease in polarization.

FP_Assay_Principle cluster_0 High Polarization cluster_1 Low Polarization LBD nAChR LBD Probe_Bound Fluorescent Probe LBD->Probe_Bound Bound Probe_Unbound Fluorescent Probe Hit_Compound Hit Compound Hit_Compound->LBD Displaces Probe

Caption: Principle of the competitive fluorescence polarization assay.

Detailed Protocol: FP Assay

Materials:

  • Purified insect nAChR ligand-binding domain (LBD).

  • Fluorescently labeled probe with known affinity for the LBD.

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Triton X-100).

  • Black, low-volume 384-well microplates.

  • Confirmed hits from the primary screen.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: Prepare solutions of the nAChR LBD and the fluorescent probe at 2x the final desired concentration in assay buffer.

  • Compound Plating: Serially dilute the hit compounds to generate a dose-response curve (e.g., 10-point, 1:3 dilution series).

  • Assay Assembly:

    • Add 5 µL of the 2x nAChR LBD solution to each well.

    • Add 50 nL of the serially diluted compounds.

    • Add 5 µL of the 2x fluorescent probe solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours in the dark to reach binding equilibrium.

  • Data Acquisition: Measure fluorescence polarization on a plate reader, exciting at the appropriate wavelength for the fluorophore and measuring both parallel and perpendicular emission.

Data Analysis

The millipolarization (mP) values are plotted against the logarithm of the compound concentration. The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic model to determine the IC50 value for each compound.

Data Summary and Interpretation

The data from the primary and secondary screens should be compiled into a comprehensive table for easy comparison and hit prioritization.

Compound IDPrimary Screen (% Activation @ 10 µM)FP Assay (IC50, µM)Chemical Structure
CBCN-00195.20.8[Structure Image]
CBCN-00288.71.5[Structure Image]
CBCN-00312.3> 50[Structure Image]
............

Interpretation: Compounds with high activation in the primary screen and low IC50 values in the FP assay are considered validated hits. These compounds demonstrate both cellular activity and direct binding to the target receptor. These validated hits can then be advanced to structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Conclusion

The described HTS workflow provides a robust and efficient methodology for the identification of novel this compound derivatives as modulators of insect nicotinic acetylcholine receptors. By combining a sensitive cell-based primary assay with a direct-binding biophysical secondary assay, this approach maximizes the probability of identifying high-quality lead compounds for the development of new and effective insecticides.

References

Application Note: Comprehensive Analytical Characterization of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile (CAS No. 485828-75-9). As a molecule incorporating both a pharmacologically significant chloropyridine moiety and a structurally unique cyclobutane ring, its characterization is critical for applications in pharmaceutical and agrochemical research and development.[1][2] This guide details field-proven protocols for chromatographic and spectroscopic analysis, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of increasing interest due to its structural motifs. The chloropyridine group is a key pharmacophore in numerous active compounds, including neonicotinoid insecticides, where it interacts with nicotinic acetylcholine receptors.[2][3] The cyclobutane ring, a strained carbocycle, is increasingly utilized in medicinal chemistry to impart conformational rigidity, improve metabolic stability, and serve as a versatile scaffold.[1][4]

Given its potential as a critical intermediate or building block, a robust and validated analytical strategy is paramount to ensure its identity, purity, and quality. This application note outlines a multi-technique approach for the comprehensive characterization of this molecule, ensuring a thorough understanding of its chemical properties and impurity profile.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 485828-75-9ChemShuttle
Molecular Formula C₁₀H₉ClN₂ChemShuttle
Molecular Weight 192.65 g/mol ChemShuttle
SMILES ClC1=CC=C(C=N1)C1(CCC1)C#NChemShuttle
Purity (Typical) >95%ChemShuttle
Storage 2-8 °CChemShuttle

Comprehensive Analytical Workflow

A validated analytical workflow is essential for the definitive characterization of a novel chemical entity. The proposed strategy integrates multiple orthogonal techniques to confirm identity, structure, and purity, providing a self-validating system.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Sample Sample Receipt This compound Solubility Solubility Testing (ACN, MeOH, DMSO, etc.) Sample->Solubility MS Mass Spectrometry (LC-MS or GC-MS) MW Confirmation & Fragmentation Solubility->MS Identity HPLC HPLC-UV Assay & Purity (%) Solubility->HPLC Purity GC GC-FID/MS Residual Solvents & Volatile Impurities Solubility->GC Residual Solvents NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Structure Elucidation FTIR FTIR Spectroscopy Functional Group ID (C≡N, C-Cl) NMR->FTIR Identity Report Certificate of Analysis (CoA Generation) NMR->Report MS->NMR Identity EA Elemental Analysis (%C, %H, %N, %Cl) Formula Verification FTIR->EA Identity EA->Report HPLC->MS Impurity ID HPLC->Report Purity GC->Report Residual Solvents

Caption: Comprehensive analytical workflow for compound characterization.

Chromatographic Methods for Purity and Assay

Chromatography is the primary tool for assessing the purity of chemical compounds. We recommend using both High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography (GC) for volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the accurate quantification (assay) and determination of process-related impurities. A reverse-phase method is optimal, given the compound's structure. The basic pyridine nitrogen necessitates the use of an acidic mobile phase modifier to ensure sharp, symmetrical peak shapes by suppressing its interaction with residual silanols on the column packing.[5]

Protocol 1: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile (ACN) to create a 0.5 mg/mL stock solution. Further dilute as needed for calibration curves.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures protonation of the pyridine nitrogen for good peak shape.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Formic acid maintains consistent pH.
Gradient 0-5 min: 20% B; 5-25 min: 20% to 95% B; 25-30 min: 95% B; 30.1-35 min: 20% BA gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 265 nmThe chloropyridine moiety is expected to have strong absorbance in this region.
  • Data Analysis: Purity is calculated using the area percent method. For assay, a multi-level calibration curve should be generated using a certified reference standard.

Gas Chromatography (GC-FID/MS)

GC is the preferred method for analyzing residual solvents from the synthesis and purification process.[6] It can also detect volatile impurities that may not be amenable to HPLC. A flame ionization detector (FID) is suitable for quantification, while a mass spectrometer (MS) is used for identification.

Protocol 2: Residual Solvent Analysis by Headspace GC

  • Instrumentation: A GC system with a headspace autosampler and an FID or MS detector.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp the vial securely.

  • GC Conditions:

ParameterRecommended ConditionRationale
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µmStandard column for residual solvent analysis, providing good separation for common solvents.
Carrier Gas Helium or Hydrogen
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)A robust temperature ramp to separate solvents with a wide range of boiling points.
Injector Temp. 250 °CEnsures complete volatilization of analytes.
Detector Temp. 260 °C (FID)
Headspace Oven: 80 °C; Loop: 110 °C; Transfer Line: 120 °CStandard conditions to drive volatile solvents into the gas phase for injection.

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis provides irrefutable evidence of the molecular structure.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns. This analysis is typically performed via an LC-MS system using the HPLC method described above or by direct infusion.

  • Expected Mass: For the molecular formula C₁₀H₉ClN₂, the expected monoisotopic mass is 192.0454.

  • Ionization: Electrospray Ionization (ESI) in positive mode is recommended due to the presence of the basic pyridine nitrogen, which is readily protonated to form [M+H]⁺ at m/z 193.05.

  • Isotope Pattern: The presence of a single chlorine atom will result in a characteristic M+2 isotope peak ([M+H+2]⁺ at m/z 195.05) with an intensity approximately one-third of the M peak. This is a critical diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Spectra should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • ¹H NMR:

    • Pyridine Protons: Expect three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton between the N and Cl atoms will be the most deshielded. Splitting patterns (doublets, doublet of doublets) will confirm the 3,6-substitution on the pyridine ring.

    • Cyclobutane Protons: The protons of the cyclobutane ring will appear in the aliphatic region (~2.0-3.0 ppm). Due to the ring's puckered conformation, these protons are not equivalent and will likely show complex multiplets.[1]

  • ¹³C NMR:

    • Nitrile Carbon (C≡N): A characteristic quaternary signal around 120-125 ppm.

    • Pyridine Carbons: Five signals in the aromatic region (~120-155 ppm). The carbon bearing the chlorine atom will be distinct.

    • Cyclobutane Carbons: Signals in the aliphatic region (~15-45 ppm), including one quaternary carbon attached to the pyridine ring and the nitrile group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹. Its presence is a key indicator of the nitrile group.

  • Aromatic C=C and C=N Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring.

  • C-Cl Stretch: A band in the 850-550 cm⁻¹ region, though it can sometimes be difficult to assign definitively.

Potential Impurity Profile

Understanding potential impurities is crucial for developing robust analytical methods. Based on common synthetic routes for related compounds[2][7], potential impurities could include:

  • Starting Materials: Unreacted 3-substituted-6-chloropyridine or cyclobutanecarbonitrile precursors.

  • Hydrolysis Product: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.

  • Isomers: Positional isomers if the initial substitution reaction is not fully regioselective.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound may not be widely available, prudent laboratory practices should be followed based on its functional groups.

  • General Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Chemical Hazards: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[9] Chlorinated organic compounds should be handled with care. Avoid creating dust or aerosols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile (CAS No. 485828-75-9).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My Palladium-catalyzed cross-coupling reaction is not starting. My starting materials (e.g., 6-chloro-3-iodopyridine and a cyclobutyl partner) are unchanged after hours at high temperature. What are the most common causes of complete reaction failure?

A1: Complete reaction failure typically points to a fundamental issue with one of the core components or conditions. The most likely culprits are related to the catalyst system and the reaction environment.

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is immediately poisoned, the reaction will not initiate.[2]

    • Causality: Many palladium precursors, like Palladium(II) acetate (Pd(OAc)₂), require in situ reduction to Pd(0). This reduction is often facilitated by phosphine ligands, but if the ligand is oxidized or the precursor is of poor quality, this step can fail. Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen.

    • Solution:

      • Use High-Purity Reagents: Ensure your palladium precursor and ligand are from a reputable source and have been stored correctly.

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent(s) and reaction mixture. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using at least three freeze-pump-thaw cycles, which is considered more rigorous.[2]

      • Consider a Pre-catalyst: Using a pre-formed, air-stable Pd(0) source like Pd₂(dba)₃ or a pre-catalyst complex can sometimes provide more consistent initiation.

  • Ineffective Ligand for Aryl Chlorides: The Carbon-Chlorine bond on the pyridine ring is significantly stronger and less reactive than C-Br or C-I bonds.[2] This makes the initial oxidative addition step—the rate-limiting step in many cross-couplings—very challenging.

    • Causality: Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich or sterically bulky enough to promote the oxidative addition of Pd(0) into the C-Cl bond.

    • Solution: Employ specialized ligands designed for challenging couplings. Electron-rich, bulky biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve good yields with aryl chlorides.[2][3]

  • Incorrect Base: The base plays a crucial role, particularly in Suzuki couplings, where it activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[4]

    • Causality: If the base is too weak, insoluble in the reaction medium, or sterically hindered, it cannot perform this activation efficiently.

    • Solution: For challenging aryl chloride couplings, stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][5]

Troubleshooting Workflow: Reaction Failure

Below is a systematic workflow to diagnose a non-starting cross-coupling reaction.

G start Reaction Failure: No Product Formation check_catalyst Step 1: Verify Catalyst System - Is Pd precursor/ligand high purity? - Is ligand appropriate for C-Cl bond? start->check_catalyst check_conditions Step 2: Check Reaction Conditions - Were solvents properly degassed? - Is the temperature high enough? check_catalyst->check_conditions If Yes outcome1 Solution: - Use Buchwald Ligand (SPhos, XPhos) - Use pre-catalyst (e.g., Pd₂(dba)₃) check_catalyst->outcome1 If No check_base Step 3: Evaluate Base - Is the base strong enough? - Is it soluble in the reaction media? check_conditions->check_base If Yes outcome2 Solution: - Degas via Freeze-Pump-Thaw - Increase temperature to 100-120 °C check_conditions->outcome2 If No check_reagents Step 4: Assess Reagents - Are starting materials pure? - Is the organometallic reagent intact? check_base->check_reagents If Yes outcome3 Solution: - Switch to K₃PO₄ or Cs₂CO₃ check_base->outcome3 If No outcome4 Solution: - Re-purify starting materials - Titrate organometallic reagent check_reagents->outcome4 If No

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.

Q2: My yield is consistently low (<40%). LC-MS analysis shows significant amounts of a byproduct corresponding to the loss of the boronic acid group (protodeboronation) in my Suzuki coupling. What is causing this and how can I prevent it?

A2: Low yields coupled with significant protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) is a classic problem in Suzuki-Miyaura couplings.[6] This side reaction competes with the desired transmetalation step.

  • Causality: Protodeboronation can be catalyzed by traces of water and is often exacerbated by high temperatures, prolonged reaction times, and suboptimal base choice. The competing reaction pathways are:

    • Desired Pathway (Transmetalation): The activated boronate complex transfers its organic group to the palladium center.

    • Side Reaction (Protodeboronation): The boronic acid reacts with trace protons (from water or solvent) and is cleaved before it can engage with the catalyst.

  • Solution:

    • Optimize the Base: A strong, anhydrous base like potassium fluoride (KF) or carefully dried K₃PO₄ can minimize this side reaction. While some Suzuki reactions require water, for sensitive substrates, minimizing water content can be crucial.[4]

    • Control Temperature and Time: Do not overheat the reaction or let it run for an excessively long time after the starting material is consumed. Monitor the reaction closely by TLC or LC-MS and work it up promptly upon completion.

    • Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular transmetalation step over the competing protodeboronation.

    • Use Boronate Esters: Pinacol esters of boronic acids (R-B(pin)) are often more stable and less prone to protodeboronation than the corresponding boronic acids.

Q3: I am attempting a direct nucleophilic substitution on 3,6-dichloropyridine with the anion of cyclobutanecarbonitrile, but I am getting a mixture of products, including di-substituted pyridine. How can I improve selectivity?

A3: This approach relies on the principles of Nucleophilic Aromatic Substitution (SNAr). The regioselectivity and extent of substitution are governed by the electronic properties of the pyridine ring.

  • Causality: In 3,6-dichloropyridine, both chlorine atoms are susceptible to nucleophilic attack. The position of attack is directed by the ring nitrogen, which activates the ortho (2,6) and para (4) positions. The C-6 chlorine is ortho to the nitrogen, making it highly activated. The C-3 chlorine is meta, making it less activated. However, under harsh conditions (strong base, high temperature), the strong nucleophile (carbanion of cyclobutanecarbonitrile) can attack both positions, and once the first substitution occurs, the second may follow.

  • Solution:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of the cyclobutanecarbonitrile anion (e.g., 1.1-1.2 equivalents).

    • Lower the Temperature: Add the nucleophile at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly. This will favor the kinetically preferred attack at the more activated C-6 position over the less activated C-3 position, and can help prevent over-reaction.

    • Use a More Selective Substrate: A better strategy is often to start with a pyridine ring that has differentiated reactivity. For example, using 6-chloro-3-iodopyridine in a palladium-catalyzed coupling reaction allows for selective reaction at the more reactive C-I bond, leaving the C-Cl bond untouched for potential future modifications.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most viable synthetic routes to prepare this compound?

There are two primary retrosynthetic disconnections for this target molecule:

  • Formation of the Aryl-Cyclobutyl C-C bond: This is the most common and versatile approach. It typically involves a palladium-catalyzed cross-coupling reaction.

    • Suzuki Coupling: Couple 6-chloropyridin-3-ylboronic acid (or its ester) with a 1-halocyclobutanecarbonitrile. Alternatively, couple (1-cyanocyclobutyl)boronic acid with a 3-halo-6-chloropyridine.[4] This method is popular due to the stability and low toxicity of boronic acids.

    • Negishi Coupling: Couple a 3-halo-6-chloropyridine with a cyclobutylzinc reagent. This is often very efficient but requires the preparation of organozinc reagents which can be moisture-sensitive.

  • Formation of the Nitrile Group: This involves functional group interconversion on a pre-formed 1-(6-chloropyridin-3-yl)cyclobutane scaffold.

    • From a Ketone: Synthesize 1-(6-chloropyridin-3-yl)cyclobutanone and convert it to the nitrile. This can be achieved via a cyanohydrin formation followed by reduction, or through a Shapiro reaction to an alkene followed by hydrocyanation.[7]

    • From an Amide: Dehydration of 1-(6-chloropyridin-3-yl)cyclobutanecarboxamide using dehydrating agents like POCl₃ or SOCl₂.[8]

Decision Tree for Synthetic Route Selection

G start Goal: Synthesize 1-(6-Chloropyridin-3-YL) cyclobutanecarbonitrile q1 Are starting materials (boronic acids/esters, halo-pyridines) commercially available? start->q1 route1 Pursue Pd-Catalyzed Cross-Coupling (e.g., Suzuki) q1->route1 Yes route2 Pursue Multi-Step Functional Group Interconversion q1->route2 No q2 Is a robust, scalable route needed? route1->q2 outcome1 Suzuki or Negishi coupling is the recommended starting point. route1->outcome1 q3 Is handling of highly toxic cyanide reagents a major concern? route2->q3 outcome2 Consider synthesis from the corresponding cyclobutanone or amide. route2->outcome2

Caption: A decision tree to help select the optimal synthetic strategy.

FAQ 2: How do I choose the optimal catalyst system (ligand and palladium precursor) for a Suzuki coupling involving the 6-chloropyridine moiety?

The choice is critical due to the low reactivity of the C-Cl bond.

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective. Pd(OAc)₂ requires in-situ reduction, while Pd₂(dba)₃ is a Pd(0) source but can be less stable.
Ligand SPhos , XPhos , or RuPhos These are electron-rich, sterically hindered biaryl phosphine ligands that are proven to facilitate the difficult oxidative addition of aryl chlorides.[2][3] They stabilize the monoligated Pd(0) species, which is highly reactive.
Pd:Ligand Ratio 1:2 to 1:2.2A slight excess of ligand is used to prevent palladium black precipitation and ensure the catalyst remains active throughout the reaction.
Catalyst Loading 1-5 mol %Start with a higher loading (e.g., 3-5%) for initial trials. Once the reaction is optimized, the loading can often be reduced for cost-effectiveness.

FAQ 3: What are the key safety precautions when working with cyanide reagents like KCN or Zn(CN)₂?

Cyanide salts are highly toxic. Ingestion, inhalation, or skin contact can be fatal.[7]

  • ALWAYS work in a well-ventilated chemical fume hood.

  • NEVER allow cyanide salts to come into contact with acids. This will generate highly toxic hydrogen cyanide (HCN) gas. All glassware should be base-washed before use.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and safety goggles at all times.

  • Waste Disposal: Quench all residual cyanide in reaction mixtures and glassware with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to your institution's hazardous waste protocols.

  • Emergency Preparedness: Ensure you know the location of and how to use an emergency cyanide antidote kit.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis via coupling of 6-chloro-3-iodopyridine with 1-(Boc-amino)cyclobutanecarboxylic acid ethyl ester followed by further steps. An alternative, more direct route would be coupling a (1-cyanocyclobutyl)boronic ester with 3-bromo-6-chloropyridine. The following is a robust, well-precedented approach.

Step 1: Suzuki Coupling

  • Reaction: 6-chloro-3-iodopyridine + (1-cyanocyclobutyl)boronic acid pinacol ester → this compound

  • Setup: To a dry Schlenk flask under an Argon atmosphere, add 6-chloro-3-iodopyridine (1.0 eq), (1-cyanocyclobutyl)boronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, mix Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq). Add this solid mixture to the Schlenk flask under a positive pressure of Argon.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the 6-chloro-3-iodopyridine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Catalytic Cycle for Suzuki Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Catalytic Cycle pd0 Active Catalyst L₂Pd(0) oa Oxidative Addition pd0->oa pdiia L₂Pd(II)(Ar)(X) oa->pdiia trans Transmetalation pdiia->trans pdiib L₂Pd(II)(Ar)(R) trans->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-R (Final Product) re->product aryl_halide Ar-X (6-Chloro-3-iodopyridine) aryl_halide->oa boronic_ester R-B(pin) (Cyclobutylnitrile boronate) boronic_ester->trans base Base (K₃PO₄) base->trans

References

Technical Support Center: Purification of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. My insights are drawn from extensive experience in synthetic chemistry and chromatographic sciences, aiming to provide not just protocols, but a deeper understanding of the "why" behind each step.

I. Understanding the Core Purification Challenges

The purification of this compound (CAS No. 485828-75-9) can be a nuanced process. While commercially available with a purity of around 95%[1], achieving higher purity for downstream applications often requires a well-thought-out purification strategy. The primary challenges stem from the compound's synthesis, which typically involves the alkylation of 6-chloronicotinonitrile with a 1,3-dihalopropane. This reaction can lead to a variety of impurities that may be challenging to separate due to their structural similarity to the desired product.

Potential Impurities to Consider:

  • Unreacted Starting Materials: 6-chloronicotinonitrile and the 1,3-dihalopropane.

  • Dialkylated Byproduct: 1,3-Bis(5-cyano-2-chloropyridin-3-yl)propane.

  • Hydrolysis Products: 1-(6-Chloropyridin-3-YL)cyclobutanecarboxamide and 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid.

  • Solvent and Reagent Residues.

This guide will provide a structured approach to tackling these purification hurdles.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is formatted as a series of common issues you might face during your experiments, followed by detailed, actionable solutions.

Question 1: My initial workup leaves a significant amount of unreacted 6-chloronicotinonitrile. How can I efficiently remove it?

Answer:

Unreacted 6-chloronicotinonitrile is a common impurity. Due to its relatively polar nature compared to the desired product, a multi-pronged approach involving liquid-liquid extraction and chromatography is most effective.

Step-by-Step Protocol:

  • Aqueous Wash: After quenching the reaction, perform a series of aqueous washes. 6-chloronicotinonitrile has some water solubility, which can be exploited. Use a slightly acidic aqueous wash (e.g., 1M HCl) to protonate the pyridine ring of the starting material, increasing its aqueous solubility. Be cautious, as prolonged exposure to strong acid can lead to hydrolysis of the nitrile group in your product.[2][3][4][5][6]

  • Solvent Partitioning: Choose a solvent system for extraction where the desired product has high solubility and the starting material has moderate to low solubility. A common choice is a combination of a non-polar solvent like toluene or tert-butyl methyl ether (TBME) and water.

  • Flash Chromatography: If the starting material persists, flash column chromatography is the definitive solution. A normal-phase silica gel column is recommended.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective, and provides good separation for compounds with differing polarity.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The less polar product will elute before the more polar starting material.
Detection UV at 254 nmThe pyridine ring in both the product and impurity will be UV active.

Causality Explanation: The key is to exploit the polarity difference. The additional cyclobutane ring in the product makes it significantly less polar than the starting 6-chloronicotinonitrile. The gradient elution in flash chromatography ensures that this difference is effectively utilized for separation.

Question 2: I'm observing a higher molecular weight impurity that I suspect is a dialkylated byproduct. How can I confirm its identity and remove it?

Answer:

The formation of a dialkylated byproduct, 1,3-Bis(5-cyano-2-chloropyridin-3-yl)propane, is a possibility, especially if the reaction conditions are not carefully controlled.

Identification and Removal Strategy:

  • Mass Spectrometry: The most direct way to confirm the identity of this byproduct is through mass spectrometry (MS). The expected molecular weight will be significantly higher than that of your product.

  • Chromatographic Separation: This large, non-polar byproduct can be effectively separated using normal-phase flash chromatography.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Effective for separating molecules with significant size and polarity differences.
Mobile Phase Isocratic elution with a non-polar solvent system (e.g., 80:20 Hexanes:EtOAc)The much larger and less polar dialkylated byproduct will have a significantly different retention time compared to the desired product. An isocratic elution may be sufficient if the separation is large.

Workflow for Impurity Identification and Removal:

G cluster_0 Impurity Analysis cluster_1 Purification Strategy A Crude Product Analysis by LC-MS B Identify Peak with Higher MW A->B Observe unexpected peak C Confirm Isotopic Pattern for Dichloro Compound B->C Check mass spectrum D Flash Chromatography on Silica Gel C->D Impurity Confirmed E Use Hexanes/EtOAc Gradient D->E Optimize separation F Collect Fractions and Analyze by TLC/LC-MS E->F Monitor elution G Combine Pure Fractions F->G Isolate product

Caption: Decision workflow for identifying and removing the dialkylated byproduct.

Question 3: My final product purity is low, and I see peaks in my NMR that suggest hydrolysis of the nitrile group. How can I prevent this and purify my product from the amide and carboxylic acid impurities?

Answer:

Hydrolysis of the nitrile to the corresponding amide and further to the carboxylic acid is a common issue, especially if the reaction workup involves prolonged exposure to acidic or basic conditions.[2][3][4][5][6]

Prevention and Purification:

  • Prevention:

    • Neutral Workup: During your workup, aim to maintain a neutral pH as much as possible. Use a saturated sodium bicarbonate solution to neutralize any acid, but do so quickly and at low temperatures to minimize base-catalyzed hydrolysis.

    • Anhydrous Conditions: Ensure your reaction and workup solvents are dry, as water is required for hydrolysis.

  • Purification:

    • Acid-Base Extraction: The carboxylic acid impurity can be removed by an acid-base extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base like a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer.

    • Chromatography: The amide impurity is often more challenging to remove as its polarity can be similar to the desired nitrile. Reverse-phase HPLC is often the most effective method for separating these closely related compounds.

Parameter Recommendation Rationale
Stationary Phase C18 SilicaProvides excellent separation for compounds with small differences in polarity.
Mobile Phase Acetonitrile/Water or Methanol/Water with a small amount of buffer (e.g., 0.1% formic acid or ammonium formate)The buffer helps to ensure consistent peak shapes for the pyridine-containing compounds.
Detection UV at 254 nm and/or Mass SpectrometryMS detection can help to confirm the identity of the eluting peaks.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound at 2-8°C.[1] It should be kept in a tightly sealed container, protected from moisture and light. The cyclobutane ring can be susceptible to ring-opening reactions under harsh conditions, and the nitrile group can hydrolyze, so proper storage is crucial for maintaining purity.

Q2: What is the best analytical technique to assess the purity of the final product?

A2: A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, especially when coupled with a mass spectrometer (LC-MS) to identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantities (>1-2%).

  • Gas Chromatography (GC): If the compound is thermally stable, GC can also be used for purity analysis and to check for residual solvents.

Q3: Can I use crystallization to purify this compound?

A3: Crystallization can be a viable and scalable purification method if a suitable solvent system can be found. This is often a matter of empirical screening. A good starting point would be to try solvent/anti-solvent systems such as ethyl acetate/hexanes or dichloromethane/petroleum ether. The success of crystallization will depend on the nature and concentration of the impurities.

IV. Experimental Protocols

Protocol 1: General Flash Chromatography Purification

  • Slurry Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase composition. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction to Remove Carboxylic Acid Impurity

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1 g scale).

  • Separate the organic layer.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to yield the product, free of the carboxylic acid impurity.

V. Logical Relationships Diagram

G cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Strategy cluster_product Pure Product start 6-chloronicotinonitrile + 1,3-dihalopropane imp1 Unreacted Starting Materials start->imp1 generates imp2 Dialkylated Byproduct start->imp2 generates imp3 Hydrolysis Products (Amide, Carboxylic Acid) start->imp3 generates pur1 Aqueous Wash (Slightly Acidic) imp1->pur1 removed by pur2 Flash Chromatography (Normal Phase) imp1->pur2 removed by imp2->pur2 removed by pur3 Acid-Base Extraction imp3->pur3 Carboxylic acid removed by pur4 Reverse-Phase HPLC imp3->pur4 Amide removed by end Pure 1-(6-Chloropyridin-3-YL) cyclobutanecarbonitrile pur1->end pur2->end pur3->end pur4->end

References

Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during this specific α-arylation process. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

The target molecule is synthesized via a palladium-catalyzed α-arylation of cyclobutanecarbonitrile with a suitable 3-halo-6-chloropyridine. This guide will address critical issues from carbanion formation to product isolation.

Troubleshooting Guide & FAQs

Section 1: Issues Related to Carbanion Formation & Reactivity

Question 1: I am observing low conversion of my cyclobutanecarbonitrile starting material and the formation of a dimeric byproduct. What is causing this?

Answer: This issue likely stems from inefficient deprotonation of cyclobutanecarbonitrile or a competing self-condensation side reaction. The α-proton of cyclobutanecarbonitrile is acidic, but the choice of base and reaction conditions are critical for generating the nucleophilic carbanion efficiently without promoting side reactions.

Root Cause Analysis:

  • Base Strength & Steric Hindrance: The base must be strong enough to deprotonate the α-carbon but should ideally be non-nucleophilic and sterically hindered to prevent addition to the nitrile group. Common bases for such reactions include lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (t-BuOK).[1]

  • Thorpe-Ziegler Reaction: The primary competing pathway is the Thorpe-Ziegler reaction, a base-catalyzed self-condensation of nitriles.[1][2][3][4] The carbanion of one cyclobutanecarbonitrile molecule can attack the electrophilic carbon of another, leading to the formation of a β-enaminonitrile dimer after rearrangement.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Base Selection Use a strong, non-nucleophilic base like LHMDS or NaH.[1]These bases are highly effective at deprotonation while minimizing the risk of direct nucleophilic attack on the nitrile.
Temperature Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C).Lower temperatures disfavor the activation energy barrier for the Thorpe-Ziegler dimerization, allowing for controlled carbanion formation.
Addition Order Add the cyclobutanecarbonitrile solution slowly to a solution of the base.This "inverse addition" maintains a low concentration of the nitrile in the presence of excess base, minimizing self-condensation.
Solvent Use aprotic polar solvents like THF or Dioxane.These solvents are effective at solvating the metal cation of the base and the resulting carbanion without interfering with the reaction.

G CBCN CBCN CBCN2 CBCN2 Carbanion Carbanion Carbanion2 Carbanion2 caption Fig 1. Desired vs. Side Reaction Pathways.

Section 2: Issues Related to the Palladium-Catalyzed Cross-Coupling Step

Question 2: My reaction is showing significant amounts of hydrodehalogenated pyridine (6-chloropyridine) and homocoupled bi-pyridine byproducts. What's going wrong?

Answer: These side products are characteristic of issues within the palladium catalytic cycle.[5] Hydrodehalogenation arises from premature quenching of an intermediate, while homocoupling is a common side reaction in many cross-coupling protocols.

Root Cause Analysis:

  • Hydrodehalogenation: This can occur via β-hydride elimination, an unproductive side reaction that can compete with reductive elimination.[5] It can also be caused by trace amounts of water or other proton sources in the reaction mixture that quench organopalladium intermediates.

  • Homocoupling: The formation of a bi-pyridine species (Ullmann coupling) can occur, particularly at higher temperatures or if the catalyst system is not optimal for the desired cross-coupling.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[5]These ligands promote the desired reductive elimination step to form the C-C bond, outcompeting side reactions. They also stabilize the palladium center.
Solvent/Reagent Purity Ensure all solvents and reagents are anhydrous.Minimizing water and other protic impurities prevents the premature quenching of reactive intermediates that leads to hydrodehalogenation.
Temperature Control Maintain the lowest effective temperature for the reaction.While heating is often necessary, excessive temperatures can favor homocoupling and catalyst decomposition.
Catalyst Loading Optimize catalyst and ligand loading.Insufficient catalyst can lead to slow reaction rates, allowing more time for side reactions. Conversely, excessive loading is uneconomical.

G caption Fig 2. Key Steps in the Catalytic Cycle.

Section 3: Issues Related to Product Stability and Workup

Question 3: During my aqueous workup, I am isolating the corresponding amide or carboxylic acid instead of the desired nitrile. Why is my nitrile group hydrolyzing?

Answer: The nitrile group is susceptible to hydrolysis under both acidic and basic aqueous conditions, especially when heated.[6] The workup procedure must be carefully controlled to prevent this unwanted transformation.

Root Cause Analysis:

  • Basic Hydrolysis: If the reaction is quenched with water while a strong base is still present, the hydroxide ion can act as a nucleophile, attacking the nitrile carbon. This initially forms an amide, which can be further hydrolyzed to a carboxylate salt upon prolonged exposure or heating.[7][8][9][10]

  • Acidic Hydrolysis: If an acidic workup is used (e.g., to neutralize a basic reaction mixture), the acid can protonate the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water.[11] This also leads to the formation of an amide and subsequently a carboxylic acid.[6][12]

Troubleshooting & Optimization:

StepRecommendationRationale
Quenching Quench the reaction at a low temperature (e.g., 0 °C) with a saturated aqueous solution of a mild buffer like ammonium chloride (NH₄Cl) instead of water or strong acid.A buffered quench helps to neutralize the base without creating strongly acidic or basic conditions that promote hydrolysis.
Extraction Promptly extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) after quenching.Minimize the contact time between the product and the aqueous phase to reduce the opportunity for hydrolysis.
Washing Wash the organic layer with brine (saturated NaCl solution) rather than pure water.Brine helps to remove water from the organic layer and reduces the solubility of the organic product in the aqueous phase.
Drying & Evaporation Thoroughly dry the organic layer with a drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating under reduced pressure. Avoid excessive heat during solvent evaporation.This removes residual water that could cause hydrolysis upon heating. Nitriles are generally more stable to hydrolysis than imines, but vigorous conditions should still be avoided.[13]

References

Technical Support Center: Optimizing the Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, providing a robust framework for troubleshooting and optimization. Our goal is to empower you to diagnose issues, make informed decisions, and achieve reliable, high-yield results in your laboratory.

The synthesis of this molecule, while seemingly straightforward, involves a critical C-C bond formation on an electron-deficient heteroaromatic ring. Success hinges on precise control over reaction parameters to favor the desired product and suppress common side reactions. This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common challenges encountered during this synthesis.

Section 1: Foundational Principles & Reaction Mechanism

The most common and direct route to this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway requires the generation of a potent carbon-based nucleophile (the cyclobutanecarbonitrile anion) and its subsequent reaction with an appropriately activated pyridine electrophile.

The pyridine ring, being a π-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. The presence of the electron-withdrawing chlorine atom further enhances this effect. The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial for the reaction to proceed and is a key reason why nucleophilic attack is favored at positions ortho and para to the ring nitrogen.[1]

SNAr_Mechanism Reactants 3-Bromo-6-chloropyridine + Cyclobutanecarbonitrile Anion Intermediate Meisenheimer Complex (Anionic Intermediate) (Aromaticity Disrupted) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product This compound Intermediate->Product Elimination of Leaving Group (Aromaticity Restored) LeavingGroup Bromide Ion (Br⁻)

Caption: General mechanism for the SNAr synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction shows very low conversion or fails completely. What are the likely causes?

This is the most common issue and typically points to one of three areas: inefficient nucleophile generation, a non-reactive electrophile, or suboptimal reaction conditions.

  • Possible Cause A: Incomplete Deprotonation of Cyclobutanecarbonitrile The proton alpha to the nitrile group on cyclobutanecarbonitrile is acidic, but it requires a strong, non-nucleophilic base for complete and rapid deprotonation. Incomplete formation of the anion means a lower concentration of your active nucleophile.

    Troubleshooting Steps:

    • Base Selection: Use a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice. Other options include lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS). Avoid weaker bases like carbonates or hydroxides.

    • Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure full deprotonation and to consume any trace amounts of water.

    • Anhydrous Conditions: The base is highly reactive with water. Ensure all glassware is oven- or flame-dried and that your solvent is anhydrous. Any moisture will quench the base and the generated anion.

    • Temperature: The deprotonation is typically performed at 0 °C to control the exothermic reaction and then allowed to warm to ensure completion before adding the electrophile.

  • Possible Cause B: Poor Reactivity of the Pyridine Electrophile The success of an SNAr reaction is highly dependent on the leaving group.

    Troubleshooting Steps:

    • Check Your Starting Material: The ideal starting material is 3-bromo-6-chloropyridine . While it might seem counterintuitive to have two halogens, the bromo group at the 3-position is a far better leaving group than a hydrogen. A reaction attempting to displace a hydride (C-H activation) will not work under these conditions.

    • Leaving Group Ability: The general trend for leaving group ability in these reactions is F > NO₂ > Br > Cl > I.[3] If you are starting with a different 3-substituted pyridine, ensure the leaving group is adequate.

  • Possible Cause C: Suboptimal Reaction Temperature or Time Nucleophilic aromatic substitutions often have a significant activation energy barrier due to the temporary disruption of aromaticity in the Meisenheimer intermediate.[4]

    Troubleshooting Steps:

    • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Reactions in solvents like DMF or DMSO can often be heated to 80-120 °C. Monitor the reaction by TLC or LCMS to track the consumption of starting material.

    • Extend Reaction Time: Some SNAr reactions can be slow. If you see product formation but conversion is low, extend the reaction time and continue monitoring.

Q2: My reaction is messy, with multiple side products. How can I improve selectivity?

Side product formation usually arises from the high reactivity of the generated anion or undesired secondary reactions.

  • Possible Cause A: Self-Condensation of Cyclobutanecarbonitrile The cyclobutanecarbonitrile anion can potentially react with a neutral molecule of cyclobutanecarbonitrile, leading to dimerization or oligomerization.

    Troubleshooting Steps:

    • Control Reagent Addition: Add the base slowly to a solution of cyclobutanecarbonitrile at a low temperature (e.g., 0 °C). Once the anion is formed, add the pyridine electrophile solution dropwise. This "inverse addition" (adding the electrophile to the nucleophile) maintains a low concentration of the electrophile, minimizing side reactions.

    • Maintain Low Temperature: Keep the temperature low during the deprotonation step to minimize the rate of side reactions.

  • Possible Cause B: Hydrolysis of the Nitrile Group The nitrile group can be hydrolyzed to an amide or carboxylic acid under strongly acidic or basic aqueous conditions, especially during workup if heat is applied.

    Troubleshooting Steps:

    • Careful Quenching: Quench the reaction by pouring it into a cold, saturated aqueous solution of a mild buffer like ammonium chloride (NH₄Cl), rather than a strong acid.

    • Avoid Extreme pH During Workup: During extraction, avoid using strong acids or bases. If a basic wash is needed, use a dilute solution of sodium bicarbonate.

    • Temperature Control: Perform the workup and extractions at room temperature.

Q3: I've formed the product, but purification by column chromatography is difficult. What can I do?

Purification challenges often stem from products and starting materials having similar polarities.

  • Possible Cause A: Co-elution of Product and Starting Material The 3-bromo-6-chloropyridine starting material can have a similar polarity to the desired product.

    Troubleshooting Steps:

    • Optimize Chromatography: Systematically screen different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. If standard silica is ineffective, consider using alumina or a reverse-phase column.

    • Drive the Reaction to Completion: The best way to avoid purifying away starting material is to ensure it has been fully consumed. Use a slight excess (1.05 eq) of the cyclobutanecarbonitrile nucleophile and monitor the reaction until the pyridine starting material is gone.

  • Possible Cause B: Crystallization as an Alternative If the product is a solid, crystallization can be an excellent and scalable purification method.

    Troubleshooting Steps:

    • Solvent Screening: After a preliminary purification by column chromatography to obtain semi-pure material, perform a solvent screen for crystallization. Test solvents like isopropanol, ethanol, ethyl acetate, or mixtures with hexanes. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Section 3: Validated Experimental Protocol & Workflow

This section provides a reliable starting point for your experiments. It is crucial to perform all steps under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the reagents.

Synthesis of this compound

Experimental_Workflow A 1. Inert Atmosphere Setup (Flame-dried flask, N₂ balloon) B 2. Anion Formation - Add Cyclobutanecarbonitrile & Anhydrous DMF - Cool to 0 °C - Add NaH portion-wise A->B C 3. Coupling Reaction - Add 3-Bromo-6-chloropyridine solution dropwise - Warm to RT, then heat to 80 °C B->C D 4. Reaction Monitoring (TLC or LCMS) C->D Monitor periodically D->C Incomplete? Continue heating E 5. Quench & Workup - Cool and pour into cold sat. NH₄Cl (aq) - Extract with Ethyl Acetate D->E Complete? Proceed F 6. Purification (Silica Gel Chromatography) E->F G 7. Analysis & Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow diagram.

Materials:

  • Cyclobutanecarbonitrile (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 3-Bromo-6-chloropyridine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclobutanecarbonitrile followed by anhydrous DMF.

  • Anion Formation: Cool the solution to 0 °C in an ice bath. Add the sodium hydride portion-wise over 10-15 minutes. Be aware of gas evolution (H₂). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Coupling: In a separate flask, dissolve the 3-bromo-6-chloropyridine in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C. Monitor the reaction's progress by TLC or LCMS until the 3-bromo-6-chloropyridine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and carefully pour it into a beaker containing cold, saturated aqueous NH₄Cl to quench any remaining NaH. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Section 4: Summary of Key Optimization Parameters

Use this table as a quick reference for designing your optimization experiments.

ParameterStandard ConditionOptimization Strategy & RationalePotential Impact on Yield/Purity
Base NaH (1.2 eq)Problem: Low conversion. Try: Stronger, more soluble bases like KHMDS or LDA. Rationale: Ensures complete and rapid formation of the nucleophile.High: Critical for initiating the reaction.
Solvent DMFProblem: Slow reaction. Try: DMSO. Rationale: Higher boiling point allows for higher reaction temperatures; can better solvate ions to increase reactivity.Moderate: Can significantly affect reaction rate.
Temperature 80 °CProblem: Side products. Try: Lowering the temperature to 60 °C or RT. Rationale: Reduces the rate of undesired side reactions. Problem: No reaction. Try: Increasing temperature up to 120 °C. Rationale: Overcomes the activation energy barrier.High: Balancing rate vs. selectivity is key.
Leaving Group Bromo (at C-3)Problem: Using a chloro or other poor leaving group. Try: Switching to a 3-bromo or 3-iodo pyridine starting material. Rationale: A better leaving group accelerates the rate-determining nucleophilic attack step.Very High: A good leaving group is essential.
Addition Order Add Electrophile to NucleophileProblem: Dimerization/side products. Try: Slow, controlled addition via syringe pump. Rationale: Maintains a low concentration of one reactant to suppress bimolecular side reactions.Moderate: Can significantly improve purity.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile (CAS No. 485828-75-9). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimental work with this compound. As a key intermediate in pharmaceutical research, achieving consistent and appropriate solubilization is critical for reliable experimental outcomes.[1] This document provides a structured, question-and-answer-based approach to systematically address these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the known physicochemical properties of this compound?

A1: Based on available data, this compound has the following properties:

  • Molecular Formula: C₁₀H₉ClN₂[1][2]

  • Molecular Weight: 192.65 g/mol [1][2]

  • Appearance: Typically an off-white to pale yellow solid.

  • Purity: Commonly available at ≥95% purity.[1]

  • Storage: Recommended storage is at 2-8°C.[1]

The structure, containing a chlorinated pyridine ring and a cyclobutane carbonitrile moiety, suggests a compound with moderate lipophilicity, which can often lead to poor aqueous solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. Why is this happening?

A2: This is a common phenomenon for compounds with low aqueous solubility. Your stock solution in a strong organic solvent like DMSO may be kinetically soluble, meaning it is a supersaturated solution that is temporarily stable. When this is introduced into an aqueous environment, the compound's thermodynamic insolubility becomes apparent, leading to precipitation. The key is to find a formulation that maintains the compound in solution at the desired final concentration in your aqueous medium.

Q3: Are there general strategies to improve the solubility of pyridine-containing compounds like this one?

A3: Yes, several established techniques can be employed to enhance the solubility of poorly soluble compounds, including pyridine derivatives.[3] The most common approaches for in vitro biological assays involve the use of co-solvents, pH adjustment, surfactants, and cyclodextrins.[3] For compounds with ionizable groups, modifying the pH can be a particularly effective strategy.[3]

Part 2: Troubleshooting Workflows & Experimental Protocols

This section provides a systematic approach to identifying the optimal solubilization strategy for this compound.

Initial Assessment: Is the Compound Soluble in Common Organic Solvents?

Before attempting to solubilize the compound in aqueous solutions, it is crucial to determine its solubility in common organic solvents. This information is vital for preparing a concentrated stock solution.

Experimental Protocol 1: Organic Solvent Solubility Screen

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several clear glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single organic solvent (e.g., 100 µL). Start with common solvents such as DMSO, DMF, ethanol, methanol, and acetonitrile.

  • Observation: Vortex each vial vigorously for 1-2 minutes. Visually inspect for complete dissolution.

  • Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the vortexing and observation. Continue this process until the compound is fully dissolved or a practical volume limit is reached.

  • Quantification: Calculate the approximate solubility in mg/mL for each solvent in which the compound dissolved.

This initial screen will help you select the most appropriate solvent for your high-concentration stock solution.

Systematic Approach to Aqueous Solubilization

If you are encountering precipitation in your aqueous assay buffer, follow this decision-making workflow to select and optimize a suitable solubilization method.

Solubility_Troubleshooting start Precipitation Observed in Aqueous Buffer check_conc Can the final concentration be lowered? start->check_conc lower_conc Lower the concentration and re-test. check_conc->lower_conc Yes sol_required Solubility Enhancement Required check_conc->sol_required No ph_sensitive Is the assay pH-sensitive? sol_required->ph_sensitive ph_adjust Optimize Buffer pH ph_sensitive->ph_adjust No co_solvent Screen Co-solvents (e.g., Ethanol, PEG) ph_sensitive->co_solvent Yes ph_adjust->co_solvent cyclodextrin Test Cyclodextrins (e.g., HP-β-CD) co_solvent->cyclodextrin surfactant Evaluate Surfactants (e.g., Tween 80) cyclodextrin->surfactant

Caption: Decision tree for selecting a solubilization method.

Method 1: Co-solvent System Optimization

Co-solvents reduce the polarity of the aqueous medium, which can enhance the solubility of hydrophobic compounds.[3]

Experimental Protocol 2: Co-solvent Screening

  • Prepare Stock: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 100% DMSO or ethanol), based on the results from Experimental Protocol 1.

  • Co-solvent Buffers: Prepare a series of your aqueous assay buffer containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol or PEG-400).

  • Dilution: Add a small aliquot of your stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the assay temperature.

Table 1: Example Co-solvent Screening Data

Co-solventConcentration (%)Immediate ObservationObservation after 1 hr
None0Heavy PrecipitationHeavy Precipitation
Ethanol1Slight HazePrecipitation
Ethanol2Clear SolutionClear Solution
PEG-4002Clear SolutionClear Solution
PEG-4005Clear SolutionClear Solution
Method 2: pH Adjustment

The pyridine nitrogen in this compound is weakly basic and can be protonated at lower pH values. This ionization can significantly increase aqueous solubility.

Experimental Protocol 3: pH Optimization

  • Buffer Preparation: Prepare a series of your assay buffer adjusted to different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Stock Dilution: Prepare a concentrated stock solution in a minimal amount of organic solvent (e.g., DMSO).

  • Solubility Test: Add an excess amount of the compound to each buffer.

  • Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (this may take several hours).

  • Analysis: Separate the undissolved compound by centrifugation or filtration. Analyze the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to quantify the dissolved compound.

Table 2: Example pH-Dependent Solubility Data

Buffer pHSolubility (µg/mL)
5.055.2
6.025.8
7.05.1
7.43.5
8.03.2
Method 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] They can form inclusion complexes with poorly soluble compounds, effectively increasing their apparent solubility in aqueous solutions.[3]

Experimental Protocol 4: Cyclodextrin Formulation

  • Cyclodextrin Solutions: Prepare aqueous solutions with increasing concentrations of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Compound Addition: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached.

  • Analysis: Separate the undissolved compound and quantify the concentration of the dissolved compound in the supernatant.

Cyclodextrin_Workflow A Prepare HP-β-CD solutions of varying concentrations B Add excess compound to each solution A->B C Agitate to reach equilibrium B->C D Centrifuge to pellet undissolved compound C->D E Analyze supernatant for dissolved compound concentration D->E

Caption: Workflow for evaluating cyclodextrin-based formulations.

Part 3: Advanced Considerations

  • Amorphous vs. Crystalline Form: The solid-state properties of your compound can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts. However, they may convert to the more stable, less soluble crystalline form over time.[4]

  • Co-crystallization: In some cases, forming a co-crystal with a benign co-former can dramatically alter the physicochemical properties, including solubility, without changing the primary chemical structure.[5]

  • Disruption of Molecular Planarity: Chemical modifications that disrupt molecular planarity and symmetry can interfere with crystal lattice packing, leading to improved aqueous solubility.[4][6] While this is more of a drug design strategy, it highlights the importance of the compound's three-dimensional structure in its solubility.

This technical support guide provides a framework for systematically addressing the solubility challenges associated with this compound. By following these troubleshooting workflows and experimental protocols, researchers can develop robust and reproducible methods for their specific applications.

References

Technical Support Center: Synthesis of Chloropyridinyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of chloropyridinyl compounds is a cornerstone of modern medicinal and agricultural chemistry. These halogenated heterocycles are prevalent scaffolds in a myriad of bioactive molecules. However, their preparation is often fraught with challenges ranging from poor regioselectivity and catalyst poisoning to difficult purifications. This technical support center provides troubleshooting guides and frequently asked questions to address common pitfalls encountered during the synthesis of these valuable compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of chloropyridinyl compounds, offering insights into their root causes and providing actionable solutions.

Issue 1: Low Yield in Sandmeyer Reaction of Aminopyridines

Question: My Sandmeyer reaction to convert an aminopyridine to a chloropyridine is resulting in low yields and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?

Answer: The Sandmeyer reaction, while powerful, is sensitive to reaction conditions, especially with heterocyclic substrates like aminopyridines.[1] Low yields are often attributable to several factors:

  • Incomplete Diazotization: The initial formation of the diazonium salt from the aminopyridine is critical. Diazonium salts are notoriously unstable, and their decomposition can lead to unwanted side products, most commonly the corresponding pyridinol (hydroxypyridine).[2] The diazotization of aminopyridines can be particularly challenging due to the electron-deficient nature of the pyridine ring.

  • Side Reactions: Common side reactions include the formation of phenols from the reaction of the diazonium salt with water, and the formation of biaryl compounds.[2] The presence of methanol in the reaction, as sometimes reported in literature, can also hinder diazonium salt formation.[3]

  • Temperature Control: Diazonium salts are thermally unstable and prone to decomposition at temperatures above 5°C.[2] This decomposition is a primary pathway to the formation of undesired pyridinols.

Troubleshooting Steps & Optimization:

Parameter Recommendation Rationale
Diazotization Temperature Maintain a strict temperature range of 0-5°C during the formation of the diazonium salt.Minimizes the thermal decomposition of the unstable diazonium intermediate, thereby reducing the formation of pyridinol byproducts.[2]
Acidic Medium Use a non-aqueous system if possible, for instance, by generating the diazonium salt with tert-butyl nitrite and a non-nucleophilic acid like TsOH·H₂O in a solvent such as acetonitrile.Reduces the concentration of water, which can act as a nucleophile and lead to the formation of pyridinols.[3][4]
Copper(I) Catalyst Ensure the use of a fresh, high-purity source of copper(I) chloride. The catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism.[1]The Cu(I) catalyst facilitates the single-electron transfer to the diazonium salt, initiating the formation of the aryl radical necessary for the chlorination.[5]
Reaction Quenching After the reaction is complete, carefully quench the mixture to neutralize any remaining acid and decompose any unreacted diazonium salts.Proper workup is essential to prevent the formation of additional byproducts during isolation.

Protocol for Improved Sandmeyer Reaction of 2-Aminopyridine:

  • Suspend 2-aminopyridine in a suitable organic solvent like acetonitrile.

  • Cool the mixture to 0°C in an ice bath.

  • Add a slight excess (1.05-1.1 equivalents) of a non-nucleophilic acid (e.g., TsOH·H₂O).

  • Slowly add tert-butyl nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 30-60 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution or slurry of CuCl in your chosen solvent.

  • Slowly add the cold diazonium salt solution to the CuCl mixture.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Proceed with a standard aqueous workup and purification.

Issue 2: Poor Regioselectivity in the Chlorination of Substituted Pyridines

Question: I am attempting to chlorinate a substituted pyridine, but I am obtaining a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of this reaction?

Answer: Achieving high regioselectivity in the direct C-H functionalization of pyridines is a significant challenge due to the electronic properties of the pyridine ring.[6][7] The nitrogen atom deactivates the ring towards electrophilic attack and can coordinate with reagents, further complicating reactivity.[6]

Factors Influencing Regioselectivity:

  • Electronic Effects: The pyridine nitrogen withdraws electron density, making the C2, C4, and C6 positions electron-deficient. The exact site of chlorination will depend on the electronic nature of the existing substituent(s).

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, directing the incoming chlorine to less hindered sites.

  • Reaction Mechanism: The mechanism of chlorination (e.g., electrophilic aromatic substitution, radical reaction) will dictate the regiochemical outcome.

Strategies for Enhancing Regioselectivity:

Strategy Description Example
Directing Groups The use of a directing group can activate a specific C-H bond towards functionalization. While not always practical, this is a powerful method.[8]A temporary directing group can be installed to facilitate chlorination at a specific position and then subsequently removed.
Pyridyne Intermediates The generation of a pyridyne intermediate followed by trapping with a chlorine source can provide access to specific isomers that are difficult to obtain through other means.[9]Lithiation of a chloropyridine derivative followed by elimination can generate a pyridyne, which can then be functionalized.[9]
Vapor-Phase Chlorination Industrial processes often employ high-temperature, vapor-phase chlorination, where reaction conditions can be tuned to favor the formation of a specific isomer.[10][11]Passing pyridine and chlorine gas through a heated reactor can yield 2-chloropyridine, with 2,6-dichloropyridine as a byproduct.[10]

Logical Workflow for Optimizing Regioselectivity:

start Poor Regioselectivity Observed analyze Analyze Electronic and Steric Effects of Substituents start->analyze lit_review Conduct Thorough Literature Search for Similar Systems analyze->lit_review screen_conditions Screen Reaction Conditions (Temperature, Solvent, Chlorinating Agent) lit_review->screen_conditions alt_methods Consider Alternative Synthetic Strategies (e.g., Pyridyne Chemistry) screen_conditions->alt_methods Failure improved_selectivity Improved Regioselectivity screen_conditions->improved_selectivity Success directing_group Evaluate the Use of a Directing Group alt_methods->directing_group directing_group->improved_selectivity Success reactant1 2-Chloropyridine product 2-Aminopyridine Derivative reactant1->product reactant2 Amine (R-NH2) reactant2->product catalyst Pd Catalyst + Ligand catalyst->product Catalytic Cycle base Base (e.g., NaOtBu) base->product

References

Technical Support Center: Enhancing the Stability of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these novel compounds. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and long-term stability of your valuable molecules.

Introduction: Understanding the Core Stability Concerns

This compound is a molecule of significant interest, combining three key structural motifs: a chloropyridinyl group, a strained cyclobutane ring, and a cyano (nitrile) group. Each of these components contributes to the molecule's unique chemical properties but also presents potential stability liabilities. This guide will address the most common issues encountered during the handling, storage, and experimental use of these derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of this compound derivatives.

Q1: What are the primary functional groups that I should be concerned about regarding the stability of my compound?

A1: The three main areas of concern are the nitrile group, the chloropyridine ring, and the cyclobutane ring. The nitrile group is susceptible to hydrolysis, the chloropyridine ring can undergo photodegradation, and the strained cyclobutane ring can be prone to ring-opening reactions under certain conditions.[1][2][3]

Q2: I've noticed a change in the physical appearance of my solid compound (e.g., color change, clumping). What could be the cause?

A2: Changes in the physical appearance of a solid compound can indicate several issues. Color change may suggest photodegradation of the chloropyridine moiety. Clumping is often a sign of hygroscopicity and moisture absorption, which can facilitate hydrolytic degradation of the nitrile group.

Q3: My compound is stored in solution and I'm seeing a loss of potency over time. What is the likely cause?

A3: Loss of potency in solution is most commonly due to hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially if the solvent is aqueous or contains trace amounts of water and is at a non-neutral pH.[1][2] Photodegradation can also occur if the solution is exposed to light.

Q4: What are the ideal storage conditions for these derivatives?

A4: For solid samples, we recommend storage in a desiccator, protected from light, and at a controlled, cool temperature. For solutions, it is best to use anhydrous aprotic solvents, store in amber vials to protect from light, and keep at low temperatures (e.g., -20°C for long-term storage). It is also advisable to prepare solutions fresh when possible.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

You are running an HPLC or LC-MS analysis of your this compound derivative and observe one or more unexpected peaks that increase in intensity over time.

Potential Cause A: Hydrolysis of the Nitrile Group

The most common degradation pathway for nitriles is hydrolysis to the corresponding amide and subsequently to the carboxylic acid.[1][2][4][5][6] This is often catalyzed by acidic or basic conditions.

  • Troubleshooting Steps:

    • Analyze your solvent: Ensure your solvent is anhydrous and free of acidic or basic contaminants. If using a buffered mobile phase, ensure the pH is as close to neutral as possible.

    • Control temperature: Hydrolysis is an activated process, so reducing the temperature of your sample and your experiment can slow down the rate of degradation.

    • Confirm the identity of byproducts: If you have access to mass spectrometry, look for masses corresponding to the addition of one water molecule (amide) or two water molecules with the loss of ammonia (carboxylic acid).

CompoundMolecular Weight ( g/mol )Putative Amide Degradant (M+H₂O)Putative Carboxylic Acid Degradant (M+2H₂O-NH₃)
This compound206.66224.67225.66

Potential Cause B: Photodegradation of the Chloropyridine Ring

Chlorinated pyridines are known to be susceptible to photodegradation, which can lead to a variety of products, including the corresponding hydroxypyridine or dechlorinated species.[3][7]

  • Troubleshooting Steps:

    • Protect from light: Conduct all experimental manipulations in a fume hood with the sash down and the lights off where possible. Use amber vials or wrap your glassware in aluminum foil.

    • Use a photodiode array (PDA) detector: A PDA detector can help to identify degradation products that may have a different UV-visible spectrum from the parent compound.

    • ICH-compliant photostability testing: For critical applications, consider performing a formal photostability study according to ICH guidelines.[8]

Potential Cause C: Ring Opening of the Cyclobutane Ring

The high ring strain of cyclobutane makes it more reactive than larger cycloalkanes.[1][2][4][5][9] While generally stable, the ring can open under certain nucleophilic or acidic conditions, especially if the ring is activated by electron-withdrawing groups.

  • Troubleshooting Steps:

    • Avoid harsh nucleophiles and strong acids: Be mindful of the reagents used in your experimental setup.

    • NMR analysis: If you suspect ring opening, ¹H and ¹³C NMR can be powerful tools to identify the resulting acyclic structures.

Issue 2: Poor Solid-State Stability

Your solid sample of the this compound derivative shows signs of degradation even when stored in what you believe are appropriate conditions.

Potential Cause A: Dimerization of the Nitrile Group

In the solid state, nitrile groups can sometimes undergo dimerization, especially if they are activated by neighboring electron-withdrawing groups.[7][10]

  • Troubleshooting Steps:

    • X-ray powder diffraction (XRPD): Changes in the crystal form of your material, which can be detected by XRPD, may indicate the formation of new solid-state species.

    • Differential Scanning Calorimetry (DSC): DSC can be used to detect changes in the melting point or the appearance of new thermal events that could be indicative of degradation.

Potential Cause B: Reaction with Atmospheric Components

Even in the solid state, compounds can react with atmospheric moisture and oxygen, particularly at the crystal surface.

  • Troubleshooting Steps:

    • Store under an inert atmosphere: For highly sensitive compounds, consider storing them in a glovebox under nitrogen or argon.

    • Use sealed containers: Ensure that your storage vials have a tight-fitting cap, preferably with a PTFE liner.

Experimental Protocols

Protocol 1: General Stability Assessment of a this compound Derivative in Solution

This protocol outlines a basic experiment to assess the stability of your compound in a given solvent system.

  • Preparation of Stock Solution: Prepare a stock solution of your compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis: Immediately after preparation, perform an initial analysis of the solution by HPLC with a PDA detector to determine the initial purity and peak area of the parent compound. This will be your t=0 time point.

  • Sample Incubation: Aliquot the stock solution into several amber HPLC vials and store them under the desired test conditions (e.g., room temperature, 40°C, etc.). Also, prepare a control sample to be stored at -20°C.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), retrieve a vial from the test conditions and analyze it by HPLC-PDA.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the t=0 sample. Calculate the percentage of the parent compound remaining and monitor the formation of any new peaks.

Visualizing Degradation Pathways and Workflows

cluster_parent Parent Compound cluster_degradation Degradation Pathways Parent 1-(6-Chloropyridin-3-YL) cyclobutanecarbonitrile Amide Amide Intermediate Parent->Amide Hydrolysis (H₂O, H⁺/OH⁻) Hydroxypyridine Hydroxypyridine Derivative Parent->Hydroxypyridine Photodegradation (Light, H₂O) RingOpened Ring-Opened Product Parent->RingOpened Ring Opening (Nucleophiles/Acid) CarboxylicAcid Carboxylic Acid Amide->CarboxylicAcid Further Hydrolysis Start Observe Unexpected Peak in HPLC CheckSolvent Check Solvent for Water/pH Extremes Start->CheckSolvent ProtectFromLight Protect Experiment from Light Start->ProtectFromLight ConsiderReagents Review Reagents for Harsh Nucleophiles/Acids Start->ConsiderReagents IdentifyByproducts Identify Degradation Products by MS/NMR CheckSolvent->IdentifyByproducts ProtectFromLight->IdentifyByproducts ConsiderReagents->IdentifyByproducts ModifyConditions Modify Experimental Conditions IdentifyByproducts->ModifyConditions

References

Technical Support Center: Scaling Up 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile. As a key intermediate in pharmaceutical research, successful and scalable production is often critical. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of its synthesis. The information herein is based on established principles of organic chemistry and experience with related heterocyclic compounds.

Overview of the Synthetic Approach

The most direct and plausible synthetic route for this compound involves the alkylation of a key intermediate, (6-chloropyridin-3-yl)acetonitrile, with 1,3-dibromopropane. This reaction is typically carried out in the presence of a strong base to deprotonate the acidic methylene group of the acetonitrile, which then acts as a nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for the production of this compound?

A1: The most probable and scalable synthetic route is the cyclialkylation of (6-chloropyridin-3-yl)acetonitrile with 1,3-dibromopropane using a strong base in a suitable aprotic solvent.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control are:

  • Reaction Temperature: Exothermic deprotonation and alkylation steps require careful temperature management to prevent side reactions.

  • Rate of Reagent Addition: Slow and controlled addition of the base and alkylating agent is crucial to maintain temperature and minimize side product formation.

  • Stirring Efficiency: Adequate agitation is necessary to ensure proper mixing and heat transfer, especially in larger reaction volumes.

  • Purity of Starting Materials: Impurities in the (6-chloropyridin-3-yl)acetonitrile or 1,3-dibromopropane can lead to the formation of byproducts that are difficult to separate.

Q3: What are the common safety concerns associated with this synthesis?

A3: Safety considerations include:

  • Handling of Strong Bases: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly reactive and require handling under inert and anhydrous conditions.

  • Use of 1,3-dibromopropane: This is a lachrymator and a potential alkylating agent, so appropriate personal protective equipment (PPE) should be used.

  • Exothermic Reactions: The reaction can be exothermic, so proper cooling and monitoring are essential to prevent runaways.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material ((6-chloropyridin-3-yl)acetonitrile).

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Ineffective Deprotonation The base used may not be strong enough to fully deprotonate the acetonitrile, or it may have degraded due to exposure to moisture.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and handled under strictly anhydrous conditions.
Low Reaction Temperature The reaction temperature may be too low for the alkylation to proceed at a reasonable rate.Gradually increase the reaction temperature after the addition of the base and 1,3-dibromopropane. Monitor the reaction progress by TLC or GC-MS.
Poor Quality of Reagents The (6-chloropyridin-3-yl)acetonitrile or 1,3-dibromopropane may contain impurities that inhibit the reaction.Ensure the purity of the starting materials by analytical techniques such as NMR or GC-MS before use.
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion.Extend the reaction time and monitor the consumption of the starting material by TLC or GC-MS.
Issue 2: Formation of Significant Side Products

Symptoms:

  • TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the starting material and the desired product.

  • Difficulty in purifying the final product due to the presence of closely related impurities.

Potential Side Reactions and Mitigation Strategies:

cluster_main Main Reaction cluster_side Potential Side Reactions A (6-chloropyridin-3-yl)acetonitrile C This compound A->C Base, Solvent D Dimerization of Acetonitrile A->D Excess Base B 1,3-Dibromopropane B->C F Elimination Product (Allyl Bromide) B->F Strong Base E Dialkylation Product C->E Excess 1,3-Dibromopropane

Caption: Synthetic workflow and potential side reactions.

Side Product Formation Mechanism Mitigation Strategy
Dimer of (6-chloropyridin-3-yl)acetonitrile The deprotonated acetonitrile can act as a nucleophile and attack another molecule of the starting material.Add the base slowly at a low temperature to control the concentration of the deprotonated species.
Dialkylation Product The product can be deprotonated again and react with another molecule of 1,3-dibromopropane.Use a stoichiometric amount of 1,3-dibromopropane or a slight excess of the acetonitrile.
Polymeric Material Polymerization of the starting materials or intermediates can occur under harsh reaction conditions.Maintain a controlled reaction temperature and avoid prolonged reaction times at high temperatures.
Issue 3: Difficulties in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography does not provide a clean separation of the desired product from impurities.

Purification Strategies:

Problem Suggested Solution
Oily Product Try to form a salt of the product (e.g., hydrochloride) which may be more crystalline. Alternatively, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.
Co-eluting Impurities Use a different solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Residual Base Quench the reaction carefully with a mild acid (e.g., ammonium chloride solution) and perform an aqueous workup to remove any remaining base.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound. This should be adapted and optimized for specific laboratory conditions and scale.

Materials:

  • (6-chloropyridin-3-yl)acetonitrile

  • 1,3-dibromopropane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil) and anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of (6-chloropyridin-3-yl)acetonitrile (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Alkylation: Stir the reaction mixture at 0 °C for 1 hour. Then, add 1,3-dibromopropane (1.2 equivalents) dropwise, keeping the temperature below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

A 1. Reaction Setup (NaH in DMF under N2) B 2. Deprotonation (Add (6-chloropyridin-3-yl)acetonitrile at 0°C) A->B C 3. Alkylation (Add 1,3-dibromopropane at 0-10°C) B->C D 4. Reaction Progression (Stir at RT, monitor by TLC/GC-MS) C->D E 5. Work-up (Quench, extract with EtOAc) D->E F 6. Purification (Column Chromatography) E->F

Caption: Experimental workflow for the synthesis.

Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic protocol. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your results.

I. Introduction to the Synthesis and Potential Challenges

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. While the specific reaction conditions can be proprietary, a common and logical synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails the reaction of a di-substituted pyridine, such as 3-bromo-6-chloropyridine or 3,6-dichloropyridine, with the anion of cyclobutanecarbonitrile.

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.[1][2][3][4] However, the formation of the desired product can be compromised by several side reactions, leading to impurities that can be challenging to remove. This guide will address these potential issues in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

Q1: My reaction yield is low, and I have a significant amount of unreacted 3-bromo-6-chloropyridine. What could be the issue?

Answer:

Low conversion of your starting material can stem from several factors related to the generation and reactivity of the cyclobutanecarbonitrile anion and the conditions of the SNAr reaction.

  • Insufficiently Strong Base: The pKa of the alpha-proton of cyclobutanecarbonitrile is relatively high, requiring a strong base for complete deprotonation.[5] If you are using a weaker base, such as an alkoxide, you may not be generating a sufficient concentration of the nucleophilic anion. Consider using a stronger base like sodium amide (NaNH2) or a non-nucleophilic strong base like sodium bis(trimethylsilyl)amide (NaHMDS).

  • Reaction Temperature: Nucleophilic aromatic substitutions on pyridine rings can be sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation of the starting materials or products. It is crucial to find the optimal temperature for your specific reaction. A systematic temperature screen is recommended.

  • Moisture in the Reaction: The cyclobutanecarbonitrile anion is highly basic and will be quenched by any protic solvent, including water. Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of your nucleophile.

Q2: I am observing the formation of a byproduct with a mass corresponding to the addition of the base to the pyridine ring. How can I prevent this?

Answer:

This is a common issue when using highly nucleophilic strong bases. The pyridine ring itself can act as an electrophile and react with the base, especially at elevated temperatures.

  • Choice of Base: To mitigate this, consider using a sterically hindered, non-nucleophilic strong base. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices as their bulkiness disfavors direct attack on the aromatic ring.

  • Temperature Control: Adding the base at a low temperature (e.g., -78 °C) and then slowly warming the reaction to the desired temperature can help to control the reactivity of the base and favor the deprotonation of cyclobutanecarbonitrile over direct addition to the pyridine ring.

Q3: My final product is discolored (yellow or brown). What is the source of this impurity and how can I remove it?

Answer:

Discoloration in the final product often indicates the presence of polymeric or degradation byproducts. These can arise from several sources:

  • Side Reactions of the Nitrile: Under strongly basic conditions, nitriles can undergo polymerization or other side reactions.[6] Minimizing the reaction time and maintaining a controlled temperature can help to reduce the formation of these impurities.

  • Degradation of the Pyridine Ring: Pyridine derivatives can be sensitive to strong bases and high temperatures, leading to the formation of colored impurities.

  • Purification Strategy: Effective purification is key to removing these colored impurities. While column chromatography is a standard method, you may need to optimize the stationary and mobile phases. For polar nitriles, silica gel chromatography with a gradient elution of ethyl acetate in hexanes is a good starting point. If the impurities are highly polar, a reverse-phase chromatography might be more effective. Recrystallization from a suitable solvent system can also be a highly effective method for removing colored impurities.

Q4: I am seeing a byproduct that appears to be a dimer of my desired product. What causes this and how can I avoid it?

Answer:

Dimerization can occur if the product itself has reactive sites that can participate in subsequent reactions under the reaction conditions.

  • Reaction Quenching: Ensure that the reaction is properly quenched once the formation of the desired product is complete. This can be done by adding a protic source, such as a saturated aqueous solution of ammonium chloride.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can also help to minimize the formation of dimeric byproducts. Using a slight excess of the cyclobutanecarbonitrile can help to ensure that the electrophilic pyridine starting material is fully consumed, reducing the chances of it reacting with the product.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-bromo-6-chloropyridine

  • Cyclobutanecarbonitrile

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of NaHMDS in THF to the flask.

  • In a separate flask, dissolve cyclobutanecarbonitrile in anhydrous THF.

  • Add the cyclobutanecarbonitrile solution dropwise to the NaHMDS solution at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the anion.

  • In another flask, dissolve 3-bromo-6-chloropyridine in anhydrous THF.

  • Add the 3-bromo-6-chloropyridine solution dropwise to the reaction mixture at -78 °C.

  • Slowly warm the reaction mixture to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., isopropanol or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure product.

IV. Data Presentation

ParameterRecommended ConditionRationale
Base Sodium bis(trimethylsilyl)amide (NaHMDS)Strong, non-nucleophilic base to minimize side reactions with the pyridine ring.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent to prevent quenching of the nitrile anion.
Temperature -78 °C to room temperatureControlled addition at low temperature to manage reactivity, followed by warming to drive the reaction to completion.
Workup Quench with sat. aq. NH4ClMildly acidic quench to neutralize the strong base and protonate any remaining anions.
Purification Column Chromatography / RecrystallizationEffective methods for removing polar and non-polar impurities.

V. Visualizations

Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclobutanecarbonitrile Cyclobutanecarbonitrile Cyclobutanecarbonitrile Anion Cyclobutanecarbonitrile Anion Cyclobutanecarbonitrile->Cyclobutanecarbonitrile Anion Deprotonation Base (NaHMDS) Base (NaHMDS) Base (NaHMDS)->Cyclobutanecarbonitrile Anion 3-bromo-6-chloropyridine 3-bromo-6-chloropyridine Meisenheimer Complex Meisenheimer Complex 3-bromo-6-chloropyridine->Meisenheimer Complex Cyclobutanecarbonitrile Anion->Meisenheimer Complex Nucleophilic Attack This compound This compound Meisenheimer Complex->this compound Loss of Leaving Group

Caption: Proposed SNAr mechanism for the synthesis.

Troubleshooting Workflow

troubleshooting_workflow Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Check Base Strength Check Base Strength Low Yield->Check Base Strength Yes Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature No Change Base to Non-nucleophilic Change Base to Non-nucleophilic Impure Product->Change Base to Non-nucleophilic Yes Optimize Purification Optimize Purification Impure Product->Optimize Purification No Ensure Anhydrous Conditions Ensure Anhydrous Conditions Check Base Strength->Ensure Anhydrous Conditions End End Ensure Anhydrous Conditions->End Optimize Purification->End

References

Technical Support Center: Refinement of Analytical Methods for 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Welcome to the technical support center for 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile (CAS No. 485828-75-9). This molecule, featuring a unique combination of a chloropyridine, a strained cyclobutane, and a nitrile functional group, presents distinct challenges and considerations in analytical method development. As a key intermediate in pharmaceutical research, establishing robust, accurate, and reliable analytical methods is paramount for ensuring quality, purity, and stability.[1]

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting sections. It is designed for researchers, analytical scientists, and drug development professionals to provide both foundational knowledge and actionable solutions for refining analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that influence analytical method development?

A1: Three key structural motifs dictate the analytical behavior of this compound:

  • 6-Chloropyridine Ring: This heterocyclic aromatic ring is basic and possesses a UV chromophore, making it suitable for UV detection in HPLC. The basic nitrogen atom's pKa will influence retention and peak shape, making mobile phase pH a critical parameter to control. Pyridine compounds can also be hygroscopic, so proper sample handling is essential to prevent variability in assays.[2]

  • Cyclobutane Ring: This is a strained four-membered ring.[3] While relatively inert compared to cyclopropane, the ring strain can make it susceptible to degradation under harsh conditions, potentially leading to ring-opening byproducts.[4][5] The puckered, non-planar conformation of the cyclobutane ring adds rigid three-dimensionality to the molecule.[6]

  • Cyclobutanecarbonitrile Moiety: The tertiary nitrile attached to the cyclobutane ring introduces polarity. This group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under strong acidic or basic conditions, which is a key consideration for developing stability-indicating methods.

Q2: Which analytical technique is most suitable for purity and assay determination?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable primary technique. This is because the molecule has a strong UV chromophore due to the pyridine ring, is moderately polar, and has a molecular weight well-suited for HPLC.[7] Gradient elution is recommended for stability-indicating methods to ensure the separation of the main compound from both more polar and less polar impurities and degradants.[7]

Gas Chromatography (GC) could be a secondary technique, but its applicability depends on the thermal stability and volatility of the compound. Given the molecular weight (192.65 g/mol ) and structure, it may be amenable to GC, but thermal degradation in the injector port is a significant risk that must be evaluated.[1]

Q3: What are the likely process-related impurities and degradation products?

A3: Based on a typical synthesis pathway, potential impurities could include:

  • Starting Materials: Unreacted 6-chloronicotinonitrile or related cyclobutane precursors.

  • Byproducts of Synthesis: Isomers, products from side-reactions, or residual catalysts.[8] For instance, incomplete cyanation or alternative reactions on the pyridine ring could occur.

  • Degradation Products: These are critical for stability-indicating assays.[9] Potential degradation pathways include:

    • Hydrolysis: The nitrile group can hydrolyze to 1-(6-chloropyridin-3-yl)cyclobutanecarboxamide and subsequently to 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid.

    • Oxidation: The pyridine ring's nitrogen can be oxidized to an N-oxide, particularly under oxidative stress conditions.

    • Dehalogenation: The chloro-substituent on the pyridine ring could be replaced under certain reductive or nucleophilic conditions.

Q4: How should I prepare samples and standards for analysis?

A4: The compound is soluble in common organic solvents.[10] A diluent of 50:50 acetonitrile:water is a good starting point for RP-HPLC. This mixture has strong elution strength and is compatible with most reversed-phase columns. Ensure the standard and sample concentrations are within the linear range of the detector, typically in the range of 0.1 - 1.0 mg/mL for an assay. For impurity analysis, higher concentrations may be needed to detect impurities at the 0.05-0.10% level.[11]

Section 2: HPLC Method Development & Troubleshooting Guide

This section addresses common issues encountered during the development and execution of HPLC methods for this compound.

Q5: I'm seeing significant peak tailing for the main analyte. What is the cause and how can I fix it?

A5: Peak tailing for this compound is most likely due to secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the HPLC column packing material.

Causality & Solution Workflow:

HPLC_Tailing_Troubleshooting

Q6: My impurity peaks are not well-resolved from the main peak. How can I improve separation?

A6: Improving resolution requires manipulating the selectivity (α), efficiency (N), and retention factor (k') of the separation.

Recommended Strategies:

  • Optimize Organic Modifier: If you are using acetonitrile, try substituting it with methanol or using a combination of both. Methanol and acetonitrile have different solvent properties and can alter elution order and selectivity.

  • Adjust Mobile Phase pH: A small change in pH (e.g., from 2.8 to 3.2) can significantly impact the retention of ionizable impurities, thereby improving resolution.

  • Change Column Stationary Phase: If resolution is still poor on a C18 column, switch to a different selectivity. A Phenyl-Hexyl column can provide pi-pi interactions with the pyridine ring, while an Embedded Polar Group (EPG) column can offer different hydrogen bonding capabilities.

  • Reduce Gradient Slope: For gradient methods, decreasing the rate of change of the organic solvent (e.g., from a 10-minute gradient to a 20-minute gradient over the same %B range) will increase the separation window for closely eluting peaks.[7]

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale & Comments
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and common starting point. A 4.6 mm I.D. column is also suitable.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure protonation of the pyridine ring, leading to better peak shape. MS-compatible.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides sharper peaks and lower backpressure than methanol.
Gradient 5% to 95% B in 15 minutesA broad gradient is effective for initial screening of unknown impurities.[7]
Flow Rate 0.3 mL/min (for 2.1 mm ID)Adjust flow rate based on column dimensions.
Column Temp. 30 °CProvides reproducible retention times. Temperature can be optimized to improve selectivity.
Detection UV at 265 nmThe chloropyridine moiety is expected to have a strong absorbance maximum around this wavelength. A PDA detector is recommended to check for peak purity.
Injection Vol. 2 µLKeep injection volume low to prevent peak distortion and column overload.

Section 3: Protocol for Stability-Indicating Method Development

A stability-indicating method is one that can accurately quantify the active substance in the presence of its degradation products, impurities, and excipients.[13] Developing such a method requires performing forced degradation studies.[9]

Step 1: Initial Method Development & Specificity

Develop a baseline HPLC method using the starting conditions in Table 1 that gives a sharp, symmetrical peak for an undegraded reference standard of this compound.

Step 2: Forced Degradation Studies

Expose the compound (in solution and as a solid) to various stress conditions to intentionally produce degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Forced_Degradation_Workflow

Table 2: Typical Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Product
Acid Hydrolysis 0.1 M HCl at 60 °C24 - 48 hoursNitrile hydrolysis to amide/acid
Base Hydrolysis 0.1 M NaOH at 60 °C2 - 8 hoursNitrile hydrolysis to amide/acid
Oxidation 3% H₂O₂ at Room Temp24 hoursN-oxide formation
Thermal 80 °C (Solid & Solution)72 hoursGeneral decomposition
Photolytic ICH Q1B Option 2As per guidelinePhotodegradation products
Step 3: Method Validation

Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines.[14] Key validation parameters include:

  • Specificity: Demonstrated by the forced degradation study.

  • Linearity: A minimum of five concentrations covering the expected range.

  • Accuracy: Recovery studies on spiked samples.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): For impurity determination.

  • Robustness: Small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).

References

Validation & Comparative

The Ascendant Role of Saturated Scaffolds: A Comparative Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile and Other Cyclobutane Fragments

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that confer superior pharmacological properties is a paramount objective. Medicinal chemistry has seen a significant shift from predominantly flat, aromatic structures towards three-dimensional (3D), sp³-rich fragments that can better navigate the complexities of biological targets.[1] Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its unique, puckered conformation offers a rigid scaffold that can improve metabolic stability, enhance binding affinity, and increase solubility compared to traditional planar systems.[2][3]

This guide provides an in-depth comparison of a specific, highly functionalized building block, 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile , against other classes of cyclobutane-containing fragments. We will delve into the structural rationale for its use, provide supporting experimental data for the advantages of the cyclobutane core, and present detailed protocols for researchers to evaluate these fragments in their own drug discovery programs.

The Cyclobutane Motif: A 3D Advantage in Medicinal Chemistry

The utility of the cyclobutane ring stems from its distinct physicochemical properties, which strike a balance between stability and conformational rigidity.

  • Three-Dimensionality and Rigidity : Unlike flexible alkanes or flat aromatics, the cyclobutane ring adopts a puckered conformation.[2] This rigid 3D structure helps to pre-organize appended pharmacophoric groups into a specific spatial orientation, which can reduce the entropic penalty upon binding to a target protein and thus improve potency.

  • Strain and Stability : With a ring strain of 26.3 kcal/mol, cyclobutane is less strained than cyclopropane (28.1 kcal/mol) but more so than cyclopentane (7.1 kcal/mol).[2][4] This moderate strain makes it relatively inert to many metabolic pathways that might cleave a more strained ring like cyclopropane, yet it possesses a unique electronic character.[2][5]

  • Metabolic Stability : The replacement of metabolically vulnerable groups (like a hydrogen on an aromatic ring or a methyl group) with a cyclobutane scaffold can effectively block sites of oxidation by cytochrome P450 enzymes, leading to improved metabolic stability and a longer half-life.[1]

  • Improved Physicochemical Properties : The introduction of a non-planar cyclobutane ring can disrupt the crystal lattice packing of a molecule, often leading to a significant increase in aqueous solubility.[4] Furthermore, replacing aromatic rings with saturated cyclobutanes increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with higher clinical success rates.[1]

A Spotlight on this compound

This fragment is a sophisticated building block that combines the benefits of the cyclobutane core with strategically placed functional groups for further chemical elaboration.

Structure and Properties:

  • Chemical Formula : C₁₀H₉ClN₂

  • Molecular Weight : 192.65 g/mol

  • CAS Number : 485828-75-9

Key Structural Features:

  • Cyclobutane Core : Provides the rigid, 3D scaffold. The 1,1-disubstitution pattern positions the two functional groups as distinct vectors in space.

  • 6-Chloropyridine Ring : A common moiety in medicinal chemistry, particularly in kinase inhibitors, where it can act as a "hinge-binder" by forming hydrogen bonds with the protein backbone.[3] The chlorine atom offers a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore further SAR.

  • Nitrile Group : A versatile functional group. It is a potent hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group. It can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for fragment elaboration.

This specific combination of features makes this compound an attractive starting point for programs targeting enzymes like kinases, where precise orientation of a hinge-binding heterocycle and a vector for probing solvent-exposed regions is critical.[6]

Comparative Analysis: Positioning Against Other Cyclobutane Fragments

The true value of a fragment is understood through comparison. Below, we analyze how this compound stacks up against other common cyclobutane archetypes.

Fragment ClassRepresentative ExampleKey AdvantagesComparison to this compound
Aryl Bioisosteres 1,3-Disubstituted CyclobutanesReplaces flat, metabolically labile aromatic rings to improve Fsp³, solubility, and metabolic stability.[1][7]This strategy replaces an aromatic ring. The topic molecule incorporates a heteroaromatic ring, leveraging its specific interactions while still gaining 3D character from the cyclobutane. It's a hybrid approach.
gem-Dimethyl Mimetics 1-Trifluoromethyl-1-aryl-cyclobutaneMimics the steric bulk of a t-butyl or gem-dimethyl group but with altered metabolic properties and polarity.[8]The topic molecule's 1,1-disubstitution is a form of this, but it uses the cyclobutane to scaffold two different functional groups (pyridine and nitrile) rather than just mimicking steric bulk.
Spirocyclic Scaffolds Spiro[3.3]heptane derivativesProvides extreme rigidity and two distinct exit vectors from a single point.Spirocycles offer a different geometry for fragment growth. The topic molecule provides a more "linear" connection through the pyridine ring while the nitrile offers a perpendicular vector.
Simple Linkers cis-1,3-CyclobutanediamineActs as a rigid linker to connect two pharmacophores, as seen in the JAK1 inhibitor PF-04965842.[2][3]The topic molecule is a more complex, "one-sided" fragment designed for growing in one primary direction, rather than linking two established pharmacophores.

This analysis shows that this compound is not just a simple 3D shape; it is a highly functionalized, advanced fragment designed for targeted applications where the interplay between a heteroaromatic system and a rigid scaffold is key.

Experimental Validation & Protocols

Claims of improved properties must be validated experimentally. Below are standardized protocols for comparing a novel cyclobutane-containing candidate against a less-substituted or aromatic predecessor.

Workflow for Evaluating a Cyclobutane Analog

The following diagram illustrates a typical workflow for synthesizing and testing a cyclobutane analog against a lead compound.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro ADME Assays cluster_2 Biological Activity Assessment cluster_3 Decision start Aromatic Lead Compound synth Synthesis of Cyclobutane Analog start->synth physchem Physicochemical Profiling synth->physchem solubility Kinetic Solubility Assay physchem->solubility stability Microsomal Stability Assay physchem->stability permeability Permeability Assay (e.g., PAMPA) physchem->permeability binding Target Binding Assay (e.g., IC50 Determination) solubility->binding stability->binding functional Cell-based Functional Assay binding->functional decision Decision: Advance Cyclobutane Analog? functional->decision

Caption: Workflow for the comparative evaluation of a cyclobutane analog.

Protocol 1: Synthesis of 1-Aryl-1-cyanocyclobutanes

While the exact synthesis of this compound is proprietary, a general and plausible route can be adapted from known chemistry involving the addition of aryl Grignards to cyclobutanone followed by cyanation.

  • Step A: Grignard Addition to Cyclobutanone

    • To a solution of 3-bromo-6-chloropyridine in dry THF at -78 °C, add n-butyllithium dropwise to perform a lithium-halogen exchange, or prepare the Grignard reagent using magnesium turnings.

    • Add a solution of cyclobutanone in dry THF to the freshly prepared aryl-lithium or Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Purify the resulting 1-(6-chloropyridin-3-yl)cyclobutanol by column chromatography.

  • Step B: Nucleophilic Cyanation

    • Dissolve the cyclobutanol from Step A in a suitable solvent like dichloromethane.

    • Cool the solution to 0 °C and add a cyanating agent (e.g., TMSCN with a catalytic amount of a Lewis acid like InCl₃).

    • Stir the reaction at room temperature overnight.

    • Quench the reaction carefully with aqueous sodium bicarbonate.

    • Extract the product, dry the organic layer, and purify by column chromatography to yield the final product.

Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes.[4]

  • Preparation : Prepare a 1 mM stock solution of the test compound and a reference compound (e.g., a known rapidly metabolized drug) in DMSO.

  • Incubation Mixture : In a 96-well plate, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation : Add the test compound to the mixture (final concentration, e.g., 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction : Start the reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points : At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis : Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.

  • Calculation : Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant, which can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3: Target Binding Assay (Competitive Binding IC₅₀)

This protocol determines the concentration of the test compound required to inhibit 50% of the binding of a known ligand to the target protein.

  • Reagents : Prepare the purified target protein, a labeled ligand (radiolabeled or fluorescent), and serial dilutions of the test compound.

  • Binding Reaction : In a microplate, combine the target protein, the labeled ligand (at a concentration near its Kd), and varying concentrations of the test compound in an appropriate binding buffer. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation : Incubate the plate at a set temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Detection : Separate bound from unbound labeled ligand (e.g., via filtration or size-exclusion chromatography). Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The strategic incorporation of cyclobutane-containing fragments represents a powerful and validated approach in modern medicinal chemistry.[1] The featured fragment, This compound , exemplifies a new generation of building blocks that are not merely 3D placeholders but are highly functionalized scaffolds designed for specific, high-value applications like kinase inhibition. By providing a rigid core that improves foundational ADME properties while presenting key pharmacophoric elements for target engagement, such fragments offer a clear path to accelerating the discovery of safer and more effective medicines. The continued exploration and development of novel, diverse cyclobutane fragments will undoubtedly remain a fruitful area of research for years to come.

References

A Comparative Guide to the Bioactivity of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is unceasing. The 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile core represents a confluence of three key structural motifs, each contributing unique characteristics that make it a compelling starting point for drug discovery.

  • The 6-Chloropyridine Ring: This nitrogen-containing heterocycle is a common feature in a multitude of biologically active compounds.[1] The chlorine atom at the 6-position acts as a crucial electronic and steric modulator, influencing the molecule's overall polarity, metabolic stability, and potential for specific interactions with biological targets. Its presence can also serve as a synthetic handle for further derivatization.

  • The Cyclobutane Ring: Moving beyond traditional flat, aromatic systems, medicinal chemistry has increasingly embraced three-dimensional saturated rings. The cyclobutane moiety serves as a rigid, puckered scaffold that can improve pharmacological profiles.[2] By replacing more flexible linkers or planar rings, cyclobutanes can enhance metabolic stability, increase the fraction of sp3 carbons (a trait correlated with clinical success), and provide a superior spatial arrangement of pharmacophoric groups to complement target binding pockets.[3][4]

  • The Nitrile Group: Far from being a simple inert substituent, the nitrile group is a versatile pharmacophore. It is a potent hydrogen bond acceptor and can act as a bioisostere for carbonyl, hydroxyl, or halogen groups.[5] Its strong electron-withdrawing nature can modulate the properties of adjacent rings and, critically, it can block sites of metabolic vulnerability, thereby enhancing a compound's pharmacokinetic profile.[6][7]

This guide provides a framework for understanding and systematically evaluating the bioactivity of analogues derived from this core structure. We will explore the principles of structure-activity relationships (SAR), propose a rational screening cascade, and provide detailed, field-tested protocols for key in vitro assays.

Structure-Activity Relationship (SAR) Exploration: A Predictive Framework

Systematic modification of the parent scaffold is essential to optimize potency, selectivity, and drug-like properties. Below, we explore potential modifications to the this compound core and their predicted impact on bioactivity.

Table 1: Comparative Analysis of Hypothetical Analogues
Analogue IDModificationRationale & Predicted Impact
Parent This compoundBaseline compound for comparison.
ANA-01 Replace 6-Chloro with 6-FluoroRationale: Fluorine is a common bioisostere for hydrogen or chlorine.[8] This change will increase the C-halogen bond strength, potentially blocking metabolism at this position. It will also alter the electronic nature of the pyridine ring. Predicted Impact: Likely increased metabolic stability. Potential for altered target affinity due to changes in electrostatic interactions.
ANA-02 Replace 6-Chloro with 6-Trifluoromethyl (CF3)Rationale: The CF3 group is a strong electron-withdrawing group and a bioisostere for groups like nitro or tert-butyl.[9] It can significantly enhance metabolic stability and membrane permeability. Predicted Impact: Markedly improved metabolic stability. Increased lipophilicity may enhance cell penetration but could also increase non-specific binding.
ANA-03 Replace Nitrile (-CN) with TetrazoleRationale: The tetrazole ring is a well-established bioisostere for a carboxylic acid but can also replace a nitrile, offering a different spatial arrangement of hydrogen bond donors and acceptors. Predicted Impact: Significant change in physicochemical properties (pKa, solubility). Potential for a completely different binding mode or target engagement. May improve aqueous solubility.
ANA-04 Replace Nitrile (-CN) with Amide (-CONH2)Rationale: Hydrolysis of the nitrile can lead to an amide. This analogue introduces both hydrogen bond donor and acceptor capabilities, in contrast to the nitrile's acceptor-only nature. Predicted Impact: Increased polarity and potential for new hydrogen bonding interactions within the target's active site. May decrease cell permeability.
ANA-05 Introduce a Hydroxyl (-OH) on the Cyclobutane RingRationale: Adding a polar group can improve solubility and introduce a new hydrogen bonding vector.[10] The position (cis/trans relative to the pyridine) will be critical for activity. Predicted Impact: Potentially improved solubility and potency if the hydroxyl group engages in a favorable interaction with the target. Could also introduce a new site for glucuronidation (metabolism).

Experimental Design: A Step-by-Step Guide to Bioactivity Profiling

A logical, tiered approach to experimental evaluation is crucial for efficient drug discovery. The following workflow outlines a standard screening cascade for novel analogues.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & ADME Screening cluster_2 Tier 3: Lead Optimization node_synthesis Analogue Synthesis & Purification node_binding Target Binding Assay (e.g., nAChR Radioligand Assay) node_synthesis->node_binding Characterize IC50/Ki & CC50 node_cytotox General Cytotoxicity (e.g., MTT Assay) node_synthesis->node_cytotox Characterize IC50/Ki & CC50 node_functional Cell-Based Functional Assay (e.g., Calcium Flux) node_binding->node_functional Select Potent & Non-Toxic Hits node_metabolic Metabolic Stability Assay (Liver Microsomes) node_optimization In Vivo PK/PD & Efficacy Models node_functional->node_optimization Select Hits with Good Cellular Activity & Stability node_metabolic->node_optimization Select Hits with Good Cellular Activity & Stability

Caption: A tiered experimental workflow for evaluating novel analogues.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment via MTT Assay

Causality: This assay provides a crucial baseline for toxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells into an insoluble purple formazan product. The resulting color intensity, measured after solubilization, allows for the calculation of the cytotoxic concentration 50 (CC50), the concentration at which 50% of cells are no longer viable.

Methodology:

  • Cell Plating: Seed a suitable cell line (e.g., HEK293 or HepG2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (vehicle control) and "medium only" (background control). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[13] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "medium only" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration (log scale) to determine the CC50 value.

Protocol 2: Target Engagement via Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Causality: Given the structural similarity of the chloropyridinyl moiety to neonicotinoid insecticides, the nicotinic acetylcholine receptor (nAChR) presents a plausible and high-value hypothetical target.[14] This competitive radioligand binding assay determines a compound's affinity for the receptor by measuring its ability to displace a known radiolabeled ligand. A lower inhibition constant (Ki) indicates a higher binding affinity.

Methodology:

  • Membrane Preparation: Obtain a membrane preparation from cells or tissues expressing the nAChR subtype of interest (e.g., α4β2 expressed in HEK293 cells).[15] Protein concentration should be determined using a standard assay like the Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate in a binding buffer (e.g., Tris-HCl buffer, pH 7.4):

    • Total Binding: Membrane preparation + Radioligand (e.g., [³H]Epibatidine at its Kd concentration) + Buffer.

    • Non-specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of a known unlabeled competitor (e.g., 10 µM Nicotine).

    • Competition: Membrane preparation + Radioligand + serial dilutions of the test analogue.[14]

  • Incubation: Incubate the plate at room temperature or 4°C for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B) that has been pre-soaked in a solution like polyethylenimine to reduce non-specific binding. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test analogue.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of analogue that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 High Analogue Concentration cluster_1 Low Analogue Concentration nAChR nAChR Binding Site Analogue Test Analogue (Unlabeled) Analogue->nAChR:f1 Competitively Binds Radioligand [³H]Epibatidine (Radiolabeled) Radioligand->nAChR:f1 Binds

Caption: Competitive binding at the nicotinic acetylcholine receptor (nAChR).

Protocol 3: In Vitro Metabolic Stability Assessment

Causality: Evaluating metabolic stability early is critical to avoid late-stage failures. This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[16] By incubating the compound with microsomes and an NADPH-regenerating system (which provides the necessary cofactors for CYP activity), we can measure the rate of disappearance of the parent compound over time.[17] This allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[18]

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.[19]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation Setup: In a 96-well plate, pre-warm the buffer, microsomal solution (e.g., to a final concentration of 0.5 mg/mL protein), and test compound solution (e.g., to a final concentration of 1 µM) at 37°C for 5-10 minutes.[20]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the wells. Set up parallel incubations without the NADPH system as a negative control to assess non-enzymatic degradation.[18]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel bioactive agents. Its constituent parts offer a robust platform for multiparameter optimization. The strategic replacement of the chlorine atom, modification of the nitrile group, and substitution on the cyclobutane ring are all viable strategies for enhancing potency, selectivity, and pharmacokinetic properties.[10][21]

The experimental framework provided here offers a rigorous and efficient pathway for evaluating these novel analogues. By systematically applying this screening cascade—from broad cytotoxicity and target-based primary screens to more specific functional and metabolic secondary assays—researchers can effectively identify lead compounds. The data generated will build a comprehensive structure-activity relationship map, guiding future design iterations and accelerating the journey from a promising scaffold to a viable drug candidate.

References

A Comparative Guide to Validating the Mechanism of Action for 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile derivatives. By integrating established experimental protocols with comparative analysis against known compounds, this document outlines a rigorous, self-validating approach to elucidate the molecular targets and cellular pathways modulated by this chemical series.

The 6-chloropyridin-3-yl scaffold is a recognized pharmacophore present in compounds targeting nicotinic acetylcholine receptors (nAChRs).[1] The inclusion of a cyclobutane ring can enhance potency, selectivity, and pharmacokinetic properties.[2] Based on these structural motifs, a primary hypothesized MoA for this compound derivatives is the modulation of nAChR activity. This guide will therefore focus on validating this hypothesis, while also considering alternative possibilities.

The Scientific Imperative: Why Rigorous MoA Validation Matters

In an era of targeted therapies, a deep understanding of a compound's MoA is paramount for successful drug development. It informs lead optimization, predicts potential toxicities, and is a critical component of the regulatory submission package. A validated MoA reduces the risk of late-stage clinical failures and provides a strong foundation for future research.[3][4] This guide emphasizes a multi-faceted experimental approach to build a robust and defensible MoA profile.

Comparative Framework: Selecting Appropriate Reference Compounds

To contextualize the activity of our lead compound, "Derivative A," we will compare it against two well-characterized alternatives with distinct mechanisms of action:

  • Nicotine: A classic nAChR agonist. This will help determine if Derivative A mimics or potentiates the action of the natural ligand.

  • Mecamylamine: A non-selective nAChR antagonist. This will help determine if Derivative A blocks the receptor.

  • Diazepam: A positive allosteric modulator of the GABA-A receptor. This compound serves as a negative control to ensure that the observed effects of Derivative A are specific to the hypothesized target and not due to a general effect on neuronal excitability.

A Phased Approach to MoA Validation: From Target Engagement to Cellular Response

We will employ a tiered experimental strategy to build a comprehensive picture of Derivative A's MoA. This workflow is designed to provide clear, interpretable data at each stage.

MoA Validation Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Downstream Signaling cluster_2 Phase 3: Cellular Phenotype Target Binding Assays Target Binding Assays Functional Assays Functional Assays Target Binding Assays->Functional Assays Confirms direct interaction Cellular Phenotypic Assays Cellular Phenotypic Assays Functional Assays->Cellular Phenotypic Assays Links binding to cellular effect MoA Validated MoA Validated Cellular Phenotypic Assays->MoA Validated Establishes physiological relevance

Caption: A three-phased workflow for MoA validation.

Phase 1: Confirming Direct Target Engagement

The initial and most critical step is to determine if Derivative A physically interacts with its hypothesized target, the nAChR.[5][6] We will utilize a combination of biophysical and cell-based assays.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To quantify the binding affinity of Derivative A for a specific nAChR subtype (e.g., α4β2) expressed in a stable cell line (e.g., HEK293).

  • Materials:

    • HEK293 cells stably expressing the α4β2 nAChR subtype.

    • Radioligand (e.g., [³H]-Epibatidine).

    • Derivative A, Nicotine, Mecamylamine, Diazepam.

    • Binding buffer and filtration apparatus.

  • Procedure:

    • Prepare cell membranes from the HEK293-α4β2 cell line.

    • Incubate a fixed concentration of [³H]-Epibatidine with varying concentrations of the test compounds (Derivative A and comparators).

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki (inhibition constant) for each compound.

Expected Data and Interpretation:

CompoundTargetKi (nM)Interpretation
Derivative A α4β2 nAChR50Demonstrates binding to the receptor.
Nicotine α4β2 nAChR10High-affinity binding, as expected for an agonist.
Mecamylamine α4β2 nAChR100Moderate-affinity binding, as expected for an antagonist.
Diazepam α4β2 nAChR>10,000No significant binding, confirming target specificity.

A low Ki value for Derivative A would provide strong evidence for direct engagement with the nAChR.

Phase 2: Elucidating Downstream Signaling Effects

Once binding is confirmed, the next step is to understand the functional consequence of this interaction.[7][8] For an ion channel like the nAChR, this involves measuring changes in ion flux.

Experimental Protocol: Calcium Flux Assay

  • Objective: To measure the ability of Derivative A to induce or inhibit calcium influx through the nAChR channel.

  • Materials:

    • SH-SY5Y neuroblastoma cells (endogenously expressing nAChRs).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Derivative A, Nicotine, Mecamylamine, Diazepam.

    • Fluorescent plate reader.

  • Procedure:

    • Plate SH-SY5Y cells in a 96-well plate.

    • Load cells with Fluo-4 AM dye.

    • Agonist Mode: Add varying concentrations of Derivative A and measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of Derivative A, then stimulate with a known concentration of nicotine and measure the change in fluorescence.

    • Calculate EC50 (for agonists) or IC50 (for antagonists).

Expected Data and Interpretation:

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)Interpretation
Derivative A 150>10,000Acts as an agonist, inducing calcium influx.
Nicotine 30N/APotent agonist, as expected.
Mecamylamine N/A200Potent antagonist, blocking nicotine-induced influx.
Diazepam >10,000>10,000No effect on nAChR-mediated calcium flux.

This data would suggest that Derivative A not only binds to the nAChR but also activates it, leading to channel opening and calcium influx.

nAChR Signaling Pathway cluster_0 Cell Membrane cluster_1 Downstream Effects nAChR nAChR Extracellular Intracellular Ion_Flux Ion Influx (Na+, Ca2+) nAChR:p2->Ion_Flux Derivative_A Derivative A Derivative_A->nAChR:p1 Binds & Activates Nicotine Nicotine Nicotine->nAChR:p1 Binds & Activates Mecamylamine Mecamylamine Mecamylamine->nAChR:p1 Binds & Blocks Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Signaling Calcium Signaling Ion_Flux->Ca_Signaling

Caption: Hypothesized signaling pathway for Derivative A.

Phase 3: Assessing the Overall Cellular Phenotype

The final step is to connect the molecular and signaling events to a relevant cellular outcome.[9][10] For nAChR modulators, this could involve measuring changes in neurotransmitter release or cell viability in a disease-relevant context.

Experimental Protocol: Neurotransmitter Release Assay

  • Objective: To determine the effect of Derivative A on the release of dopamine from primary neuronal cultures.

  • Materials:

    • Primary ventral tegmental area (VTA) neuronal cultures.

    • [³H]-Dopamine.

    • Derivative A, Nicotine, Mecamylamine, Diazepam.

    • Scintillation counter.

  • Procedure:

    • Culture VTA neurons and load them with [³H]-Dopamine.

    • Stimulate the cells with varying concentrations of the test compounds.

    • Collect the supernatant and measure the amount of released [³H]-Dopamine.

    • Quantify the percentage of dopamine release relative to a positive control (e.g., potassium chloride).

Expected Data and Interpretation:

CompoundMax. Dopamine Release (% of KCl)EC50 (nM)Interpretation
Derivative A 60%200Induces dopamine release, consistent with nAChR agonism.
Nicotine 85%50Potently induces dopamine release.
Mecamylamine 5% (inhibits basal release)N/ABlocks dopamine release.
Diazepam 0%N/ANo effect on dopamine release.

Synthesizing the Evidence: Building a Confident MoA Conclusion

  • Phase 1 demonstrated that Derivative A directly binds to the nAChR with high affinity.

  • Phase 2 showed that this binding event leads to receptor activation and downstream signaling (calcium influx).

  • Phase 3 confirmed that this signaling cascade results in a physiologically relevant cellular response (neurotransmitter release).

The lack of activity from the negative control (Diazepam) across all assays confirms the specificity of Derivative A for the nAChR pathway.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to validate the mechanism of action for this compound derivatives. The presented workflow, from target engagement to phenotypic screening, provides a clear path to generating the necessary data to confidently define a compound's MoA. Future studies should aim to characterize the subtype selectivity of these derivatives across the full panel of nAChRs and investigate their in vivo efficacy in relevant disease models.

References

Navigating the Structure-Activity Landscape of 1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile Analogues: A Comparative Guide for Novel Insecticide Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel insecticides with improved efficacy, selectivity, and safety profiles is a continuous endeavor in agrochemical research. The 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile scaffold has emerged as a promising starting point for the development of new insecticidal agents, largely due to its structural similarities to the neonicotinoid class of insecticides which target the insect nicotinic acetylcholine receptor (nAChR). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogues based on this scaffold, offering insights into the rational design of more potent and selective insecticidal compounds. We will delve into the key structural modifications, their anticipated impact on biological activity, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Scaffold: A Privileged Structure for nAChR Modulation

The this compound core combines several key features that are known to be important for interaction with insect nAChRs. The 6-chloro-3-pyridinylmethyl moiety is a well-established pharmacophore found in many potent neonicotinoid insecticides. This group is believed to interact with specific amino acid residues in the binding pocket of the nAChR. The cyclobutane ring introduces a degree of rigidity and a specific three-dimensional conformation that can influence binding affinity and selectivity. Finally, the nitrile group, an electron-withdrawing moiety, is thought to play a crucial role in the electronic properties of the molecule, which can impact its interaction with the receptor.

Structure-Activity Relationship (SAR) Insights: A Roadmap for Analogue Design

Modifications of the Cycloalkane Ring

The size and substitution pattern of the cycloalkane ring are expected to significantly influence the compound's activity.

ModificationExpected Impact on ActivityRationale
Ring Size Variation (Cyclopropane, Cyclopentane, Cyclohexane) Potentially lower activityThe cyclobutane ring likely provides an optimal conformation for fitting into the nAChR binding pocket. Deviations from this size may lead to steric clashes or a suboptimal orientation.
Substitution on the Cyclobutane Ring VariableSmall alkyl or halogen substituents could probe for additional binding interactions. However, bulky groups are likely to be detrimental due to steric hindrance.
Introduction of Heteroatoms in the Ring Potentially altered activity and propertiesReplacing a carbon with an oxygen or nitrogen could change the polarity and hydrogen bonding capabilities of the molecule, potentially leading to different interactions with the receptor and altered pharmacokinetic properties.
Modifications of the Nitrile Group

The electron-withdrawing nature of the nitrile group is a key feature. Its replacement with other functional groups will likely have a profound effect on activity.

ModificationExpected Impact on ActivityRationale
Replacement with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) Activity may be retained or modulatedThese groups can mimic the electronic properties of the nitrile and may lead to potent analogues. The precise geometry and size of the substituent will be critical.
Replacement with electron-donating groups (e.g., methyl, amino) Likely decrease in activityThis would significantly alter the electronic profile of the molecule, likely disrupting the key interactions with the nAChR.
Conversion to an amide or carboxylic acid Likely decrease in activityThese groups introduce different steric and electronic properties and may not be well-tolerated in the binding site.
Modifications of the Pyridine Ring

The 6-chloro-3-pyridinyl moiety is a critical component for high affinity binding to insect nAChRs.

ModificationExpected Impact on ActivityRationale
Replacement of the Chlorine Atom VariableSubstitution with other halogens (F, Br) or small alkyl groups could fine-tune the electronic and steric properties. Removal of the chlorine is expected to significantly reduce activity.
Modification of the Pyridine Nitrogen Position Likely decrease in activityThe position of the nitrogen is crucial for the specific hydrogen bonding and pi-stacking interactions within the nAChR binding site.
Substitution on other positions of the Pyridine Ring Potentially detrimentalAdditional substituents may introduce steric clashes and disrupt the optimal binding conformation.

Experimental Protocols

General Synthesis of this compound Analogues

A representative synthetic route for the preparation of the parent scaffold and its analogues is outlined below. This can be adapted for the synthesis of various derivatives by using appropriately substituted starting materials.

Scheme 1: Synthesis of this compound

Synthesis A 6-Chloropyridine-3-carbaldehyde D Intermediate Adduct A->D B Cyclobutanecarbonitrile B->D Nucleophilic addition C Base (e.g., LDA) C->B Deprotonation F This compound D->F Dehydration E Dehydration

Caption: General synthetic scheme for this compound.

Step-by-step procedure:

  • Preparation of the Cyclobutylnitrile Anion: To a solution of cyclobutanecarbonitrile in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding carbanion.

  • Nucleophilic Addition: A solution of 6-chloropyridine-3-carbaldehyde in the same solvent is then added to the reaction mixture. The carbanion undergoes a nucleophilic addition to the aldehyde to form an intermediate alkoxide.

  • Work-up and Dehydration: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The resulting alcohol intermediate can be isolated or directly subjected to dehydration conditions (e.g., treatment with an acid catalyst or a dehydrating agent like phosphorus oxychloride) to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure compound.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is crucial for determining the affinity of the synthesized analogues for their biological target. A competitive radioligand binding assay is a standard method.

Workflow for nAChR Binding Assay

Binding_Assay A Prepare insect nAChR-rich membrane fractions B Incubate membranes with radioligand (e.g., [3H]imidacloprid) and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine IC50 values D->E F Calculate Ki values E->F

Caption: Workflow for a competitive nAChR radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize insect tissues known to be rich in nAChRs (e.g., heads of houseflies or aphids) in a suitable buffer. Centrifuge the homogenate at low speed to remove cellular debris, and then centrifuge the supernatant at high speed to pellet the membrane fraction.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or [³H]epibatidine) and a range of concentrations of the test compound.

  • Incubation and Filtration: Incubate the mixture at room temperature to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Insecticidal Activity Bioassay

Evaluating the insecticidal activity of the synthesized analogues is the ultimate test of their potential as pest control agents. A common method is the leaf-dip or topical application bioassay.

Workflow for Insecticidal Bioassay

Insecticidal_Assay A Prepare serial dilutions of test compounds B Treat insects (e.g., aphids, caterpillars) with test compounds via leaf-dip or topical application A->B C Maintain treated insects under controlled conditions B->C D Assess mortality at specific time points (e.g., 24, 48, 72 hours) C->D E Determine LC50 or LD50 values D->E

Caption: General workflow for an insecticidal bioassay.

Detailed Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., acetone or a water/acetone mixture with a surfactant).

  • Insect Treatment:

    • Leaf-Dip Assay (for sucking insects like aphids): Dip leaves of a host plant into the test solutions and allow them to air dry. Place the treated leaves in a petri dish with a known number of insects.

    • Topical Application (for chewing insects like caterpillars): Apply a small, defined volume of the test solution directly to the dorsal thorax of each insect using a micro-applicator.

  • Incubation: Maintain the treated insects in a controlled environment (temperature, humidity, and photoperiod) with access to untreated food (for topical application assays).

  • Mortality Assessment: Record the number of dead insects at predetermined time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.

Comparative Performance and Future Directions

The ultimate goal of SAR studies is to identify analogues with superior performance compared to existing insecticides. The data obtained from the nAChR binding assays and insecticidal bioassays should be compared with that of commercially available standards, such as imidacloprid, thiamethoxam, and other relevant insecticides.

Key Comparison Points:

  • Potency: Lower Ki, LC50, or LD50 values indicate higher potency.

  • Spectrum of Activity: Test against a range of pest insects to determine the breadth of activity.

  • Selectivity: Compare the activity against pest insects versus beneficial insects (e.g., bees, ladybugs) and non-target organisms.

  • Pharmacokinetic Properties: Investigate properties such as systemic activity in plants, metabolic stability, and environmental persistence.

By systematically applying the SAR principles outlined in this guide and utilizing the provided experimental protocols, researchers can efficiently explore the chemical space around the this compound scaffold. This rational approach will facilitate the discovery of novel insecticidal agents with improved performance characteristics, contributing to the development of more effective and sustainable pest management strategies.

Comparative analysis of the physicochemical properties of cyclobutane vs cyclopentane analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Cyclobutane and Cyclopentane Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design, the selection of a molecular scaffold or substituent is a critical decision that profoundly influences a compound's pharmacological profile. Among the vast array of choices, small cycloalkanes—particularly cyclobutane and cyclopentane—have emerged as versatile tools for medicinal chemists.[1] Their incorporation into a lead compound can modulate key properties such as metabolic stability, binding affinity, lipophilicity, and solubility.[2][3] This guide provides a comparative analysis of the physicochemical properties of cyclobutane and cyclopentane analogues, supported by experimental data and protocols, to empower researchers to make informed decisions in scaffold selection and lead optimization.

The Energetic and Conformational Landscape: Strain and Flexibility

The fundamental differences between cyclobutane and cyclopentane originate from their inherent ring strain and resulting conformational preferences. Ring strain is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds).[4]

  • Cyclobutane: Possesses a significant ring strain energy of approximately 26.3 kcal/mol.[4][5][6] A planar cyclobutane would have severe angle strain with 90° bond angles.[7] To alleviate the high torsional strain that would result from a planar structure, cyclobutane adopts a puckered or "folded" conformation.[8][9] In this state, one carbon atom is about 25° out of the plane of the other three, which reduces eclipsing interactions at the cost of slightly increased angle strain.[10][11] This puckering results in a relatively rigid structure that presents substituents in well-defined spatial vectors.

  • Cyclopentane: Has a much lower ring strain of about 7.4 kcal/mol.[4] While a planar pentagon has bond angles of 108°, which is very close to the ideal tetrahedral angle, it would suffer from significant torsional strain due to ten pairs of eclipsed hydrogens.[9][12] To minimize this, cyclopentane adopts non-planar, puckered conformations, most notably the "envelope" and "half-chair" forms, which rapidly interconvert at room temperature.[8] This conformational flexibility means that cyclopentane is less rigid than cyclobutane, allowing it and its substituents to adapt more readily to the shape of a binding pocket.

G cluster_cyclobutane Cyclobutane cluster_cyclopentane Cyclopentane puckered Puckered Conformation (Relatively Rigid) planar_ts1 Planar Transition State (High Energy) puckered->planar_ts1 High Energy Barrier planar_ts1->puckered envelope Envelope Conformation half_chair Half-Chair Conformation planar_ts2 Planar Transition State (High Torsional Strain)

Core Physicochemical Properties: A Head-to-Head Comparison

The structural differences between these two rings directly translate into distinct physicochemical properties that are paramount in drug development.

PropertyCyclobutane AnalogueCyclopentane AnalogueRationale & Implication for Drug Design
Ring Strain Energy ~26.3 kcal/mol[4][5]~7.4 kcal/mol[4]The higher strain in cyclobutane can influence reactivity and provides a more rigid scaffold.[13] Cyclopentane is more chemically inert and conformationally flexible.[5][14]
Conformational Flexibility Low (Puckered)[8]High (Envelope, Half-Chair)[8]Cyclobutane offers a conformationally restricted scaffold, useful for locking in a bioactive conformation and improving selectivity.[2] Cyclopentane's flexibility can be advantageous for fitting into dynamic binding pockets.
Lipophilicity (logP) Generally lowerGenerally higherThe more compact, spherical nature of cyclobutane can lead to lower lipophilicity and potentially better aqueous solubility compared to the larger cyclopentane ring. This is a key consideration for optimizing ADME properties.
Aqueous Solubility Generally higherGenerally lowerRelated to lipophilicity and crystal packing. The smaller cyclobutane ring may disrupt crystal lattice packing more effectively than the larger cyclopentane, potentially improving solubility.[15]
Metabolic Stability Often highVariable, can be a site of metabolismBoth rings can be used to block metabolically labile sites.[1][6] However, the less strained cyclopentane ring can be more susceptible to oxidation by cytochrome P450 enzymes than the more strained cyclobutane.

Impact on Drug-Receptor Interactions and Case Studies

The choice between a cyclobutane and cyclopentane moiety can have a profound impact on a compound's biological activity by influencing how it interacts with its target protein.

  • Vectorial Display of Substituents: The rigidity of the cyclobutane ring means that substituents are held in more defined three-dimensional orientations. This can be exploited to precisely position key pharmacophoric groups to interact with specific residues in a binding pocket, potentially leading to increased potency and selectivity.[5]

  • Hydrophobic Interactions: Both rings are effective at filling hydrophobic pockets within a protein.[2] The choice often depends on the specific size and shape of the pocket. A review of small-molecule drug candidates highlights numerous examples where a cyclobutane ring was successfully used to fill a hydrophobic pocket.[5]

Experimental Protocols for Property Determination

To ensure scientific integrity, the properties discussed must be validated through robust experimental protocols. Below are standardized methodologies for determining two key parameters.

Protocol 1: Determination of Lipophilicity (logP/logD) via the Shake-Flask Method

The shake-flask method is the gold-standard technique for experimentally determining the partition coefficient (logP) or distribution coefficient (logD) of a compound.[16][17]

Objective: To measure the ratio of a compound's concentration in a biphasic system of n-octanol and a buffered aqueous phase (typically PBS at pH 7.4 for logD).

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with an equal volume of phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together vigorously for 24 hours.[17][18] Allow the phases to separate completely. This step is critical to ensure thermodynamic equilibrium during the experiment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[17]

  • Partitioning: In a clean vessel, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each).[18] Add a small aliquot of the compound's stock solution to achieve a final concentration that is detectable in both phases (e.g., 100 µM).

  • Equilibration: Seal the vessel and shake or agitate it vigorously for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[16][19] Following agitation, allow the phases to separate completely, often aided by centrifugation (e.g., 10 min at >2000 x g).[18]

  • Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination of the phases.[16]

  • Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV or LC-MS/MS.[20] A calibration curve should be prepared for accurate quantification.

  • Calculation: Calculate the logD value using the formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )

G prep 1. Prepare Pre-Saturated n-Octanol & PBS partition 3. Add Phases & Compound to Vial prep->partition stock 2. Prepare Compound Stock Solution (DMSO) stock->partition equilibrate 4. Shake to Equilibrate, then Centrifuge to Separate partition->equilibrate sample 5. Carefully Sample Both Aqueous & Octanol Phases equilibrate->sample analyze 6. Quantify Compound Concentration (LC-MS) sample->analyze calculate 7. Calculate logD analyze->calculate

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[21][22]

Objective: To determine the rate of disappearance of a parent compound over time when incubated with HLM and a necessary cofactor.

Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[23]

    • Cofactor Solution (NADPH-regenerating system): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer. This system continuously regenerates NADPH, which is consumed by CYP enzymes.[21][23]

    • Microsomes: On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to the desired working concentration (e.g., 0.5 mg/mL protein) with cold buffer. Keep on ice at all times.[22][24]

  • Incubation Reaction:

    • In a 96-well plate or microcentrifuge tubes, add the buffer, test compound (typically at a final concentration of 1 µM), and the HLM solution.[22]

    • Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.[22]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells/tubes by adding 3-5 volumes of an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[22][23] The "0-minute" sample is prepared by adding the quenching solution before adding the NADPH system.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., >3000 x g for 15 min) to pellet the precipitated proteins.[21]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of parent compound remaining relative to the internal standard.[21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.[12]

    • The slope of the line from the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Conclusion and Strategic Recommendations

The choice between incorporating a cyclobutane or a cyclopentane analogue is not arbitrary but a strategic decision based on the specific goals of a drug discovery program.

  • Consider Cyclobutane when:

    • A rigid scaffold is needed to lock in a specific conformation for improved selectivity or potency.

    • Reducing the planarity and increasing the sp³ character of a molecule is a goal.

    • Improving metabolic stability at an adjacent site is necessary.[2]

    • Lowering lipophilicity and improving aqueous solubility are key objectives.

  • Consider Cyclopentane when:

    • Conformational flexibility is desired to accommodate the binding site of a target.

    • A slightly larger, hydrophobic scaffold is required to fill a specific pocket.

    • A more chemically inert and less strained ring is preferred.

Ultimately, the optimal choice must be determined empirically. The principles and protocols outlined in this guide provide a robust framework for designing, synthesizing, and evaluating these important structural motifs, enabling the rational optimization of drug candidates.

References

A Comparative Guide to the Efficacy of Novel LSD1 Inhibitors: A Focus on Cyclobutane-Derived Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the efficacy of emerging Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a particular focus on novel chemical scaffolds such as those derived from 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile. By examining their mechanism of action and comparing their performance against established clinical and preclinical candidates, we offer a technical resource for researchers engaged in the discovery and development of next-generation epigenetic cancer therapies.

The Critical Role of LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] The dysregulation and overexpression of LSD1 are hallmarks of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast, gastric, and prostate cancers.[1][2] By altering histone methylation patterns, LSD1 contributes to the repression of tumor suppressor genes and the activation of oncogenic pathways, ultimately leading to blocked cellular differentiation and increased proliferation, migration, and invasiveness.[1] This central role in cancer pathogenesis has established LSD1 as a compelling therapeutic target.[3]

Mechanism of Action: Reversible vs. Irreversible Inhibition

The therapeutic landscape of LSD1 inhibitors is broadly categorized into two main classes based on their mechanism of action: irreversible (covalent) and reversible (non-covalent) inhibitors.

  • Irreversible Inhibitors: Many of the clinically advanced LSD1 inhibitors are derivatives of tranylcypromine (TCP), which act as irreversible, covalent inhibitors.[2] These compounds form a covalent bond with the FAD cofactor essential for LSD1's catalytic activity.[1] While potent, this irreversible mechanism can sometimes lead to off-target effects and potential toxicity.

  • Reversible Inhibitors: Reversible inhibitors, on the other hand, do not form a permanent bond with the enzyme. Their binding is characterized by an equilibrium between the bound and unbound states. This class of inhibitors is of growing interest due to the potential for improved selectivity and a more favorable safety profile. The this compound scaffold represents a potential backbone for the design of such novel reversible inhibitors.

Below is a diagram illustrating the catalytic cycle of LSD1 and the points of intervention for both reversible and irreversible inhibitors.

LSD1_Inhibition cluster_LSD1 LSD1 Catalytic Cycle cluster_Inhibitors Inhibitor Intervention LSD1_FAD LSD1-FAD (Active) LSD1_FADH2 LSD1-FADH2 (Reduced) LSD1_FAD->LSD1_FADH2 Demethylation Substrate Methylated Histone H3 (H3K4me1/2) Substrate->LSD1_FAD Binding Product Demethylated Histone H3 LSD1_FADH2->LSD1_FAD Re-oxidation LSD1_FADH2->Product Product Release H2O2 H2O2 LSD1_FADH2->H2O2 O2 O2 O2->LSD1_FADH2 Irreversible Irreversible Inhibitor (e.g., TCP derivatives) Irreversible->LSD1_FAD Covalent Adduct Formation Reversible Reversible Inhibitor (e.g., Cyclobutane derivatives) Reversible->LSD1_FAD Non-covalent Binding

LSD1 Catalytic Cycle and Inhibition Mechanisms.

Comparative Efficacy of LSD1 Inhibitors

The efficacy of LSD1 inhibitors is typically assessed through a combination of in vitro enzymatic assays, cell-based proliferation and differentiation assays, and in vivo tumor xenograft models. A direct comparison of the this compound scaffold with other known inhibitors requires synthesizing data from various studies. While specific data for this exact compound is not publicly available, we can infer its potential by comparing it to other reversible inhibitors and established covalent inhibitors.

Inhibitor ClassExample CompoundMechanismTarget IC50Cellular Potency (Example Cell Line)Clinical StageReference
Irreversible (Covalent) Tranylcypromine (TCP)IrreversibleMicromolarVariesMarketed (as antidepressant)[1]
Iadademstat (ORY-1001)IrreversibleNanomolarPotent in AMLClinical Trials[1]
Bomedemstat (IMG-7289)IrreversibleNanomolarEffective in MyelofibrosisClinical Trials[1]
GSK2879552IrreversibleNanomolarPotent in SCLCClinical Trials[1][4]
Reversible (Non-covalent) This compound Scaffold (Hypothetical) Reversible To Be Determined To Be Determined Preclinical N/A
Seclidemstat (SP-2577)Reversible13 nMPotent in solid tumorsClinical Trials[1][3]
Pulrodemstat (CC-90011)ReversibleNanomolarPotent in AML and SCLCPhase 2 Trials[1][2]
ZY0511ReversiblePotentEffective in HeLa and HCT116 cellsPreclinical[5]

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the efficacy of a novel inhibitor like one derived from the this compound scaffold, a series of standardized experimental workflows are necessary.

In Vitro LSD1 Enzymatic Assay

Objective: To determine the direct inhibitory activity and IC50 value of the compound against purified LSD1 enzyme.

Methodology:

  • Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent.

  • Procedure:

    • Dispense a series of dilutions of the test inhibitor into a 96-well plate.

    • Add LSD1 enzyme and the H3K4me2 peptide substrate.

    • Incubate to allow the demethylation reaction to proceed.

    • Stop the reaction and add HRP and Amplex Red to detect the hydrogen peroxide byproduct.

    • Measure the fluorescence intensity to quantify enzyme activity.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value using a non-linear regression model.

Enzymatic_Assay cluster_workflow LSD1 Enzymatic Assay Workflow Start Prepare Inhibitor Dilutions Add_Enzyme Add LSD1 Enzyme and H3K4me2 Substrate Start->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Detect Add HRP and Amplex Red Incubate->Detect Measure Measure Fluorescence Detect->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for LSD1 In Vitro Enzymatic Assay.
Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.

Methodology:

  • Cell Lines: Select relevant cancer cell lines with known LSD1 expression levels (e.g., SCLC, AML, or specific solid tumor lines).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test inhibitor.

    • Incubate for a defined period (e.g., 72 hours).

    • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure:

    • Implant human cancer cells subcutaneously or orthotopically to establish tumors.

    • Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.

    • Administer the test inhibitor via a clinically relevant route (e.g., oral, intraperitoneal).

    • Monitor tumor volume and body weight regularly.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Future Directions and Conclusion

The development of novel, selective, and reversible LSD1 inhibitors is a promising avenue in cancer therapy. Scaffolds based on this compound offer a potential starting point for the design of such inhibitors. Rigorous preclinical evaluation, following the experimental frameworks outlined in this guide, will be crucial to determine their therapeutic potential. By comparing their efficacy against both irreversible and other reversible inhibitors, the scientific community can continue to advance the field of epigenetic therapy and provide new hope for cancer patients.

References

A Researcher's Guide to Navigating Target Selectivity: Cross-Reactivity Profiling of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically successful drug is paved with rigorous scientific evaluation. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity. Unintended interactions with off-target proteins can lead to toxicity or diminished efficacy, causing promising candidates to fail. This guide provides an in-depth, experience-driven framework for the comprehensive cross-reactivity profiling of compounds derived from the 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile scaffold.

This specific chemical entity is a key building block in medicinal chemistry. Notably, the 6-Chloropyridin-3-yl moiety is a central pharmacophore in several neonicotinoid insecticides, such as Acetamiprid and Imidacloprid, which act as agonists of insect nicotinic acetylcholine receptors (nAChRs).[1] This structural heritage immediately informs our profiling strategy: while the primary target of novel analogs may be different, a thorough investigation of potential nAChR interactions is a logical and critical starting point.

This guide is structured to provide a tiered, logical flow for selectivity profiling, from broad, early-stage screening to more focused, physiologically relevant cellular assays. We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format.

The Strategic Imperative for Profiling: A Tiered Approach

A robust cross-reactivity assessment is not a single experiment but a multi-faceted strategy. The goal is to efficiently identify potential liabilities and build a comprehensive selectivity profile to guide medicinal chemistry efforts. A tiered approach is the most effective use of resources, starting with broad screens and progressively focusing on areas of concern.

Our recommended workflow integrates computational prediction, broad biochemical screening, and specific cell-based validation, allowing researchers to make data-driven decisions at each stage of the drug discovery process.[2][3]

G cluster_1 Tier 2: Hit Validation & Potency A In Silico Prediction (e.g., SEA, X-ReactKIN) B Broad Kinase Panel Screen (e.g., Reaction Biology HotSpot™) A->B Guide Panel Selection C General Safety Panel (e.g., Eurofins SafetyScreen44™) A->C D IC50 Determination for Primary Target & Off-Target Hits B->D C->D Identify Hits E Cell-Based Target Engagement (e.g., NanoBRET™, CETSA) D->E Confirm Cellular Activity F Phenotypic & Functional Assays (e.g., cAMP, Calcium Flux) D->F Assess Functional Impact

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Screening for Unbiased Hit Identification

The initial goal is to cast a wide net to identify any potential off-target interactions without preconceived notions. This stage utilizes high-throughput biochemical assays against large, diverse panels of proteins.

In Silico Profiling: The Predictive First Step

Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of the compound.[4] Techniques like Similarity Ensemble Approach (SEA) or machine learning models like X-ReactKIN compare the compound's structure to databases of known ligands and their targets.[5][6] This can help prioritize which experimental panels to run and flag potential areas of concern early on.

Biochemical Kinase Profiling

Why it's critical: The human kinome, with over 500 members, shares a structurally conserved ATP-binding pocket, making it a frequent source of off-target activity for many small molecule inhibitors.[5] Early, broad profiling across the kinome is an industry-standard practice to de-risk compounds.[7][8]

Recommended Approach: Utilize a reputable service provider like Reaction Biology, which offers comprehensive panels covering the majority of the human kinome.[9][10] Their HotSpot™ platform, a radiometric assay, is considered a "gold standard" as it directly measures the phosphorylation of a substrate, minimizing interference from assay artifacts that can plague other methods.[11][12]

Data Interpretation: A primary screen is typically run at a single high concentration (e.g., 1 or 10 µM). The data is reported as Percent Inhibition relative to a control. Hits are typically defined as kinases showing >50% or >75% inhibition.

Compound IDPrimary Target (% Inhibition @ 1µM)Off-Target Kinase Hits (>75% Inhibition @ 1µM)S-Score (10)¹
Cmpd-A Kinase X (98%)LCK, SRC, YES0.08
Cmpd-B Kinase X (95%)None0.00
Cmpd-C (Control) Kinase X (99%)15 kinases0.35
¹S-Score (10) = (Number of kinases with >90% inhibition) / (Total number of kinases tested)
General Safety Pharmacology Panels

Why it's critical: Beyond kinases, adverse drug reactions are often mediated by interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.[2] Screening against a curated panel of these targets is essential for predicting potential safety liabilities.

Recommended Approach: The Eurofins SafetyScreen44™ panel is an excellent choice, as it comprises 44 targets recommended by major pharmaceutical companies as being highly relevant for predicting off-target effects.[13][14] This panel provides a cost-effective way to quickly assess interactions with key proteins like the hERG ion channel (associated with cardiac toxicity), various serotonin receptors, and dopamine transporters.[2][15]

Compound IDTarget FamilyOff-Target Hits (>50% Inhibition @ 10µM)
Cmpd-A GPCR5-HT2A, Muscarinic M1
Ion ChannelhERG
Cmpd-B GPCRNone
Ion ChannelNone

Tier 2: Quantitative Assessment of On- and Off-Target Activity

Hits identified in the broad primary screens must be validated and quantified. This involves generating dose-response curves to determine the potency (IC50) of the compound for both its intended target and the unintended off-targets.

G cluster_0 Experimental Workflow A Prepare Compound Dilution Series C Add Compound Dilutions A->C B Dispense Kinase & Substrate B->C D Initiate Reaction (Add ATP) C->D E Incubate D->E F Stop Reaction & Read Signal (e.g., Fluorescence, Radioactivity) E->F G Data Analysis: Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for IC50 determination in a biochemical assay.

Protocol: Universal In Vitro Kinase Assay (TR-FRET based)

This protocol describes a common, adaptable method for determining inhibitor potency against a purified kinase.[16]

  • Reagent Preparation :

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/antibody solution containing a biotinylated peptide substrate and a terbium-labeled anti-phospho-specific antibody in kinase buffer.

    • Prepare a 4X ATP solution in kinase buffer. The concentration should be at the ATP Km for the specific kinase, if known.

    • Prepare a 4X compound dilution series in 100% DMSO, followed by an intermediate dilution into kinase buffer.

  • Assay Procedure (384-well plate) :

    • Add 5 µL of the 2X substrate/antibody solution to each well.

    • Add 2.5 µL of the 4X compound dilution to the appropriate wells. Add 2.5 µL of buffer with DMSO for positive and negative controls.

    • To initiate the reaction, add 2.5 µL of 2X kinase solution to all wells except the negative controls (add buffer instead).

    • Add 5 µL of the 4X ATP solution to all wells except the negative controls.

    • Seal the plate and incubate at room temperature for 60-120 minutes.

    • Stop the reaction by adding a stop buffer containing EDTA and a streptavidin-conjugated acceptor fluorophore (e.g., XL665).

    • Incubate for a further 60 minutes to allow the FRET signal to develop.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the ratio of acceptor to donor emission.

    • Plot the signal versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound IDPrimary Target: Kinase X (IC50, nM)Off-Target: LCK (IC50, nM)Off-Target: 5-HT2A (Ki, nM)Selectivity Window (LCK/Kinase X)
Cmpd-A 1515085010x
Cmpd-B 25>10,000>10,000>400x

Tier 3: Confirmation in a Cellular Environment

Biochemical assays using purified proteins are essential, but they don't tell the whole story. It is crucial to confirm that a compound can enter a cell and engage its target in a complex, physiological environment.[17]

Cell-Based Target Engagement Assays

Why it's critical: These assays provide direct evidence that a compound binds to its target inside living cells.[18][19] This helps validate biochemical hits and provides crucial information about cell permeability and compound behavior in a more biologically relevant context.[20][21]

Recommended Approach: Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) are highly effective.[22] In this assay, the target protein is expressed in cells as a fusion with a NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the target is added, and when the tracer is bound, its fluorescence is excited by the luciferase, generating a BRET signal. A test compound that enters the cell and binds to the target will displace the tracer, causing a loss of BRET signal.

Protocol: General NanoBRET™ Target Engagement Assay
  • Cell Preparation :

    • Plate cells expressing the NanoLuc®-target fusion protein in a 96- or 384-well white assay plate and incubate overnight.

  • Compound and Reagent Addition :

    • Prepare a serial dilution of the test compound.

    • In a separate plate, combine the NanoBRET™ Tracer and the Nano-Glo® Substrate in the assay buffer.

    • Add the test compound dilutions to the cells, followed immediately by the tracer/substrate mixture.

  • Incubation and Measurement :

    • Incubate the plate at 37°C for 2 hours to allow the system to reach equilibrium.

    • Measure luminescence at two wavelengths (donor and acceptor) using a BRET-capable plate reader.

  • Data Analysis :

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio versus compound concentration and fit to a dose-response curve to determine the cellular IC50.

Compound IDCellular Target Engagement: Kinase X (IC50, nM)Cellular Off-Target Engagement: LCK (IC50, nM)
Cmpd-A 50450
Cmpd-B 75>30,000

Causality in Action: In this hypothetical data, Cmpd-A is more potent biochemically (15 nM vs 25 nM). However, Cmpd-B demonstrates a much wider window of selectivity against the off-target LCK, and this selectivity is maintained in a cellular context. Furthermore, the shift from a biochemical IC50 of 25 nM to a cellular IC50 of 75 nM for Cmpd-B provides valuable information about its ability to penetrate cells and engage its target, guiding further structure-activity relationship (SAR) studies.

Conclusion

The cross-reactivity profiling of novel chemical entities like those derived from this compound is a cornerstone of successful drug development. By employing a strategic, tiered approach that combines in silico prediction, broad biochemical screening, and focused cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This detailed profile not only identifies potential safety liabilities early in the discovery process but also provides crucial insights that empower medicinal chemists to design safer, more effective medicines. The methodologies and workflows described herein represent a field-proven strategy to navigate the complex challenge of target selectivity with scientific rigor and confidence.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow demands a meticulous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile, a compound of interest in contemporary drug discovery. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your team.

The unique molecular architecture of this compound, which incorporates a chloropyridine moiety and a cyclobutanecarbonitrile group, necessitates a comprehensive understanding of the potential hazards associated with each functional group. Chloropyridines are known to exhibit varying degrees of toxicity, and nitrile compounds can be hazardous if not handled with appropriate care. This guide is structured to provide a clear, logical pathway for risk mitigation, from initial preparation to final disposal.

Core Safety Directives and Hazard Assessment

Before commencing any work with this compound, a thorough risk assessment is paramount. While specific toxicological data for this compound may be limited, a conservative approach based on the known hazards of structurally related compounds is warranted.

Primary Hazards:

  • Toxicity: The presence of the 6-chloropyridin-3-yl group suggests potential toxicity. Chloropyridines can be irritating to the skin, eyes, and respiratory tract.[1][2] Some pyridine derivatives have been shown to cause liver damage with repeated exposure.[1]

  • Nitrile Group: The cyclobutanecarbonitrile functionality introduces hazards associated with nitrile compounds. While not all nitriles are acutely toxic, some can release hydrogen cyanide upon hydrolysis or combustion.

  • Dermal Absorption: Similar to other organic compounds, there is a potential for dermal absorption, making skin protection a critical aspect of safe handling.[2][3]

Hazard Communication:

All containers of this compound must be clearly labeled with the compound name, structure, and appropriate hazard warnings.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[4]
Hands Nitrile or neoprene glovesProvides a barrier against dermal contact.[5][6] It is crucial to double-check glove compatibility with the specific solvents being used.
Body A fully buttoned lab coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodTo avoid inhalation of any potential vapors or dust.[5][7]

Safe Handling Workflow: A Step-by-Step Approach

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Caption: A visual representation of the safe handling workflow for this compound.

Operational Plan: From Weighing to Work-up
  • Preparation and Weighing:

    • Always handle the solid compound within a certified chemical fume hood to prevent inhalation of any dust particles.[7]

    • Use an analytical balance with a draft shield.

    • Ensure all necessary equipment (spatulas, weigh paper, etc.) is readily available to minimize time spent with the open container.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Conduct all reactions in a well-ventilated fume hood.[6]

    • If heating is required, use a controlled heating mantle and monitor the reaction temperature closely.

  • Work-up and Purification:

    • Quench reactions carefully, especially if reactive reagents were used.

    • During extraction and purification steps (e.g., chromatography), be mindful of potential splashes and maintain good housekeeping practices.

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and correct action is crucial to mitigate any potential harm.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Contain the Spill:

    • For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[5]

  • Cleanup:

    • Wearing the appropriate PPE, carefully scoop the absorbent material into a designated, labeled waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting:

    • Report all spills to your laboratory supervisor or safety officer, regardless of size.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh paper, and absorbent materials, must be collected in a clearly labeled, sealed container.[8]

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chlorinated and nitrile-containing organic waste. Do not mix with other waste streams unless explicitly permitted.

By adhering to these guidelines, you and your team can confidently and safely work with this compound, fostering an environment of scientific discovery that is both innovative and secure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile
Reactant of Route 2
1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.